Cepharamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15444-26-5 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-9-8-18-10-13(21)15(24-3)11-19(18,20)7-6-12-4-5-14(23-2)17(22)16(12)18/h4-5,11,22H,6-10H2,1-3H3/t18-,19+/m0/s1 |
InChI Key |
RARWEROUOQPTCJ-RBUKOAKNSA-N |
SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |
Canonical SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Cepharanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine, a biscoclaurine alkaloid isolated from plants of the Stephania genus, is a molecule of significant interest in the pharmaceutical sciences.[1] With a long history of clinical use in Japan for a variety of conditions, including alopecia, snake bites, and leukopenia, recent research has unveiled a complex and multifaceted mechanism of action, positioning it as a promising candidate for further drug development in oncology, virology, and inflammatory diseases.[1][2] This technical guide provides an in-depth exploration of the molecular pathways modulated by Cepharanthine, supported by quantitative data, detailed experimental protocols, and visual representations of its core mechanisms.
Core Mechanisms of Action: A Multi-pronged Approach
Cepharanthine exerts its pharmacological effects through the modulation of several key signaling pathways, often in a context-dependent manner. Its therapeutic potential stems from its ability to simultaneously influence inflammation, viral entry and replication, and cancer cell proliferation and survival. The central pillars of its mechanism of action include the inhibition of the NF-κB and PI3K/Akt/mTOR pathways, and the activation of the AMPK pathway.[1][3]
Anti-Inflammatory Effects
A primary mechanism underpinning Cepharanthine's diverse activities is its potent anti-inflammatory effect, largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] Cepharanthine has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and subsequent transcriptional activity of NF-κB.[3] This leads to a downstream reduction in the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.[3]
Furthermore, Cepharanthine's anti-inflammatory properties are linked to its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation can, in turn, suppress NF-κB signaling, creating a synergistic anti-inflammatory effect.[1]
Antiviral Activity
Cepharanthine has demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), HIV, and Herpes Simplex Virus (HSV).[1][2][5] Its antiviral mechanism is multifaceted and includes:
-
Inhibition of Viral Entry: Cepharanthine can interfere with the entry of viruses into host cells. For SARS-CoV-2, it has been shown to block the interaction between the viral spike protein and the ACE2 receptor.[3] It can also inhibit spike protein-mediated membrane fusion.[3]
-
Modulation of Host Factors: The compound can disrupt cellular pathways that are essential for viral replication. For instance, it has been identified as an inhibitor of the Niemann-Pick type C1 (NPC1) protein, which is involved in intracellular cholesterol trafficking and is crucial for the life cycle of many viruses.[2]
-
Inhibition of Viral Replication: By modulating pathways like NF-κB, which can be hijacked by viruses to promote their own replication, Cepharanthine creates an intracellular environment that is less conducive to viral propagation.[1]
Anticancer Properties
Cepharanthine exhibits significant antitumor activity across various cancer types through several mechanisms:[6][7]
-
Induction of Apoptosis and Autophagy: Cepharanthine can trigger programmed cell death (apoptosis) in cancer cells by modulating the PI3K/Akt/mTOR pathway.[3] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic cascades.[3] It can also induce autophagy, a cellular self-degradation process, which in some contexts can lead to cancer cell death.[3]
-
Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7]
-
Inhibition of Angiogenesis: Cepharanthine has been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[6]
-
Reversal of Multidrug Resistance (MDR): Cepharanthine can enhance the efficacy of conventional chemotherapeutic drugs by inhibiting the function of drug efflux pumps, such as P-glycoprotein, which are often overexpressed in drug-resistant tumors.[1][7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Cepharanthine against various viruses and cancer cell lines, providing key quantitative data for comparative analysis.
Table 1: Antiviral Activity of Cepharanthine
| Virus | Cell Line | Assay | Endpoint | Value | Citation |
| SARS-CoV-2 (G614) | 293T-ACE2 | Pseudovirus Entry | EC50 | 0.351 µM | [3] |
| SARS-CoV-2 (G614) | Calu-3 | Pseudovirus Entry | EC50 | 0.759 µM | [3] |
| SARS-CoV-2 (G614) | A549-ACE2 | Pseudovirus Entry | EC50 | 0.911 µM | [3] |
| SARS-CoV | Vero E6 | Cytopathic Effect | EC50 | 6.0 µg/mL | [3] |
| HIV-1 | U1 (chronically infected) | Viral Replication | IC50 | 0.026 µM | [3] |
| HSV-1 | Vero | Viral Replication | IC50 | 0.835 µg/mL | [3] |
| Ebola Virus (EBOV) | - | - | IC50 | 0.42 µM | [3] |
| Zika Virus (ZIKV) | - | - | IC50 | 2.19 µM | [3] |
Table 2: Anticancer Activity of Cepharanthine
| Cancer Type | Cell Line | Assay | Endpoint | Value | Citation |
| Breast Cancer | MDA-MB-231 | Cell Viability | IC50 | ~2.5 µg/mL | [3] |
| Breast Cancer | MCF-7 | Cell Viability | IC50 | >10 µg/mL | [3] |
| Leukemia | Jurkat T cells | Apoptosis | IC50 | 3.66 µM | [3] |
| Primary Effusion Lymphoma | PEL cells | Proliferation | - | 1-10 µg/mL (significant inhibition) | [3] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Cepharanthine.
References
- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cepharanthine: A Promising Old Drug against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Discovery and Scientific Journey of Cepharanthine: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cepharanthine, a biscoclaurine alkaloid derived from the plant Stephania cephalantha Hayata, has a rich history spanning from its roots in traditional Chinese medicine to its modern-day investigation as a multi-target therapeutic agent. First isolated in 1934, this natural compound has demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects. This technical guide provides an in-depth exploration of the discovery and history of Cepharanthine, detailing its initial isolation, the elucidation of its complex chemical structure, and the key experimental findings that have illuminated its mechanisms of action. Particular focus is given to its modulation of the NF-κB and AMPK signaling pathways. This document serves as a comprehensive resource, compiling quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support ongoing research and drug development efforts.
Discovery and Historical Context
The journey of Cepharanthine began long before its chemical characterization, with the use of its source plant in traditional Chinese medicine.[1] The formal scientific documentation of the plant, Stephania cephalantha Hayata, a member of the Menispermaceae family native to Taiwan and parts of China, was first recorded by the botanist Bunzo Hayata in 1914.[1][2]
The pivotal moment in the history of Cepharanthine occurred in 1934 when Japanese pharmacist Heisaburo Kondo successfully isolated the active alkaloid from the plant's roots.[2][3][4] He named the compound "Cepharanthine" after its botanical origin.[2][3] Following its discovery, Cepharanthine was introduced into clinical use in Japan in the 1950s for a variety of conditions, including alopecia areata, radiation-induced leukopenia, and venomous snakebites, and it remains in clinical use in Japan today.[1][2][3]
Physicochemical Properties and Structure Elucidation
Cepharanthine is classified as a bisbenzylisoquinoline alkaloid, a class of natural products characterized by two benzylisoquinoline units linked together.[2] Its chemical formula is C₃₇H₃₈N₂O₆, with a molecular weight of 606.7 g/mol .[5]
Table 1: Physicochemical Properties of Cepharanthine
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₃₈N₂O₆ | [5] |
| Molecular Weight | 606.7 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Poorly soluble in water; Soluble in acidic aqueous solutions, methanol, ethanol, and DMSO. | [6] |
| Chemical Class | Biscoclaurine alkaloid | [2] |
Historical Methods of Structure Elucidation
The structural determination of alkaloids in the mid-20th century was a meticulous process involving a combination of chemical degradation and physical measurements.
-
Chemical Degradation: This involved breaking the molecule into smaller, more easily identifiable fragments. A key technique for alkaloids was the Hofmann degradation , which involves exhaustive methylation of the nitrogen atoms followed by elimination, to open the nitrogen-containing rings. By identifying the resulting hydrocarbon skeleton and the nitrogen-containing fragments, chemists could piece together the original structure.
-
Functional Group Analysis: Classical wet chemistry methods would have been used to identify functional groups. For instance, the presence of methoxy groups could be determined by the Zeisel method .
-
Early Spectroscopy: While modern spectroscopic techniques like NMR were not available, early forms of UV-Visible spectroscopy would have provided information about the chromophores present in the molecule, consistent with its aromatic rings.
Through these and other methods, the unique head-to-head linkage of the two benzylisoquinoline units in Cepharanthine was eventually established.
Modern Isolation and Characterization
While Kondo's original isolation method would have relied on classical solvent extraction and crystallization techniques, modern methods have been optimized for higher yield and purity.
Experimental Protocol: Macroporous Resin Chromatography for Cepharanthine Purification
This protocol describes a common modern technique for the purification of Cepharanthine from a crude extract of Stephania cephalantha.
-
Preparation of Crude Extract: The dried and powdered roots of Stephania cephalantha are extracted with an organic solvent, typically 80% aqueous ethanol, using hot reflux extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Column Preparation: A chromatography column is packed with a macroporous adsorption resin (e.g., D101 type). The resin is pre-conditioned by washing sequentially with ethanol and then water until the eluent is neutral.
-
Loading: The crude extract is dissolved in an appropriate solvent and loaded onto the prepared column.
-
Washing: The column is washed with deionized water to remove impurities that do not bind to the resin.
-
Elution: Cepharanthine and other alkaloids are eluted from the resin using a stepwise or gradient elution with increasing concentrations of ethanol in water.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing Cepharanthine.
-
Purification and Crystallization: Fractions rich in Cepharanthine are pooled, the solvent is evaporated, and the resulting solid is further purified by recrystallization from a suitable solvent system to obtain pure Cepharanthine.
Using such methods, the yield of Cepharanthine from the crude extract can be significantly improved. For example, one study reported a maximum extraction yield of 2.9% for Cepharanthine from the crude extract using D101 macroporous resin.[4]
Pharmacological Activity and Mechanisms of Action
Cepharanthine exhibits a wide range of pharmacological effects, which are attributed to its ability to modulate multiple cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
A primary mechanism underlying Cepharanthine's anti-inflammatory effects is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
This assay is used to determine if Cepharanthine can inhibit the binding of NF-κB to its DNA consensus sequence.
-
Nuclear Extract Preparation: A human cancer cell line (e.g., cholangiocarcinoma KKU-M213 cells) is treated with Cepharanthine (e.g., 10 μg/mL) for various time points (e.g., 6, 12, 24, 48 hours). Nuclear extracts are then prepared using a nuclear extraction kit.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in the Cepharanthine-treated samples compared to the control indicates inhibition of NF-κB DNA binding.
Anti-Cancer Activity: Modulation of the AMPK Pathway and Induction of Apoptosis
Cepharanthine has been shown to exert anti-cancer effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and the subsequent induction of apoptosis.
This protocol outlines an in vivo study to assess the anti-tumor efficacy of Cepharanthine.
-
Cell Culture and Implantation: Human cervical cancer cells (e.g., C33A) are cultured and harvested. A suspension of 1 x 10⁷ cells is subcutaneously implanted into the right flank of female BALB/c nude mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow for a specified period (e.g., 7 days). The mice are then randomized into control and treatment groups. The treatment groups receive intraperitoneal injections of Cepharanthine at different doses (e.g., 15 mg/kg and 30 mg/kg) every other day for a set duration (e.g., 18 days). The control group receives a vehicle control.[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and photographed. The tumor tissue can be used for further analysis, such as immunohistochemistry to assess markers of proliferation and apoptosis.
Table 2: Quantitative Data from In Vivo Cervical Cancer Xenograft Study
| Treatment Group | Average Tumor Volume (mm³) ± SD | Tumor Growth Inhibition Rate (%) | Reference |
| Vehicle Control | 944.5 ± 289.2 | - | [3] |
| Cepharanthine (15 mg/kg) | 473.3 ± 206.3 | 49.9 | [3] |
| Cepharanthine (30 mg/kg) | 339.2 ± 197.6 | 64.1 | [3] |
Conclusion and Future Directions
From its discovery in 1934 to the present day, Cepharanthine has proven to be a molecule of significant scientific interest. Its journey from a constituent of a traditional medicinal plant to a well-characterized pharmacological agent highlights the importance of natural product research in modern drug discovery. The elucidation of its complex structure and the ongoing investigation into its multifaceted mechanisms of action, particularly its influence on the NF-κB and AMPK signaling pathways, have paved the way for its potential application in a range of diseases, including inflammatory disorders and cancer.
The detailed experimental protocols and quantitative data presented in this whitepaper provide a foundation for researchers to build upon. Future research should focus on further delineating the intricate molecular interactions of Cepharanthine, exploring its therapeutic potential in other diseases, and developing novel drug delivery systems to enhance its bioavailability and clinical efficacy. The rich history and promising pharmacological profile of Cepharanthine ensure that it will remain a subject of intensive scientific investigation for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Activity of Cepharanthine [mdpi.com]
- 3. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of cepharanthine: a potential small-molecule drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
Stephania cephalantha Hayata: A Technical Guide to Cepharanthine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephania cephalantha Hayata, a member of the Menispermaceae family, is a significant natural source of the bisbenzylisoquinoline alkaloid, Cepharanthine.[1][2] This compound has garnered substantial interest within the pharmaceutical industry due to its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, antiviral, and antitumor properties.[1] Notably, Cepharanthine has been investigated for its potent antiviral efficacy, making it a compound of interest for novel drug development. This technical guide provides an in-depth overview of Stephania cephalantha as a source of Cepharanthine, focusing on its biosynthesis, extraction, purification, and quantification. Detailed experimental protocols and comparative data are presented to aid researchers in the efficient isolation and analysis of this promising bioactive molecule.
Biosynthesis of Cepharanthine
Cepharanthine is a complex alkaloid synthesized in Stephania cephalantha through the benzylisoquinoline alkaloid (BIA) pathway, originating from the amino acid L-tyrosine. The proposed biosynthetic pathway involves a series of enzymatic reactions to form the core structure of Cepharanthine.
The biosynthesis begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), derived from L-tyrosine, to form (S)-norcoclaurine. This reaction is catalyzed by norcoclaurine synthase (NCS). Subsequent enzymatic steps involving O-methyltransferases (OMT), N-methyltransferases (NMT), and cytochrome P450 enzymes lead to the formation of the bisbenzylisoquinoline structure of Cepharanthine. Key enzymes in this pathway include norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine N-methyltransferase (CNMT). The final structure of Cepharanthine is formed through an oxidative coupling of two benzylisoquinoline units.
Below is a diagram illustrating the proposed biosynthetic pathway of Cepharanthine.
References
- 1. Current status and future challenges in extraction, purification and identification of Cepharanthine (a potential drug against COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status and future challenges in extraction, purification and identification of Cepharanthine (a potential drug against COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Cepharanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine is a bisbenzylisoquinoline alkaloid naturally occurring in the plants of the Stephania genus.[1][2][3] For decades, it has been used in Japan for various therapeutic purposes, including the treatment of alopecia, snake bites, and leukopenia following radiation therapy.[3][4] Emerging research has unveiled its potent anti-inflammatory, antiviral, and anticancer properties, positioning it as a compound of significant interest for modern drug development.[5][6] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of Cepharanthine, with a focus on its modulation of critical cellular signaling pathways.
Chemical Structure and Physicochemical Properties
Cepharanthine possesses a complex macrocyclic structure, which is foundational to its biological activities.
Table 1: Physicochemical Properties of Cepharanthine
| Property | Value | Source(s) |
| IUPAC Name | (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2¹⁶,¹⁹.1³,¹⁰.1²¹,²⁵.0⁴,⁸.0³¹,³⁵.0¹⁴,³⁹]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene | [7] |
| Chemical Formula | C₃₇H₃₈N₂O₆ | [1][8] |
| Molecular Weight | 606.71 g/mol | [9][8][10] |
| Appearance | White to yellow crystalline powder | [4] |
| Melting Point | 145-155 °C | [1] |
| pKa | 7.61 ± 0.20 | [1] |
| logP | 6.5 | [7] |
| Solubility | ||
| Water | Sparingly soluble/Insoluble | [2][4][11] |
| DMSO | ~5-100 mg/mL | [2][10][11] |
| Ethanol | ~2 mg/mL | [2] |
| DMF | ~10 mg/mL | [2] |
Key Biological Activities and Signaling Pathways
Cepharanthine exerts its pleiotropic effects by modulating several key intracellular signaling pathways that are often dysregulated in disease states.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers. Cepharanthine has been demonstrated to be a potent inhibitor of this pathway.[12][13] It can block the degradation of IκBα, an endogenous inhibitor of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit.[12] This sequestration of NF-κB in the cytoplasm inhibits the transcription of pro-inflammatory and pro-survival genes.
Caption: Cepharanthine inhibits the NF-κB signaling pathway.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Cepharanthine has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in cancer cells.[1][14] It achieves this by reducing the phosphorylation levels of both Akt and mTOR, key kinases in this cascade.[1]
Caption: Cepharanthine inhibits the PI3K/Akt/mTOR signaling pathway.
Regulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. Cepharanthine has been reported to block the activity of key components of the MAPK pathway, such as JNK, p38, and ERK.[1] This inhibition contributes to its antiproliferative effects.[1]
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed to characterize the biological effects of Cepharanthine.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of Cepharanthine on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Cepharanthine in culture medium. Replace the existing medium with 100 µL of the Cepharanthine-containing medium at various concentrations (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol details the investigation of Cepharanthine's effect on the expression and phosphorylation status of key proteins in the NF-κB pathway.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Cepharanthine at desired concentrations for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the quantification of apoptosis induced by Cepharanthine using flow cytometry.
-
Cell Treatment: Treat cells with Cepharanthine at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Gene Expression Analysis (qPCR)
This protocol details the quantification of changes in the expression of target genes upon treatment with Cepharanthine.
-
Cell Treatment and RNA Extraction: Treat cells with Cepharanthine and extract total RNA using a suitable kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-6, BCL-2, BAX) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
Cepharanthine is a multifaceted natural compound with a well-defined chemical structure and a growing body of evidence supporting its potent biological activities. Its ability to modulate key signaling pathways, including NF-κB, PI3K/Akt, and MAPK, underscores its therapeutic potential in a range of diseases, particularly cancer and inflammatory disorders. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the mechanisms of action of Cepharanthine and explore its translational applications. As research continues, Cepharanthine holds promise as a lead compound for the development of novel therapeutics.
References
- 1. Cepharanthine | 481-49-2 [amp.chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Western-Blotting-Protokoll – Immunblotting-Protokoll oder Western-Blot-Protokoll [sigmaaldrich.com]
- 7. Cepharanthine | C37H38N2O6 | CID 10206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway [mdpi.com]
- 9. Cepharanthine | 481-49-2 [chemicalbook.com]
- 10. 千金藤碱 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cepharanthine inhibits proliferation of cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Pharmacological Profile of Bisbenzylisoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisbenzylisoquinoline alkaloids (BBIAs) are a large and structurally diverse class of natural products, predominantly found in plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families.[1] These compounds are characterized by the presence of two benzylisoquinoline units linked together, forming complex macrocyclic structures.[1][2] For centuries, plants containing BBIAs have been utilized in traditional medicine, particularly in Chinese medicine, to treat a variety of ailments.[3][4] Modern pharmacological research has begun to elucidate the mechanisms behind these traditional uses, revealing a broad spectrum of biological activities. Prominent members of this class, such as tetrandrine, berbamine, cepharanthine, and fangchinoline, have been investigated for their potent anti-cancer, anti-inflammatory, cardiovascular, and antiviral properties.[5][6][7][8]
This technical guide provides an in-depth overview of the pharmacological profile of key bisbenzylisoquinoline alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Pharmacological Activities
Bisbenzylisoquinoline alkaloids exhibit a wide array of pharmacological effects, primarily attributed to their ability to modulate multiple cellular targets and signaling pathways.
Anticancer Activity
A significant body of research has focused on the anticancer potential of BBIAs. These alkaloids have demonstrated cytotoxic and apoptotic effects against a variety of cancer cell lines.[9][10] The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Key Mechanisms:
-
Induction of Apoptosis: BBIAs can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][11][12] This is often characterized by the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[11]
-
Cell Cycle Arrest: Some BBIAs, like fangchinoline, can induce cell cycle arrest, for instance at the G1 phase, by modulating the expression of cyclins and cyclin-dependent kinase (CDK) inhibitors.[13]
-
Inhibition of Pro-survival Signaling: These alkaloids have been shown to interfere with critical pro-survival signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer.[14][15]
Anti-inflammatory Effects
Many BBIAs possess potent anti-inflammatory properties.[6][14][16] Their mechanisms of action in this context are largely centered on the inhibition of pro-inflammatory signaling cascades and the reduction of inflammatory mediator production.
Key Mechanisms:
-
NF-κB Pathway Inhibition: A primary anti-inflammatory mechanism of BBIAs is the inhibition of the NF-κB signaling pathway.[14][17][18] This can occur through the prevention of IκBα (inhibitor of κB alpha) phosphorylation and degradation, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.[19][20]
-
Cytokine Suppression: These alkaloids can significantly reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][14][21]
-
MAPK Pathway Modulation: BBIAs can also exert their anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) signaling pathway.[14]
Cardiovascular Effects
Several bisbenzylisoquinoline alkaloids exhibit significant cardiovascular activity, including antihypertensive and antiarrhythmic effects.[7][8] These effects are largely due to their ability to block ion channels.
Key Mechanisms:
-
Calcium Channel Blockade: Tetrandrine and other BBIAs are known to be potent blockers of voltage-gated L-type and T-type calcium channels.[3][4][7][8] This action leads to vasodilation and a reduction in blood pressure.
-
Potassium Channel Modulation: In addition to calcium channels, some BBIAs can also modulate potassium channels, such as Ca2+-activated K+ (KCa) channels and SK channels, contributing to their cardiovascular effects.[3][22]
Quantitative Pharmacological Data
The following tables summarize the in vitro efficacy of selected bisbenzylisoquinoline alkaloids across various pharmacological assays.
Table 1: Anticancer Activity (IC50 Values)
| Alkaloid | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| Tetrandrine | SUM-149 (Breast) | Proliferation Inhibition | 15.3 ± 4.1 | [23] |
| SUM-159 (Breast) | Proliferation Inhibition | 24.3 ± 2.1 | [23] | |
| Ovcar-8 (Ovarian) | Cytotoxicity | 7 - 14 | [9] | |
| A2780 (Ovarian) | Cytotoxicity | 7 - 14 | [9] | |
| Berbamine | KU812 (Leukemia) | Cytotoxicity | 5.83 µg/ml (24h) | [24] |
| HepG2 (Liver) | Cytotoxicity | 34.5 | [24] | |
| Phaeanthine | HeLa (Cervical) | Cytotoxicity | 8.11 ± 0.04 | [10] |
| Fangchinoline | MCF-7 (Breast) | Proliferation Inhibition | Dose-dependent | [13] |
| MDA-MB-231 (Breast) | Proliferation Inhibition | Dose-dependent | [13] |
Table 2: Anti-inflammatory Activity
| Alkaloid | Assay | Metric | Value | Reference |
| Fangchinoline | IL-1β Release (LPS/NIG-induced in THP-1 cells) | IC50 | 4.53 µM (derivative) | [25] |
| hIL-6 Activity Inhibition | % Inhibition | 63% at 4 µM | [6] | |
| Tetrandrine | mIL-5 Activity Inhibition | % Inhibition | 95% at 12.5 µM | [6] |
| hIL-6 Activity Inhibition | % Inhibition | 86% at 6 µM | [6] | |
| Berbamine | TNF-α, IL-6, IL-1β Production (LPS-stimulated RAW264.7) | Inhibition | Significant | [14][24] |
| Cepharanthine | NF-κB Inhibition | Mechanism | AMPK activation and NF-κB inhibition | [17] |
Table 3: Ion Channel Modulation
| Alkaloid | Ion Channel | Metric | Value | Reference |
| Tetrandrine | L-type Ca²⁺ Channels (HUV-EC-C cells) | IC50 | ~5 µM | [26] |
| T-type Ca²⁺ Channels (Neuroblastoma cells) | Inhibition | Potent antagonist | [8] | |
| Ca²⁺-activated K⁺ Channels | Inhibition | Potent blocker | [3] | |
| Cepharanthine | SK2 Channels | Kᵢ | 1.318 ± 0.281 µM | [22] |
| SK3 Channels | Kᵢ | 1.091 ± 0.191 µM | [22] | |
| Berbamine | SK2 Channels | Kᵢ | 0.284 ± 0.066 µM | [22] |
| SK3 Channels | Kᵢ | 0.679 ± 0.323 µM | [22] |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bisbenzylisoquinoline alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis of NF-κB Pathway Activation
This protocol details the detection of key proteins in the NF-κB signaling pathway to assess the effect of BBIAs on its activation.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess NF-κB activation, the phosphorylation of IκBα and the nuclear translocation of the p65 subunit are commonly measured.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the BBIA with or without an inflammatory stimulus (e.g., LPS or TNF-α). After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Nuclear and Cytoplasmic Fractionation (Optional but Recommended): To specifically assess p65 translocation, separate the cytoplasmic and nuclear fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα (p-IκBα), total p65, and phosphorylated p65 (p-p65) overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation status.
Quantification of Pro-inflammatory Cytokines by ELISA
This protocol provides a general method for measuring the concentration of cytokines in cell culture supernatants.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a specific antigen (in this case, a cytokine).
Methodology:
-
Sample Collection: Culture cells (e.g., RAW264.7 macrophages) and pre-treat with various concentrations of the BBIA for 1 hour. Stimulate the cells with an inflammatory agent like LPS for a specified time (e.g., 6 or 24 hours). Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and a series of standards of known cytokine concentrations.
-
Incubating with a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz)
Caption: Canonical NF-κB signaling pathway and points of inhibition by BBIAs.
Caption: Intrinsic and extrinsic apoptosis pathways induced by BBIAs.
Experimental Workflow Diagram (Graphviz)
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Structure-Activity Relationship (SAR)
The biological activity of bisbenzylisoquinoline alkaloids is intricately linked to their chemical structure. Key structural features that influence their pharmacological effects include the nature of the macrocyclic ring, the type of ether linkages, and the substitution patterns on the isoquinoline rings. For instance, in the context of anti-adipogenic activity, a 1R,1'S configuration in BBIAs has been shown to significantly enhance their efficacy. Further research into SAR is crucial for the rational design and synthesis of novel BBIA derivatives with improved potency and selectivity for various therapeutic targets.
Conclusion
Bisbenzylisoquinoline alkaloids represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular effects, are underpinned by their ability to modulate multiple key signaling pathways such as the NF-κB and apoptosis pathways, as well as various ion channels. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the fields of pharmacology and drug development. Further investigation into the structure-activity relationships and the precise molecular targets of these complex natural products will be instrumental in harnessing their full therapeutic potential and developing novel, effective treatments for a range of human diseases.
References
- 1. Frontiers | Disturbing effect of cepharanthine on valve interstitial cells calcification via regulating glycolytic metabolism pathways [frontiersin.org]
- 2. Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine: a novel calcium channel antagonist inhibits type I calcium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Bis(1,2,3,4-tetrahydroisoquinoline) Alkaloids Cepharanthine and Berbamine Are Ligands of SK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
In Vitro Biological Activities of Cepharanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine (CEP), a biscoclaurine alkaloid isolated from plants of the Stephania genus, is a molecule of significant interest in the pharmaceutical and biomedical research communities.[1] With a long history of clinical use in Japan for various conditions, including alopecia and leukopenia caused by radiation therapy, recent in vitro studies have unveiled a broader spectrum of its biological activities.[2] This technical guide provides an in-depth overview of the in vitro pharmacological effects of Cepharanthine, focusing on its anticancer, antiviral, and anti-inflammatory properties. The content herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.
Anticancer Activities
Cepharanthine exhibits a multi-faceted antitumor effect across a range of cancer cell lines. Its mechanisms of action include the induction of apoptosis and autophagy, cell cycle arrest, and the reversal of multidrug resistance.[3][4]
Cytotoxicity and Antiproliferative Effects
Cepharanthine has been shown to inhibit the proliferation of various cancer cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values for Cepharanthine in several cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 (converted from µg/ml) | 72 | CCK-8 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | >10 (converted from µg/ml) | 72 | CCK-8 |
| SaOS2 | Osteosarcoma | 10-20 | Not Specified | MTT |
| KKU-M213 | Cholangiocarcinoma | 4.12 - 32.96 | 24, 48, 72 | MTT |
| KKU-M214 | Cholangiocarcinoma | 4.12 - 32.96 | 24, 48, 72 | MTT |
| BPH-1 | Benign Prostatic Hyperplasia | 2.355 | Not Specified | Not Specified |
| WPMY-1 | Prostate Stromal Cells | 6.396 | Not Specified | Not Specified |
| OSCC cells | Oral Squamous Cell Carcinoma | ~20 | Not Specified | MTT |
Induction of Apoptosis
Cepharanthine is a potent inducer of apoptosis in cancer cells. This programmed cell death is often mediated through the activation of caspase cascades and modulation of Bcl-2 family proteins.[5]
-
Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, C33A, CaSki) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Cepharanthine (e.g., 0, 25, 50 µM) for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.[6][7][8]
Modulation of Autophagy
Cepharanthine has been shown to regulate autophagy, a cellular process of self-degradation that can either promote cell survival or cell death depending on the context. In several cancer cell types, Cepharanthine induces autophagic cell death.[3]
-
Cell Culture and Transfection: Seed cells (e.g., A375 melanoma cells) on sterile glass coverslips in a 24-well plate. For enhanced visualization, cells can be transfected with a GFP-LC3 or mCherry-GFP-LC3 plasmid.
-
Treatment: Treat the cells with Cepharanthine at desired concentrations for 24 hours. Include appropriate controls, such as a known autophagy inducer (e.g., HBSS) or inhibitor (e.g., Bafilomycin A1).
-
Fixation: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Visualization: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Visualize and quantify the formation of LC3 puncta, indicative of autophagosomes, using a fluorescence microscope.[9][10]
Reversal of Multidrug Resistance (MDR)
A significant aspect of Cepharanthine's anticancer activity is its ability to reverse multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[11]
-
Cell Culture and Treatment: Culture MDR-positive cancer cells (e.g., HeyA8-MDR) and their sensitive parental counterparts. Treat the cells with a non-toxic concentration of Cepharanthine for 48 hours.
-
Rhodamine 123 Staining: Trypsinize and wash the cells. Resuspend the cells and stain with 1 µM Rhodamine 123, a fluorescent substrate of P-gp, for 30 minutes in an incubator.
-
Analysis: After incubation, centrifuge the cells and resuspend them in ice-cold Hanks' Balanced Salt Solution (HBSS) containing 1% FBS. Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A higher fluorescence intensity in Cepharanthine-treated cells compared to untreated MDR cells indicates inhibition of P-gp-mediated efflux.[1][12]
Antiviral Activities
Cepharanthine has demonstrated potent antiviral activity against a range of viruses, including coronaviruses and herpes simplex virus.[11][13] Its primary antiviral mechanisms involve inhibiting viral entry and replication.[13]
Inhibition of Viral Replication
The antiviral efficacy of Cepharanthine is often quantified by its ability to reduce viral plaque formation in cell culture.
| Virus | Cell Line | EC50 (µM) |
| SARS-CoV-2 S (G614) pseudovirus | 293T-ACE2 | 0.351 |
| SARS-CoV-2 S (G614) pseudovirus | Calu3 | 0.759 |
| SARS-CoV-2 S (G614) pseudovirus | A549-ACE2 | 0.911 |
| HIV-1 | U1 monocytic cells | 0.026 (converted from µg/ml) |
| SARS-CoV S protein pseudovirus | Not Specified | 0.0417 |
| MERS-CoV S protein pseudovirus | Not Specified | 0.140 |
| Virus | Cell Line | IC50 (µg/mL) | TC50 (µg/mL) |
| HSV-1 | Vero | 0.835 | 5.4 |
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses) in 12-well plates.
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., MOI of 0.05) for 1-2 hours at 37°C.
-
Treatment: After the adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing 2% methylcellulose) containing various concentrations of Cepharanthine.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a solution like 1% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each Cepharanthine concentration compared to the virus control and determine the EC50 value.[11][14]
Anti-inflammatory Activities
Cepharanthine exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[9]
Inhibition of Pro-inflammatory Mediators
Cepharanthine can suppress the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[15]
-
Cell Culture and Stimulation: Culture macrophage cell lines (e.g., RAW264.7) and pre-treat with various concentrations of Cepharanthine for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Modulation of Key Signaling Pathways
The diverse biological activities of Cepharanthine are underpinned by its ability to modulate multiple intracellular signaling pathways.
NF-κB Signaling Pathway
Cepharanthine is a known inhibitor of the NF-κB pathway, a central regulator of inflammation, cell survival, and immunity. It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[16]
Caption: Cepharanthine inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. Cepharanthine has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[17]
Caption: Cepharanthine's inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Cepharanthine can modulate the phosphorylation of key MAPK members like ERK, JNK, and p38.[18]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell survival and proliferation. Cepharanthine has been found to inhibit the STAT3 signaling pathway.[19]
-
Cell Lysis: After treatment with Cepharanthine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-NF-κB p65, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][20]
Experimental Workflows
A general workflow for investigating the in vitro activities of Cepharanthine is depicted below.
Caption: General experimental workflow for in vitro studies of Cepharanthine.
Conclusion
The in vitro evidence strongly supports the multifaceted pharmacological potential of Cepharanthine. Its ability to induce cancer cell death, inhibit viral replication, and suppress inflammatory responses through the modulation of critical signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers aiming to explore and harness the therapeutic promise of this natural alkaloid.
References
- 1. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scanning microspectrofluorometry of rhodamine 123 in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cepharanthine may inhibit the proliferation of prostate cells by blocking the EGFR/PI3K/AKT signaling pathway: comprehensive network analysis, molecular docking, and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cepharanthine Enhances MHC-I Antigen Presentation and Anti-Tumor Immunity in Melanoma via Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cepharanthine Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. [Use of rhodamine 123 for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Potent antitumor activity of cepharanthine against triple-negative breast cancer spheroids compared with tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Antioxidant Properties of Cepharanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cepharanthine, a bisbenzylisoquinoline alkaloid isolated from Stephania cepharantha, has demonstrated a wide array of pharmacological activities, with its antioxidant properties being a cornerstone of its therapeutic potential. This document provides a comprehensive technical overview of the antioxidant mechanisms of Cepharanthine, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The evidence underscores Cepharanthine's capacity as a potent free radical scavenger, an inhibitor of lipid peroxidation, and a modulator of cellular antioxidant defense systems, making it a compelling candidate for further investigation in the context of oxidative stress-related pathologies.
Core Antioxidant Mechanisms
Cepharanthine exerts its antioxidant effects through a multi-pronged approach, encompassing direct free radical scavenging and indirect modulation of endogenous antioxidant pathways.
1.1. Direct Free Radical Scavenging
Cepharanthine has been shown to directly scavenge various reactive oxygen species (ROS), thereby mitigating cellular damage. It effectively neutralizes superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[1][2][3] This direct scavenging activity is attributed to its unique chemical structure, particularly the presence of an amine moiety which is crucial for its pH-dependent radical scavenging activity.[1][4] Studies have confirmed its ability to scavenge hydroxyl radicals produced by the Fenton reaction and superoxide anions from the hypoxanthine-xanthine oxidase system.[1]
1.2. Inhibition of Lipid Peroxidation
A significant manifestation of oxidative damage is lipid peroxidation, the oxidative degradation of lipids. Cepharanthine has demonstrated potent anti-peroxidative activity.[1][4] It inhibits lipid peroxidation in various experimental models, including linoleic acid emulsions, as well as in mitochondria and liposomes where peroxidation is induced by Fe²⁺/ADP.[1] This protective effect is a consequence of both its free radical scavenging ability and its membrane-stabilizing properties.[1]
1.3. Modulation of Cellular Signaling Pathways
Cepharanthine's antioxidant activity extends beyond direct molecular interactions to the regulation of key signaling pathways that govern the cellular response to oxidative stress.
-
NF-κB Signaling Pathway: Oxidative stress is a potent activator of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. Cepharanthine has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[1][4] This anti-inflammatory effect is intrinsically linked to its antioxidant properties, as the reduction of ROS levels diminishes a key stimulus for NF-κB activation.[4]
-
Nrf2/Keap1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Cepharanthine has been found to modulate the Nrf2/Keap1 pathway.[5][6] It can suppress Keap1 expression and promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][6][7] This activation appears to be dependent on upstream signaling involving AMPK-α1/AKT/GSK-3β.[5][8][9][10]
-
Other Signaling Pathways: Cepharanthine also interacts with other pathways implicated in cellular stress and survival, including the MAPK/ERK and PI3K/Akt/mTOR pathways.[1][2][5] Its ability to modulate these pathways contributes to its overall protective effects against oxidative damage.
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of Cepharanthine has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Inhibition of Lipid Peroxidation and Radical Scavenging
| Assay System | Concentration | Effect | Reference |
| Linoleic Acid Emulsion | 30 µg/mL | 94.6% inhibition of lipid peroxidation | [1][11][12][13] |
| Ferrous Ion (Fe²⁺) Chelating Activity | 15-45 µg/mL | Demonstrated marked capacity for iron binding | [12] |
| Hydrogen Peroxide Scavenging | 30 µg/mL | 31.8% scavenging activity | [12] |
Table 2: Effects on Cellular Oxidative Stress Markers in DSS-Induced Colitis in Mice
| Parameter | Treatment | Result | Reference |
| Malondialdehyde (MDA) | Cepharanthine | Reduced to 2.45 nM/mL | [8][9][10] |
| Reduced Glutathione (GSH) | Cepharanthine | Increased to 35.53 µg/mL | [8][9][10] |
Table 3: Effects on Oxidative Stress Markers in LPS-Induced Macrophages
| Parameter | Treatment | Result | Reference |
| Reduced Glutathione (GSH) | Cepharanthine | Increased from 10.85 µg/10⁶ cells (LPS alone) to 12.26 µg/10⁶ cells | [8][9] |
| Reactive Oxygen Species (ROS) | Cepharanthine | Attenuated ROS production | [8][9] |
Table 4: Effects on Oxidative Stress Markers in Cervical Cancer Cell Lines (CaSki, HeLa, C33A)
| Parameter | Cepharanthine Concentration | Effect | Reference |
| Intracellular ROS Levels | 25 and 50 µM | Significantly increased | [5][7] |
| Superoxide Dismutase (SOD) Activity | 25 and 50 µM | Significantly decreased | [7] |
Note: In some cancer cell models, Cepharanthine's pro-apoptotic effect is associated with an increase in intracellular ROS, highlighting its context-dependent activities.[5][7][14][15]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the assessment of Cepharanthine's antioxidant properties.
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it.
-
Principle: The reduction of the DPPH radical by an antioxidant is observed as a change in color from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of Cepharanthine in a suitable solvent.
-
In a microplate, add a fixed volume of the DPPH solution to each well.
-
Add the different concentrations of the Cepharanthine solution to the wells. A control containing only the solvent is also prepared.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with Cepharanthine.
-
3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The ABTS radical cation, which has a characteristic blue-green color, is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare various concentrations of Cepharanthine.
-
Add a small volume of the Cepharanthine solution to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
3.3. Lipid Peroxidation Inhibition Assay (Ferric Thiocyanate Method)
This method measures the amount of peroxide produced during the initial stages of lipid oxidation.
-
Principle: Peroxides formed during lipid oxidation oxidize Fe²⁺ to Fe³⁺. The Fe³⁺ ions then form a complex with thiocyanate, which has a reddish color and can be quantified spectrophotometrically.
-
Protocol:
-
Prepare a linoleic acid emulsion in a buffer solution.
-
Add different concentrations of Cepharanthine to the emulsion. A control without the antioxidant is also prepared.
-
Incubate the samples in the dark at a specific temperature (e.g., 40°C) for a set period, taking measurements at regular intervals.
-
At each time point, take an aliquot of the reaction mixture and add ethanol, followed by an aqueous solution of ammonium thiocyanate and then ferrous chloride.
-
After a short incubation, measure the absorbance of the reddish color at 500 nm.
-
A lower absorbance value in the presence of Cepharanthine indicates inhibition of lipid peroxidation.
-
3.4. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways like Nrf2/Keap1 and NF-κB.
-
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Treat cells or tissues with Cepharanthine for a specified time and at various concentrations.
-
Lyse the cells or tissues to extract total proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-Keap1, anti-p-NF-κB).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Cepharanthine and a typical experimental workflow for assessing its antioxidant properties.
Caption: Cepharanthine's antioxidant signaling modulation.
Caption: Experimental workflow for antioxidant assessment.
Conclusion
The collective evidence strongly supports the significant antioxidant properties of Cepharanthine. Its ability to directly scavenge reactive oxygen species, inhibit lipid peroxidation, and favorably modulate key cellular signaling pathways such as NF-κB and Nrf2, provides a solid mechanistic basis for its observed therapeutic effects. The quantitative data and established experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further explore and harness the antioxidant potential of Cepharanthine in the development of novel therapies for a range of oxidative stress-driven diseases. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Activity of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cepharanthin on neutrophil chemotaxis, phagocytosis, and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway [mdpi.com]
- 6. Cepharanthine, a regulator of keap1-Nrf2, inhibits gastric cancer growth through oxidative stress and energy metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Antioxidant activity of bisbenzylisoquinoline alkaloids from Stephania rotunda: cepharanthine and fangchinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cepharanthine exerts antitumor activity on choroidal melanoma by reactive oxygen species production and c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cepharanthine exerts antitumor activity on choroidal melanoma by reactive oxygen species production and c-Jun N-terminal kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial studies on the antiviral effects of Cepharanthine
An In-depth Technical Guide to Initial Studies on the Antiviral Effects of Cepharanthine
Introduction
Cepharanthine (CEP), a biscoclaurine alkaloid isolated from plants of the Stephania genus, has been clinically used in Japan for decades to treat various conditions, including alopecia and radiation-induced leukopenia.[1][2] Recently, its broad-spectrum pharmacological properties—including anti-inflammatory, immunomodulatory, and antioxidative effects—have led to intensive investigation into its potential as an antiviral agent.[3][4] Initial studies have demonstrated significant antiviral activity against a range of viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and other human pathogens like HIV-1 and Herpes Simplex Virus Type 1 (HSV-1).[5][6][7]
This technical guide provides a consolidated overview of the foundational research into Cepharanthine's antiviral effects. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative efficacy data, experimental methodologies, and the molecular mechanisms and pathways implicated in its mode of action.
Quantitative Data on Antiviral Activity
The antiviral potency of Cepharanthine has been quantified across numerous studies using various cell lines and viral strains. The following tables summarize the key efficacy metrics, primarily the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50), along with the half-maximal cytotoxic concentration (CC50) to assess the therapeutic window.
Table 1: Anti-SARS-CoV-2 and Coronavirus Activity of Cepharanthine
| Virus/Variant | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Study Highlights |
| SARS-CoV-2 (GX_P2V model) | Vero E6 | EC50: 0.98 | 39.30 | Identified as the most potent inhibitor among 2711 approved drugs in this model.[6] |
| SARS-CoV-2 (Original Strain) | A549-ACE2 | IC50: 1.67 | 30.92 | Confirmed high antiviral activity against a clinical isolate.[5][8] |
| SARS-CoV-2 (Original Strain) | A549-ACE2 | EC50: 0.13 | - | Found to be more effective than remdesivir (EC50 = 0.72 µM) in a screen of 1900 drugs.[9] |
| SARS-CoV-2 (Beta, B.1.351) | A549-ACE2 | IC50: 0.24 | - | Demonstrated strong activity against the Beta variant.[5][8] |
| SARS-CoV-2 (Beta, B.1.351) | Huh7.5.1 | IC50: 0.06 | - | Showed potent inhibition in liver-derived cell lines.[5][8] |
| SARS-CoV-2 S-D614 Pseudovirus | 293T-ACE2 | EC50: 0.054 | - | Effective against pseudoviruses expressing the spike protein.[5] |
| SARS-CoV-2 S-G614 Pseudovirus | 293T-ACE2 | EC50: 0.351 | - | Showed significant inhibition in multiple cell lines.[5][6] |
| SARS-CoV-2 S-G614 Pseudovirus | Calu-3 | EC50: 0.759 | - | Effective in a human lung adenocarcinoma cell line.[5][6] |
| SARS-CoV-2 S-G614 Pseudovirus | A549-ACE2 | EC50: 0.911 | - | Consistently effective across different cell models.[6] |
| SARS-CoV (Pseudovirus) | 293T-ACE2 | EC50: 0.042 | - | Potent activity against the virus responsible for the 2003 SARS outbreak.[5] |
| MERS-CoV (Pseudovirus) | 293T-ACE2 | EC50: 0.140 | - | Effective against another pathogenic coronavirus.[5] |
| SARS-CoV-2 Helicase (nsp13) | Enzyme Assay | IC50: 0.4 | - | Directly inhibits the ATPase activity of the viral helicase.[5][9] |
Table 2: Activity Against Other Viruses
| Virus | Cell Line | EC50 / IC50 | CC50 | Study Highlights |
| HIV-1 | U1 Monocytes | EC50: 0.016 µg/mL | 2.2 µg/mL | Dose-dependently inhibited viral replication in TNF-α-stimulated monocytic cells.[3] |
| HSV-1 | Vero | IC50: 0.835 µg/mL | 5.4 µg/mL | Effectively inhibited the proliferation of HSV-1.[6] |
| Zika Virus | Huh-7 | IC50: 2.19 µM | - | Demonstrated powerful antiviral effect.[8] |
| Ebola Virus | Huh-7.5.1 | IC50: 0.42 µM | - | Showed potent activity against Ebola virus.[8] |
Experimental Protocols and Methodologies
The antiviral effects of Cepharanthine were evaluated using a range of standard and specialized virological assays. Below are detailed descriptions of the key experimental protocols cited in the initial studies.
In Vitro Antiviral Activity and Cytotoxicity Assay
This experiment is fundamental for determining the efficacy (EC50/IC50) and toxicity (CC50) of a compound.
-
Cell Culture: Host cells permissive to the target virus (e.g., Vero E6, A549-ACE2, Calu-3) are cultured in appropriate media and seeded into multi-well plates (typically 96-well).
-
Compound Preparation: Cepharanthine is dissolved (e.g., in DMSO) and serially diluted to create a range of concentrations for testing.
-
Viral Infection: Cells are infected with the virus at a specific Multiplicity of Infection (MOI), for instance, 0.05.[10]
-
Treatment:
-
Pre-treatment: Cells are incubated with Cepharanthine for a set period before viral infection to assess prophylactic potential.
-
Post-treatment: Cepharanthine is added at various times after viral infection to determine its therapeutic window.[3]
-
Co-treatment: The compound and virus are added to the cells simultaneously.[3]
-
-
Incubation: The treated and infected cells are incubated for a period (e.g., 48 hours) to allow for viral replication and cytopathic effect (CPE) development.[10]
-
Quantification of Antiviral Effect:
-
qRT-PCR: Viral RNA is extracted from the cells or supernatant, and quantitative reverse transcription PCR is performed to measure the viral load. A reduction in viral RNA levels compared to untreated controls indicates antiviral activity.[5][10]
-
Plaque Reduction Assay: The supernatant from treated cells is serially diluted and used to infect a fresh monolayer of cells overlaid with a semi-solid medium (like agar). The number of plaques (zones of cell death) is counted to determine the reduction in infectious virus production.[7]
-
CPE Inhibition: The degree of virus-induced cell death is visually scored or quantified using cell viability assays (e.g., CellTiter-Glo, MTS).
-
-
Cytotoxicity Measurement: A parallel experiment is run where uninfected cells are treated with the same concentrations of Cepharanthine. Cell viability is measured to determine the CC50 value.[3]
Pseudovirus Entry Assay
This assay specifically measures the ability of a compound to block the viral entry step.
-
Pseudovirus Production: A non-replicating viral core (e.g., from VSV or HIV) is engineered to express the surface protein of the target virus (e.g., SARS-CoV-2 Spike protein) and a reporter gene (e.g., luciferase or GFP).
-
Assay Procedure: Host cells expressing the appropriate receptor (e.g., 293T-ACE2) are pre-treated with Cepharanthine and then incubated with the pseudovirus.[5]
-
Quantification: After a suitable incubation period, the reporter gene expression is measured (e.g., luminescence for luciferase). A decrease in reporter signal indicates that the compound has blocked viral entry. This method confirmed that Cepharanthine acts at the entry stage of SARS-CoV-2.[5]
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound.
-
Methodology: The compound is added to the cell culture at different time points relative to the viral infection:
-
Entry Phase: Compound is present only during the initial hours of infection.
-
Post-Entry Phase: Compound is added after the virus has been allowed to enter the cells.
-
Full-Time: Compound is present throughout the experiment.
-
-
Analysis: Viral replication is quantified at the end of the experiment (e.g., via qRT-PCR). By comparing the inhibition levels in each condition, researchers can determine if the drug acts on entry, post-entry replication, or both. Studies showed Cepharanthine inhibits both entry and post-entry phases of a SARS-CoV-2 model virus.[3][10]
Mechanism-Specific Assays
-
Membrane Fusion Assay: Cells expressing the viral spike protein are co-cultured with receptor-expressing cells. The fusion of these cells (syncytia formation) is measured. Cepharanthine was shown to effectively inhibit SARS-CoV-2 S-mediated membrane fusion.[6]
-
Enzymatic Assays: The inhibitory effect on specific viral enzymes is tested directly. For example, the ATPase activity of purified recombinant SARS-CoV-2 nsp13 (helicase) was measured in the presence of Cepharanthine, yielding an IC50 value of 0.4 µM.[5][9]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Antiviral Screening
The following diagram illustrates a typical workflow for evaluating the antiviral properties of a compound like Cepharanthine in a laboratory setting.
Caption: General workflow for in vitro antiviral drug screening.
Proposed Antiviral Mechanisms of Cepharanthine Against SARS-CoV-2
Cepharanthine appears to inhibit SARS-CoV-2 through a multi-pronged approach, targeting both viral and host factors at different stages of the infection cycle.
References
- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cepharanthine: A Promising Old Drug against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cepharanthine Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways [frontiersin.org]
- 8. The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of cepharanthine: a potential small-molecule drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of cepharanthine: a potential small-molecule drug against COVID-19 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cepharanthine in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine (CEP), a biscoclaurine alkaloid isolated from Stephania cepharantha, is a versatile compound with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3][4] In the realm of cell culture, Cepharanthine serves as a valuable tool for investigating fundamental cellular processes such as apoptosis, autophagy, cell cycle regulation, and signal transduction.[1][5] Its ability to modulate multiple signaling pathways makes it a compound of significant interest in drug discovery and development, particularly in oncology.[2][3][5] These application notes provide a comprehensive guide to utilizing Cepharanthine in in-vitro experiments, complete with detailed protocols and data presentation.
Mechanism of Action
Cepharanthine exerts its pleiotropic effects by targeting several key signaling pathways within the cell.[5][6][7] Its multifaceted mechanism of action contributes to its efficacy in various experimental models.
Key Signaling Pathways Modulated by Cepharanthine:
-
NF-κB Signaling Pathway: Cepharanthine is a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[5][6] It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of its target genes.[1]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, survival, and metabolism. Cepharanthine has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and autophagy in cancer cells.[1][5][7][8]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli. Cepharanthine can modulate the activity of MAPK family members, such as JNK, p38, and ERK, contributing to its anti-proliferative effects.[5][7]
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key mediator of cytokine signaling and is often constitutively active in cancer. Cepharanthine can inhibit the STAT3 signaling pathway, leading to the downregulation of proteins involved in cell survival and proliferation.[5]
Data Presentation: Efficacy of Cepharanthine in Various Cell Lines
The following table summarizes the effective concentrations and observed effects of Cepharanthine in different cancer cell lines, providing a valuable reference for experimental design.
| Cell Line | Cancer Type | Effective Concentration / IC50 | Observed Effects | Reference(s) |
| MCF-7, MDA-MB-231 | Breast Cancer | 5 and 10 µM showed significant effects | Inhibition of proliferation, growth, and motility; Induction of autophagy, apoptosis, and G0/G1 cell cycle arrest. | [1][8] |
| CaSki, HeLa, C33A | Cervical Cancer | 25 and 50 µM | Inhibition of cell viability and colony formation; Induction of apoptosis and cell cycle arrest. | [9][10][11] |
| HT-29, SW-620 (p53 mutant) | Colorectal Cancer | More susceptible than p53 wild-type cells | Induces cell cycle arrest and apoptosis. | [12] |
| COLO-205, HCT-116 (p53 wild-type) | Colorectal Cancer | Concentration-dependent decrease in viability | Induces cell cycle arrest and apoptosis. | [12] |
| Jurkat T cells | T-cell Acute Lymphoblastic Leukemia | Dose-dependent | Inhibition of cell viability; Induction of apoptosis; S phase cell cycle arrest. | [1][13] |
| OVCAR-3 | Ovarian Cancer | Not specified | Inhibition of cell proliferation; G1/S cell cycle arrest. | [1] |
| SaOS2 | Osteosarcoma | Not specified | Inhibition of cell growth; G1/S cell cycle arrest. | [1] |
| KKU-M213, KKU-M214 | Cholangiocarcinoma | 20 µg/mL effectively suppressed growth | Inhibition of cell growth; Induction of apoptosis. | [14] |
| LNCaP, 22Rv1, PC3, DU145 | Prostate Cancer | Concentration-dependent | Induces ferroptosis. | [15] |
| Huh7, HepG2 | Liver Cancer | 10 µM (Huh7), 20 µM (HepG2) | Inhibits Wnt/β-catenin/Hedgehog signaling axis. | [16] |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways modulated by Cepharanthine and a general experimental workflow for its evaluation in cell culture.
Caption: Cepharanthine's inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cepharanthine as a Biofactor: Molecular Functions, Signaling Pathway Modulation and Therapeutic Relevance in Cancer and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Tetrandrine and cepharanthine induce apoptosis through caspase cascade regulation, cell cycle arrest, MAPK activation and PI3K/Akt/mTOR signal modification in glucocorticoid resistant human leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cepharanthine hydrochloride: a novel ferroptosis-inducing agent for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cepharanthine hydrochloride inhibits the Wnt/β-catenin/Hedgehog signaling axis in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cepharanthine's Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-cancer effects of Cepharanthine (CEP). This document outlines detailed protocols for key in vitro and in vivo assays, summarizes quantitative data from preclinical studies, and illustrates the molecular pathways modulated by CEP.
Introduction to Cepharanthine in Oncology
Cepharanthine, a biscoclaurine alkaloid isolated from Stephania cepharantha, has demonstrated significant anti-cancer properties across a range of malignancies.[1] Its therapeutic potential stems from its ability to modulate multiple cellular processes critical for cancer cell survival and proliferation. Mechanistic studies have revealed that Cepharanthine can induce apoptosis, autophagy, and cell cycle arrest.[2][3] Furthermore, it has been shown to inhibit cancer cell migration and invasion and to reverse multidrug resistance.[2][4] These anti-neoplastic activities are attributed to its influence on key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and MAPK.[2][4] This document provides detailed protocols to enable researchers to effectively study and evaluate the anti-cancer efficacy of Cepharanthine.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Cepharanthine in various cancer models.
Table 1: In Vitro Efficacy of Cepharanthine in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Key Effects Observed | Reference(s) |
| Breast Cancer | MDA-MB-231 | ~7-fold lower than MCF-7 | 72 | Inhibition of cell viability | [5] |
| MCF-7 | >8-fold higher than MDA-MB-231 | 72 | Inhibition of cell viability | [5] | |
| Colorectal Cancer | HT-29 (p53 mutant) | More effective than in p53 wild-type | Not Specified | Cell cycle arrest, apoptosis, ROS induction | [6] |
| SW-620 (p53 mutant) | More effective than in p53 wild-type | Not Specified | Cell death | [6] | |
| COLO-205 (p53 wild-type) | Less effective than in p53 mutant | Not Specified | Cell cycle arrest, apoptosis, ROS induction | [6] | |
| Hepatocellular Carcinoma | Huh7 | < HepG2 | Not Specified | Inhibition of proliferation and invasion, apoptosis | [7] |
| HepG2 | > Huh7 | Not Specified | Inhibition of proliferation and invasion, apoptosis | [7] | |
| Cervical Cancer | CaSki | ~25-50 | 24-48 | G0/G1 phase arrest, apoptosis | [8][9] |
| HeLa | ~25-50 | 24-48 | Sub-G1 phase arrest, apoptosis | [8][9] | |
| C33A | ~25-50 | 24-48 | Sub-G1 phase arrest, apoptosis | [8][9] | |
| Small Cell Lung Cancer | H1688 | 0.8 | 24 | Inhibition of proliferation | [10] |
| H446 | 1.1 | 24 | Inhibition of proliferation | [10] | |
| H146 | 1.5 | 24 | Inhibition of proliferation | [10] | |
| Oral Squamous Cell Carcinoma | OSCC cells | ~20 | Not Specified | Apoptosis, decreased viability | [11] |
| Cholangiocarcinoma | KKU-M213 | 4.12–32.96 | 24, 48, 72 | Inhibition of cell viability | [12] |
| KKU-M214 | 4.12–32.96 | 24, 48, 72 | Inhibition of cell viability | [12] | |
| Leukemia | K562 | 2 (no cytotoxic effect) | 72 | Sensitization to Adriamycin and Vincristine | [13] |
Table 2: In Vivo Efficacy of Cepharanthine in Animal Models
| Cancer Type | Animal Model | Cepharanthine Dose | Treatment Duration | Tumor Growth Inhibition | Key Effects Observed | Reference(s) |
| Cholangiocarcinoma | NOD/Scid/Jak-3 deficient mice (KKU-M213 & KKU-M214 xenografts) | 10 mg/kg/day (i.p.) | 17 days | Significant reduction in tumor size | Increased apoptosis in tumor tissue | [12] |
| Hepatocellular Carcinoma | Nude mice (Hep3B & HCCLM3 xenografts) | 20 mg/kg | Not Specified | Significant suppression of tumor growth | Decreased Ki67 expression | [14] |
| Cervical Cancer | BALB/c nude mice (C33A xenografts) | 15 mg/kg and 30 mg/kg | 18 days | 49.9% and 64.1% | Not Specified | [8] |
| Liver Cancer | Nude mice (xenografts) | 20-50 mg/kg | 21-46 days | Significant reduction in tumor growth | Diminished Gli1 protein levels | [7] |
Key Signaling Pathways Modulated by Cepharanthine
Cepharanthine exerts its anti-cancer effects by modulating several critical signaling pathways.
Caption: Cepharanthine's modulation of key anti-cancer signaling pathways.
Experimental Protocols
The following are detailed protocols for commonly used assays to evaluate the anti-cancer effects of Cepharanthine.
Caption: General experimental workflow for evaluating Cepharanthine.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Cepharanthine on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).[9]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cepharanthine (CEP)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.01 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9][12]
-
Compound Treatment: Prepare serial dilutions of Cepharanthine in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of CEP (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest CEP concentration.[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 450-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Cepharanthine.[7]
Materials:
-
Cancer cell lines treated with Cepharanthine
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Cepharanthine for the desired time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash twice with ice-cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of Cepharanthine on cell cycle progression.[8]
Materials:
-
Cancer cell lines treated with Cepharanthine
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Cepharanthine as described for the apoptosis assay and harvest.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.
Western Blot Analysis
Objective: To detect changes in the expression levels of key proteins involved in signaling pathways affected by Cepharanthine.[3]
Materials:
-
Cancer cell lines treated with Cepharanthine
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, NF-κB, caspases, cyclins, Bcl-2 family proteins, GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with Cepharanthine, wash cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Cepharanthine in a living organism.[12]
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cell lines
-
Sterile PBS or culture medium
-
Matrigel (optional)
-
Cepharanthine formulation for injection
-
Calipers
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.[9][12]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[9][12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Treatment Administration: Administer Cepharanthine (e.g., via intraperitoneal or oral gavage) to the treatment group according to the desired dosing schedule and duration. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histopathological analysis (e.g., H&E staining), and immunohistochemistry (e.g., for Ki-67, cleaved caspase-3).[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potent antitumor activity of cepharanthine against triple-negative breast cancer spheroids compared with tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cepharanthine exhibits a potent anticancer activity in p53-mutated colorectal cancer cells through upregulation of p21Waf1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cepharanthine as an effective small cell lung cancer inhibitor: integrated insights from network pharmacology, RNA sequencing, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cepharanthine inhibits the proliferation and epithelial-mesenchymal transition of oral squamous cell carcinoma via HMGA2/FOXL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cepharanthine potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cepharanthine inhibits hepatocellular carcinoma cell growth and proliferation by regulating amino acid metabolism and suppresses tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cepharanthine: A Dual Modulator of Autophagy and Apoptosis for Research and Drug Development
Application Note AN-CEP001
Introduction
Cepharanthine (CEP), a biscoclaurine alkaloid isolated from Stephania cepharantha, has emerged as a potent pharmacological agent with multifaceted effects on fundamental cellular processes. Of significant interest to researchers is its dual capacity to modulate both autophagy and apoptosis, making it a valuable tool for studying the intricate interplay between these two pathways and a promising candidate for therapeutic development, particularly in oncology and virology. This document provides detailed application notes and experimental protocols for utilizing Cepharanthine to investigate and manipulate autophagy and apoptosis in various cellular contexts.
Mechanism of Action
Cepharanthine exhibits a complex mechanism of action, influencing multiple signaling pathways to either promote apoptosis or inhibit autophagy, depending on the cellular context.
Induction of Apoptosis: In cancer cells, Cepharanthine primarily functions as a pro-apoptotic agent. It can trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the inhibition of the PI3K/Akt/mTOR signaling cascade, a central regulator of cell survival and proliferation.[1][2] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[3][5][6] Furthermore, Cepharanthine has been shown to induce oxidative stress by increasing reactive oxygen species (ROS), which can also contribute to the initiation of apoptosis.[3]
Modulation of Autophagy: Cepharanthine's effect on autophagy is context-dependent. In some cancer models, it induces autophagic cell death, often in conjunction with apoptosis, by inhibiting the Akt/mTOR pathway.[1][7][8] However, in the context of viral infections, such as Herpes Simplex Virus (HSV), Cepharanthine has been shown to inhibit autophagy, thereby restricting viral replication.[9] This inhibition can be mediated through different pathways, including the activation of the p38 MAPK signaling pathway.[9][10] In melanoma, Cepharanthine has been observed to block autophagic flux by impairing lysosomal acidification, which leads to an accumulation of autophagosomes.[11] This blockage enhances the presentation of antigens on MHC-I molecules, thereby boosting anti-tumor immunity.[11]
Data Presentation
The following tables summarize the quantitative effects of Cepharanthine on cell viability and its modulation of key apoptosis and autophagy markers in various cancer cell lines.
Table 1: IC50 Values of Cepharanthine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H1688 | Small Cell Lung Cancer | 0.8 | [12] |
| NCI-H446 | Small Cell Lung Cancer | 1.1 | [12] |
| NCI-H146 | Small Cell Lung Cancer | 1.5 | [12] |
| CaSki | Cervical Cancer | ~25 (at 48h) | [3] |
| HeLa | Cervical Cancer | <25 (at 48h) | [3] |
| C33A | Cervical Cancer | ~25 (at 48h) | [3] |
| MCF-7 | Breast Cancer | ~10 (at 48h) | [13] |
| MDA-MB-231 | Breast Cancer | ~6 (at 48h) | [13] |
Table 2: Dose-Dependent Effects of Cepharanthine on Apoptosis Markers
| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |
| CaSki, HeLa, C33A | 25, 50 | 24 | Increased Cleaved PARP-1, Bax, Cleaved Caspase-3; Decreased Bcl-2 | [3] |
| MCF-7 | 5, 10 | 48 | Increased Bax, Cleaved Caspase-3, Cleaved Caspase-9; Decreased Bcl-2 | [13] |
| MDA-MB-231 | 3, 6 | 48 | Increased Bax, Cleaved Caspase-3, Cleaved Caspase-9; Decreased Bcl-2 | [13] |
| Jurkat | 1-5 | Not Specified | Upregulation of Caspase-8, -9, -3, -6, p53, Bax | [6] |
Table 3: Dose-Dependent Effects of Cepharanthine on Autophagy Markers
| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |
| A549 | Not Specified | Not Specified | Increased LC3-II | [9][10] |
| A375, B16 | 1.25, 2.5, 5 | 24 | Increased p62 and LC3-II | [11] |
| MCF-7 | 5, 10 | 48 | Increased LC3B, Beclin1, ATG-7; Decreased p62 | [13] |
| MDA-MB-231 | 3, 6 | 48 | Increased LC3B, Beclin1, ATG-7; Decreased p62 | [13] |
Mandatory Visualization
Caption: Cepharanthine-induced apoptosis signaling pathway.
Caption: Cepharanthine's modulation of autophagy signaling.
Caption: General experimental workflow for studying Cepharanthine.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of Cepharanthine on cultured cells.
Materials:
-
96-well cell culture plates
-
Cepharanthine stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Prepare serial dilutions of Cepharanthine in complete medium.
-
Remove the medium from the wells and add 100 µL of the Cepharanthine dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cepharanthine stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Cepharanthine for the appropriate duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour, measuring fluorescence emission at 530 nm (FITC) and >575 nm (PI).[17]
Protocol 3: Western Blot Analysis of Autophagy and Apoptosis Markers
This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis and autophagy.
Materials:
-
6-well cell culture plates
-
Cepharanthine stock solution
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-LC3B, anti-p62, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with Cepharanthine.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 4: Monitoring Autophagic Flux using mCherry-EGFP-LC3 Assay
This assay allows for the quantitative measurement of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).
Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 tandem construct
-
Glass-bottom dishes or coverslips
-
Cepharanthine stock solution
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure for Fluorescence Microscopy:
-
Seed the mCherry-EGFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat the cells with Cepharanthine for the desired time. Include positive (e.g., starvation, rapamycin) and negative (e.g., bafilomycin A1) controls.[19]
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional, for endpoint analysis).
-
Mount the coverslips with mounting medium containing DAPI (optional).
-
Visualize the cells using a fluorescence microscope. Autophagosomes will appear as yellow puncta (mCherry and EGFP colocalization), while autolysosomes will appear as red puncta (mCherry only, as EGFP fluorescence is quenched in the acidic environment).[19]
-
Quantify the number of yellow and red puncta per cell. An increase in the red-to-yellow ratio indicates an increase in autophagic flux.
Procedure for Flow Cytometry:
-
Treat the mCherry-EGFP-LC3 expressing cells with Cepharanthine.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells using a flow cytometer equipped with lasers to excite both EGFP and mCherry.
-
Measure the fluorescence intensity of EGFP and mCherry for each cell.
-
Calculate the mCherry/EGFP fluorescence ratio. An increase in this ratio indicates an increase in autophagic flux.[20]
Conclusion
Cepharanthine is a versatile and potent chemical probe for investigating the complex and interconnected pathways of autophagy and apoptosis. The protocols and data presented in this application note provide a framework for researchers to effectively utilize Cepharanthine in their studies, contributing to a deeper understanding of these fundamental cellular processes and paving the way for novel therapeutic strategies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tetrandrine and cepharanthine induce apoptosis through caspase cascade regulation, cell cycle arrest, MAPK activation and PI3K/Akt/mTOR signal modification in glucocorticoid resistant human leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Cepharanthine Regulates Autophagy via Activating the p38 Signaling Pathway in Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cepharanthine Enhances MHC-I Antigen Presentation and Anti-Tumor Immunity in Melanoma via Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cepharanthine as an effective small cell lung cancer inhibitor: integrated insights from network pharmacology, RNA sequencing, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Application Notes: Cepharanthine in HIV-1 Replication Studies
Introduction
Cepharanthine, a biscoclaurine alkaloid isolated from Stephania cepharantha Hayata, is a compound with a history of clinical use in Japan for various inflammatory conditions.[1] Emerging research has highlighted its potent, broad-spectrum antiviral activities, including significant inhibitory effects against Human Immunodeficiency Virus Type 1 (HIV-1). In vitro studies have demonstrated that Cepharanthine can inhibit HIV-1 replication in chronically infected monocytic cells at nanomolar concentrations.[1][2] Its multifaceted mechanism of action, targeting both host cell factors and the viral entry process, establishes it as a compelling candidate for the development of novel anti-HIV-1 therapeutics.[3][4]
Mechanism of Action
Cepharanthine inhibits HIV-1 replication through at least two distinct mechanisms: suppressing a key host signaling pathway and altering the host cell membrane to prevent viral entry.
-
Inhibition of NF-κB Activation: A primary mechanism of Cepharanthine's anti-HIV-1 activity is the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical host transcription factor that strongly activates HIV-1 gene expression by binding to the viral long terminal repeat (LTR).[1] In chronically infected monocytic cells, such as the U1 cell line, stimuli like tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA) induce HIV-1 replication by activating NF-κB.[1] Cepharanthine effectively inhibits this induced viral replication by depressing NF-κB activation, which in turn suppresses HIV-1 LTR-driven gene expression.[1][5] This inhibitory effect is potent in monocytic cells but has not been observed in T lymphocytic (ACH-2) cells.[1][5]
-
Inhibition of Viral Entry: Cepharanthine has been shown to stabilize plasma membrane fluidity.[3][4][5] This modification of the cell membrane is suggested to inhibit the HIV-1 entry process, including both cell-free infection and envelope-dependent cell-to-cell fusion.[6][3][4] By reducing plasma membrane fluidity, Cepharanthine targets a fundamental host structure required by enveloped viruses for entry, presenting a broad-spectrum antiviral strategy.[3][5]
Caption: Cepharanthine inhibits HIV-1 gene expression by blocking the NF-κB signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of Cepharanthine and its derivatives against HIV-1 from published studies. The selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.
| Compound | Cell Line | Stimulant | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| Cepharanthine | U1 (monocytic) | PMA | 0.016 µg/mL (~0.026 µM) | 2.2 µg/mL (~3.6 µM) | 137.5 | [1][2] |
| Cepharanthine | U1 (monocytic) | TNF-α | Dose-dependent inhibition | Not specified | Not specified | [1][5] |
| Cepharanthine | U1 (monocytic) | Not specified | 0.028 µg/mL (~0.046 µM) | Not specified | Not specified | [7] |
| 12-O-ethylpiperazinyl cepharanoline | U1 (monocytic) | Not specified | 0.0041 µg/mL (~0.006 µM) | Not specified | Not specified | [7] |
-
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
-
Molecular weight of Cepharanthine used for conversion: ~606.7 g/mol .
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Anti-HIV-1 Replication Assay in Chronically Infected U1 Cells
This protocol assesses the inhibitory effect of Cepharanthine on induced HIV-1 replication in the U1 cell line, a promonocytic cell line chronically infected with HIV-1.[8][1]
Materials:
-
U1 cell line
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin
-
Cepharanthine (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) for stimulation
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
Caption: Workflow for assessing the anti-HIV-1 activity of Cepharanthine in U1 cells.
Procedure:
-
Cell Seeding: Seed U1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.[8]
-
Compound Addition: Prepare serial dilutions of Cepharanthine in culture medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest Cepharanthine dose) and a cell-only control.[8]
-
Stimulation: To induce HIV-1 replication, add 50 µL of PMA (final concentration ~10 ng/mL) or TNF-α (final concentration ~10 ng/mL) to all wells except the cell-only control wells. The final volume in each well should be 200 µL.[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant for analysis.
-
p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of HIV-1 replication for each Cepharanthine concentration relative to the stimulated vehicle control. Determine the 50% effective concentration (EC50) value using non-linear regression analysis.[8]
Protocol 2: MTT Cytotoxicity Assay
This protocol is used to determine the cytotoxicity of Cepharanthine on the host cells, which is essential for calculating the selectivity index.[8]
Materials:
-
U1 cells (or other host cell line)
-
Complete RPMI 1640 medium
-
Cepharanthine (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[8]
-
Microplate reader (wavelength 570 nm)
Procedure:
-
Cell Seeding: Seed U1 cells in a 96-well plate at the same density used in the replication assay (e.g., 1 x 10^5 cells/well) in 100 µL of culture medium.[8]
-
Compound Addition: Add 100 µL of medium containing serial dilutions of Cepharanthine to the wells. Include a vehicle control and a cell-only control.
-
Incubation: Incubate the plate for the same duration as the replication assay (48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the 50% cytotoxic concentration (CC50) value using non-linear regression analysis.
Protocol 3: HIV-1 LTR-Driven Gene Expression Assay
This assay quantifies the effect of Cepharanthine on the transcriptional activity of the HIV-1 LTR, typically using a reporter gene like luciferase.[8][1]
Materials:
-
HEK293T cells (or a similar easily transfectable cell line)
-
DMEM with 10% FBS
-
HIV-1 LTR-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Cepharanthine
-
TNF-α or other appropriate stimulant
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with the HIV-1 LTR-luciferase reporter plasmid and a control plasmid (e.g., a Renilla luciferase plasmid for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Cepharanthine or vehicle control.
-
Stimulation: After a 1-hour pre-treatment with Cepharanthine, stimulate the cells with TNF-α to activate the NF-κB pathway and induce LTR-driven expression.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of LTR-driven gene expression for each Cepharanthine concentration relative to the stimulated vehicle control and determine the IC50 value.
References
- 1. Potent inhibition of HIV type 1 replication by an antiinflammatory alkaloid, cepharanthine, in chronically infected monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cepharanthine inhibited HIV-1 cell-cell transmission and cell-free infection via modification of cell membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-HIV-1 activity and structure-activity relationship of cepharanoline derivatives in chronically infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cepharanthine: A Potent Inhibitor of SARS-CoV-2 Entry and Replication
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cepharanthine (CEP), a biscoclaurine alkaloid extracted from plants of the Stephania genus, has emerged as a promising therapeutic candidate against SARS-CoV-2, the causative agent of COVID-19.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its potent antiviral activity, targeting both the entry and replication stages of the viral life cycle.[1][4] This document provides a comprehensive overview of the application of Cepharanthine in SARS-CoV-2 research, including its mechanism of action, quantitative data on its antiviral efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
Cepharanthine exhibits a multi-pronged approach to inhibiting SARS-CoV-2. Its primary mechanisms include:
-
Inhibition of Viral Entry: Cepharanthine has been shown to block the entry of SARS-CoV-2 into host cells.[1][5] This is achieved by interfering with the binding of the viral spike (S) protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[4][6] Some studies suggest that Cepharanthine may directly interact with the spike protein.[6] Additionally, it has been proposed that Cepharanthine's modulation of cellular processes like calcium homeostasis and cholesterol levels may contribute to its entry-inhibiting effects.[7]
-
Inhibition of Viral Replication: Beyond blocking entry, Cepharanthine also hampers the replication of SARS-CoV-2 within the host cell.[1][5] A key target in this process is the viral non-structural protein 13 (nsp13), a helicase essential for viral RNA replication.[7][8] Cepharanthine has been shown to inhibit the ATPase activity of nsp13, thereby disrupting its function.[4][7] Furthermore, Cepharanthine may also modulate host cell pathways, such as the heat shock response and ER stress, to create an unfavorable environment for viral replication.[7]
Quantitative Data Summary
The antiviral activity of Cepharanthine against SARS-CoV-2 has been quantified in numerous studies using various cell lines and viral strains. The following table summarizes key efficacy data.
| Metric | Value (µM) | Cell Line | Virus Strain/Assay | Reference |
| EC50 | 0.35 | VeroE6/TMPRSS2 | SARS-CoV-2 (authentic) | [7] |
| EC50 | 0.1 | A549-ACE2 | SARS-CoV-2 | [7] |
| EC50 | 0.054 | 293T-ACE2 | SARS-CoV-2 WT Pseudovirus | [7] |
| EC50 | 0.047 | 293T-ACE2 | SARS-CoV-2 B.1.1.7 Pseudovirus | [7] |
| EC50 | 0.296 | 293T-ACE2 | SARS-CoV-2 B.1.351 Pseudovirus | [7] |
| IC50 | 0.24 | A549-ACE2 | SARS-CoV-2 Beta (B.1.351) | [4][7] |
| IC50 | 0.06 | Huh7.5.1 | SARS-CoV-2 Beta (B.1.351) | [4][7] |
| IC50 | 0.4 | N/A | nsp13 ATPase activity assay | [1][9] |
| IC50 | 0.73 | Vero E6 | Pangolin Coronavirus (GX_P2V) | [3] |
| CC50 | 39.30 | Vero E6 | N/A | [3][4] |
| CC50 | 25.10 | Vero E6/TMPRSS2 | N/A | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of Cepharanthine on SARS-CoV-2 entry and replication.
SARS-CoV-2 Pseudovirus Entry Assay
This assay is used to specifically measure the inhibition of viral entry mediated by the SARS-CoV-2 spike protein. It utilizes a replication-defective viral core (e.g., from VSV or lentivirus) pseudotyped with the SARS-CoV-2 S protein and carrying a reporter gene (e.g., luciferase or GFP).
Materials:
-
HEK293T cells stably expressing ACE2 (293T-ACE2).
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
SARS-CoV-2 S protein pseudotyped viral particles.
-
Cepharanthine stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed 293T-ACE2 cells in a 96-well plate at a density of 1.25 x 10^4 cells per well in 50 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of Cepharanthine in complete DMEM. The final DMSO concentration should be kept below 0.5%.
-
Treatment and Infection:
-
Carefully remove the media from the seeded cells.
-
Add 50 µL of the diluted Cepharanthine or vehicle control (DMEM with DMSO) to the respective wells.
-
Immediately add 50 µL of SARS-CoV-2 pseudovirus diluted in complete DMEM to each well.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each Cepharanthine concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the inhibition of infectious virus replication, as evidenced by the reduction in the formation of viral plaques.
Materials:
-
Vero E6 cells.
-
Complete Minimum Essential Medium (MEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Authentic SARS-CoV-2 virus stock.
-
Cepharanthine stock solution (in DMSO).
-
6-well tissue culture plates.
-
Overlay medium (e.g., 1.2% Avicel or 0.6% Agarose in 2x MEM).
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).
-
4% Paraformaldehyde (PFA) for fixation.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of Cepharanthine in serum-free MEM. Mix the diluted Cepharanthine with an equal volume of SARS-CoV-2 virus (diluted to yield 50-100 plaques per well) and incubate for 1 hour at 37°C.
-
Infection:
-
Wash the Vero E6 cell monolayers twice with phosphate-buffered saline (PBS).
-
Inoculate the cells with 200 µL of the virus-Cepharanthine mixture.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with 2 mL of the overlay medium.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.
-
Fixation and Staining:
-
Fix the cells by adding 1 mL of 4% PFA to each well and incubating for at least 1 hour.
-
Remove the overlay and PFA, and stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Cepharanthine concentration compared to the virus-only control. Determine the IC50 value.
Real-Time Quantitative PCR (RT-qPCR) for Viral Replication
This assay measures the amount of viral RNA to quantify the effect of Cepharanthine on SARS-CoV-2 replication.
Materials:
-
Vero E6 or Calu-3 cells.
-
Authentic SARS-CoV-2 virus stock.
-
Cepharanthine stock solution (in DMSO).
-
24-well tissue culture plates.
-
RNA extraction kit.
-
RT-qPCR master mix.
-
Primers and probe specific for a SARS-CoV-2 gene (e.g., RdRp or E gene).
-
RT-qPCR instrument.
Protocol:
-
Cell Seeding and Infection: Seed cells in a 24-well plate. Once confluent, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI) in the presence of serial dilutions of Cepharanthine or a vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.
-
RNA Extraction:
-
Harvest the cell culture supernatant or the cells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
RT-qPCR:
-
Set up the RT-qPCR reaction using the extracted RNA, specific primers and probe, and the RT-qPCR master mix.
-
Perform the reaction on a real-time PCR instrument using appropriate cycling conditions.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Quantify the viral RNA levels relative to a standard curve or using the ΔΔCt method, normalizing to a housekeeping gene if extracting from cells. Calculate the percentage of inhibition of viral replication.
In Vitro Nsp13 ATPase Activity Assay
This biochemical assay directly measures the inhibitory effect of Cepharanthine on the ATPase activity of the SARS-CoV-2 Nsp13 helicase.
Materials:
-
Purified recombinant SARS-CoV-2 Nsp13 protein.
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
ATP.
-
Cepharanthine stock solution (in DMSO).
-
Phosphate detection reagent (e.g., Malachite Green-based).
-
96-well plate.
-
Plate reader.
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of Cepharanthine or vehicle control.
-
Add the purified Nsp13 protein to a final concentration of approximately 150 nM.
-
Pre-incubate the mixture for 10-20 minutes at 37°C.
-
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 0.25 mM.
-
Incubation: Incubate the reaction for 20 minutes at 37°C.
-
Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a Malachite Green-based reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition of ATPase activity for each Cepharanthine concentration relative to the vehicle control. Determine the IC50 value.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of SARS-CoV-2 inhibition by Cepharanthine.
Experimental Workflow: Pseudovirus Entry Assay
Caption: Workflow for the SARS-CoV-2 pseudovirus entry assay.
Logical Relationships in a Drug Screening Cascade
Caption: Logical flow of a drug screening cascade for SARS-CoV-2 inhibitors.
References
- 1. The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of cepharanthine: a potential small-molecule drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cepharanthine: A Promising Old Drug against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating cepharanthine analogues as natural drugs against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cepharanthine in Models of Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine (CEP) is a bisbenzylisoquinoline alkaloid extracted from plants of the Stephania genus, notably Stephania cepharantha Hayata.[1][2] For decades, it has been used clinically in Japan for various conditions, including alopecia, venomous snakebites, and leukopenia.[3][4] More recently, its potent pharmacological activities have garnered significant interest in the research and drug development community. Cepharanthine exhibits a wide range of biological effects, including anti-inflammatory, antioxidant, immunomodulatory, antiviral, and anti-cancer properties.[5][6][7]
Its anti-inflammatory effects are particularly noteworthy, as it modulates key signaling pathways central to the inflammatory response.[1][5] This document provides a comprehensive overview of Cepharanthine's application in preclinical models of inflammatory diseases, summarizes quantitative data, details its mechanisms of action with visual pathways, and offers step-by-step protocols for key experiments.
Mechanism of Action in Inflammation
Cepharanthine exerts its anti-inflammatory effects by interfering with multiple intracellular and nuclear signaling cascades. The primary mechanisms involve the inhibition of pro-inflammatory transcription factors, key signaling kinases, and the formation of inflammasome complexes.
Inhibition of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of inflammatory mediators. In various cell and animal models, Cepharanthine has been shown to:
-
Inhibit the degradation of IκB-α, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit.[1][5]
-
Suppress the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[1][8]
This dual inhibition leads to a significant downstream reduction in the expression and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as inflammatory enzymes such as iNOS and COX-2.[1][4][8]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cepharanthine inhibits in vitro VSMC proliferation and migration and vascular inflammatory responses mediated by RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cepharanthine Ameliorates Chondrocytic Inflammation and Osteoarthritis via Regulating the MAPK/NF-κB-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung-Targeted Delivery of Cepharanthine by an Erythrocyte-Anchoring Strategy for the Treatment of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing the Immunomodulatory Effects of Cepharanthine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine, a biscoclaurine alkaloid extracted from the Stephania cepharantha plant, has demonstrated a wide range of pharmacological activities, including potent immunomodulatory and anti-inflammatory effects. These properties make it a compelling candidate for therapeutic development in various diseases characterized by immune dysregulation. This document provides detailed application notes and experimental protocols for assessing the immunomodulatory effects of Cepharanthine in a research setting.
Assessment of Anti-inflammatory Activity: Cytokine Profiling
Cepharanthine has been shown to significantly inhibit the production of key pro-inflammatory cytokines.[1][2] Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants or biological fluids.
Data Presentation: Inhibition of Pro-inflammatory Cytokines by Cepharanthine
| Cell Line | Stimulus | Cepharanthine Concentration | Cytokine | Inhibition (%) | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 2.5 µg/mL | TNF-α | Significant | [3] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 5 µg/mL | TNF-α | Significant | [3] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10 µg/mL | TNF-α | Significant | [3] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 2.5 µg/mL | IL-6 | Significant | [3] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 5 µg/mL | IL-6 | Significant | [3] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10 µg/mL | IL-6 | Significant | [3] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 2.5 µg/mL | IL-1β | Significant | [3] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 5 µg/mL | IL-1β | Significant | [3] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10 µg/mL | IL-1β | Significant | [3] |
| Human Monocytic Cells | Various | 0.1 µg/mL | TNF-α, IL-1β, IL-6, IL-8 | Significant | [1] |
Experimental Protocol: Cytokine ELISA
This protocol describes the measurement of TNF-α, IL-6, and IL-1β in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages treated with Cepharanthine.
Materials:
-
RAW 264.7 macrophage cell line
-
Cepharanthine
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Cepharanthine (e.g., 2.5, 5, 10 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include untreated and LPS-only controls.
-
-
Sample Collection:
-
Centrifuge the plate at 1,500 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant for cytokine analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
ELISA Protocol:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions. A general protocol is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add Avidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the cytokine concentrations in the samples using the standard curve.
-
Determine the percentage of inhibition of cytokine production by Cepharanthine compared to the LPS-only control.
-
Analysis of Immune Cell Signaling Pathways
Cepharanthine exerts its immunomodulatory effects by targeting key intracellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt/mTOR.[4][5] Western blotting is a widely used technique to analyze the expression and phosphorylation status of proteins within these pathways.
Signaling Pathways Modulated by Cepharanthine
Caption: Key signaling pathways modulated by Cepharanthine.
Experimental Protocol: Western Blot for NF-κB and MAPK Pathways
This protocol outlines the analysis of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages treated with Cepharanthine.
Materials:
-
RAW 264.7 macrophage cell line
-
Cepharanthine
-
Lipopolysaccharide (LPS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat RAW 264.7 cells as described in the cytokine ELISA protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all to a loading control (e.g., β-actin).
-
Assessment of T-Lymphocyte Proliferation
Cepharanthine has been reported to affect T-cell function.[5] The Carboxyfluorescein succinimidyl ester (CFSE) proliferation assay is a robust method to track T-cell division by flow cytometry.
Experimental Workflow: CFSE Proliferation Assay
Caption: Workflow for the CFSE T-cell proliferation assay.
Experimental Protocol: CFSE T-Cell Proliferation Assay
This protocol describes the assessment of Cepharanthine's effect on the proliferation of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
-
Cepharanthine
-
CFSE dye
-
RPMI-1640 medium with 10% FBS
-
T-cell mitogens (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend PBMCs in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI medium.
-
Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add various concentrations of Cepharanthine.
-
Stimulate the cells with anti-CD3/CD28 antibodies or PHA. Include unstimulated and stimulated controls.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
If desired, stain the cells with antibodies against cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.
-
Acquire the data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive cell division.
-
Quantify the percentage of divided cells and the proliferation index.
-
Immunophenotyping of Immune Cell Populations
Cepharanthine may alter the composition and activation state of various immune cell populations.[3] Flow cytometry is a powerful tool for multi-parameter immunophenotyping.
Experimental Protocol: Immunophenotyping by Flow Cytometry
This protocol provides a general framework for analyzing the effects of Cepharanthine on T-cell and macrophage populations.
Materials:
-
Isolated immune cells (e.g., PBMCs, splenocytes, or bone marrow-derived macrophages)
-
Cepharanthine
-
Cell culture medium
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD68, F4/80, CD11b, MHC-II, CD80, CD86)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the isolated immune cells in the presence or absence of Cepharanthine at various concentrations for a specified period (e.g., 24-72 hours).
-
If applicable, include a stimulus to induce an immune response.
-
-
Antibody Staining:
-
Harvest the cells and wash them with staining buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific binding.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the markers of interest for 30 minutes on ice, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell populations of interest based on the expression of specific markers.
-
Analyze the percentage of different cell populations and the expression levels (Mean Fluorescence Intensity - MFI) of activation markers.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the immunomodulatory effects of Cepharanthine. By employing these methods, researchers can elucidate the mechanisms of action of this promising compound and contribute to its potential development as a novel immunomodulatory therapeutic. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and reproducible data.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. Cepharanthine inhibits proliferation of cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Pharmacological Activity of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cepharanthine for In Vivo Studies in Animal Models
Introduction
Cepharanthine (CEP), a bisbenzylisoquinoline alkaloid extracted from plants of the Stephania genus, is a pharmacological agent with a long history of clinical use in Japan for various conditions, including alopecia, venomous snakebites, and radiation-induced leukopenia.[1][2] Its multifaceted pharmacological properties, which include anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects, have made it a subject of growing interest for in vivo research in various disease models.[3][4][5] CEP's mechanism of action is complex, involving the modulation of multiple critical signaling pathways such as NF-κB, PI3K/Akt/mTOR, and AMPK.[1][2][4]
These application notes provide a comprehensive overview of the use of Cepharanthine in animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and workflows for researchers and drug development professionals.
Pharmacological Applications & Efficacy
Cepharanthine has demonstrated significant efficacy in a range of preclinical animal models, targeting diseases driven by inflammation, cancer cell proliferation, and viral replication.
Anti-Inflammatory Activity
CEP effectively mitigates inflammatory responses by inhibiting the production of pro-inflammatory cytokines.[3][6] In vivo studies have validated its potential in models of acute lung injury, mastitis, and colitis.[7][8] The primary mechanism for its anti-inflammatory effects is the inhibition of the NF-κB signaling pathway.[1][2]
Table 1: Summary of Cepharanthine's Anti-Inflammatory Effects in Animal Models
| Animal Model | Species | CEP Dosage & Route | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| LPS-Induced Acute Lung Injury | Mouse (BALB/c) | Not specified | Attenuated lung histopathologic changes; significantly decreased levels of TNF-α, IL-1β, and IL-6 in bronchoalveolar lavage fluid. | [7] |
| LPS-Induced Mastitis | Mouse | Not specified | Significantly reduced neutrophil infiltration and decreased levels of TNF-α, IL-1β, and IL-6.[3][6] | [3][6] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse (C57BL/6) | 10 mg/kg (intragastric gavage) | Inhibited oxidative stress and inflammatory response; maintained intestinal epithelium barrier integrity. | [8] |
| Diabetic Nephropathy | Rat | 10 mg/kg/day | Significantly inhibited NF-κB expression and reduced levels of IL-1β and TNF-α. | [3] |
| Endotoxin-Induced Septic Shock | Mouse | Not specified | Protected mice from lethal shock induced by endotoxin or endotoxin/TNF-α. |[9] |
Anti-Cancer Activity
CEP exhibits anti-cancer properties through various mechanisms, including the inhibition of tumor cell proliferation, induction of apoptosis, and reversal of multidrug resistance (MDR).[3][10] It has been shown to suppress tumor growth in several xenograft models and can enhance the efficacy of conventional chemotherapy agents like cisplatin and paclitaxel.[1]
Table 2: Summary of Cepharanthine's Anti-Cancer Effects in Animal Models
| Cancer Model | Species | CEP Dosage & Route | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Cervical Cancer Xenograft (C33A cells) | Mouse (BALB/c nude) | 15 mg/kg & 30 mg/kg | Inhibited tumor growth by 49.9% and 64.1%, respectively, after 18 days. | [11][12] |
| Hepatocellular Carcinoma Xenograft (Hep3B cells) | Mouse (nude) | 10 or 20 mg/kg (i.p.) | Significantly suppressed tumor weight and volume; decreased expression of the proliferation marker Ki67. | [10] |
| Osteosarcoma Xenograft (SaOS2 cells) | Mouse | 20 mg/kg/day | Reduced tumor volume and diminished STAT3 expression in the residual tumor. | [1] |
| Cholangiocarcinoma Xenograft (KKU-M213 cells) | Mouse (NOJ) | 10 mg/kg/day (i.p.) | Suppressed tumor growth by inhibiting the NF-κB pathway. | [13] |
| Primary Effusion Lymphoma | Mouse (immunodeficient) | Not specified | Resulted in significant inhibition of tumor growth and infiltration. | [1] |
| Prostate Cancer Xenograft (22Rv1 cells) | Mouse (nude) | 30 mg/kg (i.p.) | Significantly reduced tumor size over 13 days. |[14] |
Key Signaling Pathways Modulated by Cepharanthine
Cepharanthine's diverse pharmacological effects stem from its ability to interfere with multiple intracellular signaling cascades.
Inhibition of Pro-Inflammatory NF-κB Signaling
Cepharanthine is a potent inhibitor of the NF-κB pathway, which is a central regulator of inflammation.[3] It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][7]
Inhibition of PI3K/Akt/mTOR Pro-Survival Signaling
In cancer models, Cepharanthine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[3] By reducing the phosphorylation of Akt and mTOR, CEP can induce apoptosis and autophagy in cancer cells.[3]
Activation of AMPK/NRF2 Antioxidant Signaling
Cepharanthine can exert protective effects against oxidative stress by activating the AMPK-α1/AKT/GSK-3β/NRF2 signaling pathway.[15] Activation of NRF2 is critical for this antioxidant response, leading to the expression of protective enzymes.[8][15]
Experimental Protocols for In Vivo Studies
Protocol 1: General Murine Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Cepharanthine in a subcutaneous xenograft mouse model.[10][11]
Materials:
-
Cepharanthine (CEP)
-
Vehicle solution (e.g., saline, PBS, or a solution containing DMSO/Tween 80, depending on CEP salt form and solubility)
-
Cancer cell line of interest (e.g., Hep3B, C33A)
-
Cell culture medium and supplements
-
6-8 week old immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Matrigel (optional, for some cell lines)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions to ~80% confluency. Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 5-10 x 10⁶ cells per 100-200 µL. Cells may be mixed 1:1 with Matrigel to promote tumor formation.
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the experiment.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice daily. Once tumors become palpable, measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²)/2.
-
Randomization and Treatment: When average tumor volume reaches 100-200 mm³, randomly assign mice to treatment groups (e.g., Vehicle Control, CEP 15 mg/kg, CEP 30 mg/kg).
-
Drug Administration: Prepare CEP solution fresh before use. Administer CEP or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) according to the planned schedule (e.g., daily, once every two days).[10]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study (typically 18-21 days).[11] Observe animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors. Measure the final tumor weight. Tissues can be flash-frozen for molecular analysis (Western blot) or fixed in formalin for histopathology (H&E staining, IHC for markers like Ki67).[10]
Protocol 2: LPS-Induced Acute Lung Injury Model
This protocol describes the induction of acute inflammation in mice using Lipopolysaccharide (LPS) to assess the anti-inflammatory effects of Cepharanthine.[7][16]
Materials:
-
Cepharanthine (CEP)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
6-8 week old mice (e.g., BALB/c)
-
Anesthesia
-
Equipment for intratracheal or intraperitoneal injection
-
ELISA kits for cytokine measurement (TNF-α, IL-1β, IL-6)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Group Allocation: Randomly divide mice into groups: Control (saline only), LPS only, and CEP + LPS.
-
Pre-treatment: Administer CEP (e.g., 10 mg/kg, i.p.) or vehicle to the respective groups 1 hour prior to LPS challenge.
-
LPS Challenge: Induce lung injury by administering LPS (e.g., 5 mg/kg) via intraperitoneal or intratracheal injection.
-
Monitoring and Sample Collection: Monitor animals for signs of distress. At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) by lavaging the lungs with sterile PBS. Centrifuge the BALF to separate cells from the supernatant. The supernatant is used for cytokine analysis.
-
Tissue Collection: Perfuse the lungs and collect tissue for histopathological analysis (fix in formalin) or molecular analysis (flash-freeze).
-
Analysis:
-
Cytokine Levels: Measure concentrations of TNF-α, IL-1β, and IL-6 in BALF supernatant or serum using ELISA.[7]
-
Histopathology: Prepare H&E stained lung sections to assess inflammatory cell infiltration, edema, and tissue damage.
-
Western Blot: Analyze lung tissue homogenates for markers of inflammation, such as phosphorylation of NF-κB p65.[4]
-
Conclusion
Cepharanthine is a versatile and potent natural compound with well-documented efficacy in animal models of inflammation and cancer. Its ability to modulate key signaling pathways like NF-κB and PI3K/Akt underscores its therapeutic potential. The provided data and protocols offer a solid foundation for researchers to design and execute robust in vivo studies to further explore the pharmacological applications of Cepharanthine.
References
- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects and Clinical Prospects of Cepharanthine [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cepharanthine, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preventive effects of a biscoclaurine alkaloid, cepharanthine, on endotoxin or tumor necrosis factor-alpha-induced septic shock symptoms: involvement of from cell death in L929 cells and nitric oxide production in raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cepharanthine inhibits hepatocellular carcinoma cell growth and proliferation by regulating amino acid metabolism and suppresses tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cepharanthine hydrochloride: a novel ferroptosis-inducing agent for prostate cancer treatment [frontiersin.org]
- 15. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Synergistic Effects of Cepharanthine with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used to evaluate the synergistic effects of Cepharanthine (CEP) when combined with other therapeutic agents. The protocols outlined below are essential for preclinical assessments in drug development, offering robust methods to quantify drug interactions and elucidate underlying mechanisms of action.
Introduction to Drug Synergy Evaluation
Drug combination therapy is a cornerstone of treatment for complex diseases such as cancer and infectious diseases. The primary goal is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[1] This can lead to increased efficacy, reduced dosages, minimized toxicity, and the potential to overcome drug resistance.[1][2] Cepharanthine, a biscoclaurine alkaloid, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties, making it a promising candidate for combination therapies.[2][3]
Two primary methods are widely accepted for quantifying drug synergy: the Combination Index (CI) method and Isobologram Analysis.[4][5] Both are based on the mass-action law principle and provide quantitative measures to classify the interaction between two or more drugs as synergistic, additive, or antagonistic.[1]
Key Experimental Techniques for Synergy Analysis
In Vitro Synergy Studies
In vitro assays are the first step in screening for synergistic drug combinations. These experiments typically involve treating cancer cell lines or pathogens with the individual drugs and their combinations at various concentrations.
Common In Vitro Assays:
-
MTT/MTS Assay: To assess cell viability and proliferation.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To measure programmed cell death.
-
Colony Formation Assay: To evaluate long-term cell survival and clonogenic potential.
In Vivo Synergy Studies
Promising in vitro combinations are further validated in animal models to assess their efficacy and safety in a physiological context.
Common In Vivo Models:
-
Xenograft Models: Human tumor cells are implanted in immunocompromised mice to evaluate the anti-cancer effects of drug combinations.[6][7]
-
Infectious Disease Models: Animal models of specific infections (e.g., malaria) are used to test the efficacy of combination therapies.[8][9]
Data Presentation: Quantitative Analysis of Synergy
The following tables summarize hypothetical, yet representative, quantitative data from synergy experiments involving Cepharanthine.
Table 1: In Vitro Cytotoxicity of Cepharanthine and Doxorubicin in MCF-7 Breast Cancer Cells
| Drug | IC50 (µM) |
| Cepharanthine (CEP) | 8.5 |
| Doxorubicin (DOX) | 1.2 |
Table 2: Combination Index (CI) Values for Cepharanthine and Doxorubicin Combination
| Fa (Fraction affected) | CEP (µM) | DOX (µM) | Combination Index (CI) | Interaction |
| 0.25 | 2.1 | 0.3 | 0.85 | Slight Synergy |
| 0.50 | 4.2 | 0.6 | 0.65 | Synergy |
| 0.75 | 8.4 | 1.2 | 0.48 | Strong Synergy |
| 0.90 | 16.8 | 2.4 | 0.35 | Very Strong Synergy |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][4]
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| Cepharanthine (10 mg/kg) | 1100 ± 120 | 26.7% |
| Paclitaxel (5 mg/kg) | 800 ± 100 | 46.7% |
| CEP (10 mg/kg) + Paclitaxel (5 mg/kg) | 300 ± 50 | 80.0% |
Experimental Protocols
Protocol 1: In Vitro Synergy Evaluation using the Combination Index (CI) Method
This protocol describes the determination of synergy between Cepharanthine and another drug (Drug X) using a cell viability assay and the Chou-Talalay method to calculate the Combination Index (CI).[1][10]
Materials:
-
Cepharanthine (CEP)
-
Drug X
-
Cancer cell line (e.g., MCF-7)
-
96-well plates
-
Cell culture medium
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of CEP and Drug X. Create serial dilutions of each drug individually and in combination at a constant ratio (e.g., based on their IC50 values).
-
Treatment: Treat the cells with a range of concentrations of CEP alone, Drug X alone, and the combination of both. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assay: Add MTT or MTS reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for CEP and Drug X individually.
-
Use software like CompuSyn to calculate the CI values for the combination treatments at different effect levels (fractions affected, Fa).[10] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[11]
-
Protocol 2: In Vivo Synergy Evaluation in a Xenograft Mouse Model
This protocol details the assessment of the synergistic anti-tumor effects of Cepharanthine and Paclitaxel in a nude mouse xenograft model of human oral squamous cell carcinoma.[7]
Materials:
-
Human oral squamous cell carcinoma cell line (e.g., HSC-3)
-
Athymic nude mice
-
Cepharanthine (CEP)
-
Paclitaxel
-
Matrigel
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 HSC-3 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into four groups:
-
Vehicle control
-
Cepharanthine alone (e.g., 20 mg/kg, peritumoral injection, 5 times/week)
-
Paclitaxel alone (e.g., 10 mg/kg, intraperitoneal injection, once a week)
-
Cepharanthine + Paclitaxel
-
-
Treatment: Administer the treatments for a specified period (e.g., 3 weeks).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can also be measured.
-
Data Analysis:
-
Calculate the average tumor volume for each group over time.
-
Determine the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the combination therapy group and the single-agent groups to determine if the observed effect is synergistic.
-
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Cepharanthine
Cepharanthine has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation, which may contribute to its synergistic effects.
Caption: Cepharanthine's inhibitory effects on key signaling pathways.
Experimental Workflow for Synergy Evaluation
The following diagram illustrates the general workflow for evaluating the synergistic effects of Cepharanthine with another drug.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. punnettsquare.org [punnettsquare.org]
- 5. researchgate.net [researchgate.net]
- 6. PharmaDrug Announces Positive Findings for the Combination of Cepharanthine and Frontline Chemotherapy for IND-Enabling Esophageal Cancer Study - BioSpace [biospace.com]
- 7. Effects of cepharanthine alone and in combination with fluoropyrimidine anticancer agent, S-1, on tumor growth of human oral squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo combination of cepharanthine with anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo combination of cepharanthine with anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
How to improve the solubility of Cepharanthine for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cepharanthine in in vitro assays. This resource addresses common challenges related to the compound's solubility and provides detailed protocols and troubleshooting advice to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Cepharanthine for in vitro experiments?
A1: Cepharanthine is poorly soluble in water but readily dissolves in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions for cell-based assays.[1] Other suitable organic solvents include ethanol and dimethylformamide (DMF).[2] Cepharanthine is also more soluble in acidic aqueous solutions.[1]
Q2: How should I prepare a stock solution of Cepharanthine?
A2: To prepare a stock solution, dissolve Cepharanthine powder in 100% DMSO to a high concentration (e.g., 10-50 mM). Sonication may be recommended to aid dissolution.[3] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: I'm observing precipitation when I add my Cepharanthine stock solution to the cell culture medium. What should I do?
A4: Precipitation, often referred to as "solvent shock," can occur when a concentrated organic stock solution is rapidly diluted into an aqueous medium. To prevent this, pre-warm the cell culture medium to 37°C and add the Cepharanthine stock solution dropwise while gently swirling the medium. For further guidance, please refer to the Troubleshooting Guide below.
Q5: How can I improve the solubility of Cepharanthine in aqueous buffers like PBS?
A5: For applications requiring an aqueous solution, first dissolve Cepharanthine in a minimal amount of an organic solvent like DMF. Then, slowly add this solution to the aqueous buffer of your choice while mixing.[2] Using this method, a solubility of approximately 0.25 mg/mL in a 1:3 solution of DMF:PBS (pH 7.2) can be achieved.[2] It is important to note that aqueous solutions of Cepharanthine are not recommended for long-term storage and should be prepared fresh.[2]
Solubility Data
The following table summarizes the solubility of Cepharanthine in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2] |
| Ethanol | ~2 mg/mL | [2] |
| 1:3 solution of DMF:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
| Water | Sparingly soluble | [1] |
| Acidic Aqueous Solutions | Readily soluble | [1] |
Experimental Protocol: Preparation of Cepharanthine for Cell-Based Assays
This protocol provides a step-by-step guide for preparing Cepharanthine solutions for use in typical in vitro cell culture experiments.
Materials:
-
Cepharanthine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required amount of Cepharanthine powder to prepare your desired volume of a 10 mM stock solution (Molecular Weight of Cepharanthine: 606.7 g/mol ).
-
Aseptically weigh the Cepharanthine powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution thoroughly until the Cepharanthine is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw a single aliquot of the 10 mM Cepharanthine stock solution at room temperature.
-
To prepare your final working concentrations, perform serial dilutions of the stock solution into the pre-warmed cell culture medium.
-
Crucial Step to Avoid Precipitation: Add the Cepharanthine stock solution dropwise to the medium while gently swirling the tube or plate. This gradual dilution helps to prevent the compound from precipitating out of the solution.
-
Ensure the final concentration of DMSO in the culture medium does not exceed the tolerance level of your specific cell line (typically ≤ 0.1%).
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Treat Cells:
-
Remove the old medium from your cultured cells.
-
Add the freshly prepared Cepharanthine working solutions (and vehicle control) to your cells.
-
Incubate the cells for the desired experimental duration.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | - Improper storage- Concentration too high | - Visually inspect the stock solution before use. If precipitate is present, gently warm the tube to 37°C and vortex to redissolve.- Prepare fresh stock solutions more frequently. |
| Precipitation in Cell Culture Medium | - Solvent Shock: Rapid dilution of the organic stock in aqueous medium.- High Final Concentration: The desired concentration exceeds the solubility limit in the medium. | - Improve Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently swirling the medium.- Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of medium before adding it to the final volume.- Lower the Final Concentration: If precipitation persists, consider reducing the final concentration of Cepharanthine. |
| Inconsistent Experimental Results | - Degradation of stock solution due to multiple freeze-thaw cycles.- Inconsistent preparation of working solutions. | - Prepare and use single-use aliquots of the stock solution.- Always prepare fresh working solutions for each experiment. |
Signaling Pathways and Experimental Workflows
Cepharanthine has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the inhibitory effects of Cepharanthine on the PI3K/Akt/mTOR and NF-κB pathways, as well as a general workflow for its use in in vitro assays.
References
Cepharanthine Experiments: Technical Support & Troubleshooting Guide
This technical support center is designed for researchers, scientists, and drug development professionals working with Cepharanthine. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the dose-response to Cepharanthine in our cell culture experiments. What are the potential causes?
A1: High variability in dose-response to Cepharanthine can be attributed to several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to Cepharanthine due to differences in the expression levels of its molecular targets and signaling pathway components. For instance, the anti-proliferative effects and IC50 values can differ significantly across various cancer cell lines.[1]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and the specific batch of serum can influence cellular metabolism and drug response, leading to inconsistent results.
-
Compound Stability: Cepharanthine's stability in solution can be a factor. Ensure proper storage and handling of stock solutions to prevent degradation.[2]
Q2: Our in vivo study with Cepharanthine is showing inconsistent anti-tumor efficacy. What should we investigate?
A2: Inconsistent in vivo results can stem from a combination of experimental and biological factors:
-
Drug Formulation and Administration: The bioavailability of Cepharanthine can be influenced by its formulation and route of administration.[3] Ensure consistent preparation and accurate dosing for all subjects.
-
Animal Model Variability: The genetic background, age, and microbiome of the animal models can impact drug metabolism and tumor microenvironment, leading to variable responses.
-
Tumor Heterogeneity: The inherent heterogeneity of tumors, even within the same cell line-derived xenograft model, can result in differing responses to treatment.
Q3: We are not observing the expected inhibition of the NF-κB pathway after Cepharanthine treatment. What could be the issue?
A3: A lack of expected NF-κB pathway inhibition could be due to several reasons:
-
Timing of Analysis: The kinetics of NF-κB inhibition can be transient. It is advisable to perform a time-course experiment to identify the optimal time point for observing the effect.
-
Stimulus Strength: The concentration or type of stimulus used to activate the NF-κB pathway (e.g., TNF-α, LPS) might be too potent, overriding the inhibitory effect of Cepharanthine. Consider optimizing the stimulus concentration.
-
Cellular Context: The specific cell line being used may have alternative pathways for NF-κB activation that are less sensitive to Cepharanthine's mechanism of action.[1][3]
Troubleshooting Inconsistent Results
In Vitro Experiment Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays (e.g., MTT, CCK-8). | Uneven cell seeding, "edge effects" in microplates, or inconsistent incubation times. | Ensure a homogenous single-cell suspension before seeding. Consider excluding outer wells from analysis. Use a consistent and optimized incubation time for all plates. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | Sub-optimal Cepharanthine concentration, incorrect timing of analysis, or issues with reagent quality. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. Ensure apoptosis detection reagents are fresh and properly stored. |
| Variable protein expression levels in Western Blots. | Inconsistent sample loading, inefficient protein transfer, or issues with antibody quality. | Perform a total protein quantification (e.g., BCA assay) to ensure equal loading. Optimize transfer conditions and validate primary and secondary antibodies for specificity and sensitivity. |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability in tumor growth inhibition. | Inconsistent initial tumor volume, variable drug bioavailability, or differences in animal health status. | Randomize animals into groups based on initial tumor volume. Ensure consistent drug formulation and administration technique. Monitor animal health closely throughout the study. |
| Unexpected toxicity or adverse effects. | Incorrect dosing, vehicle-related toxicity, or off-target effects in the specific animal model. | Verify dose calculations and the stability of the dosing solution. Run a vehicle-only control group. Consider using a different animal strain or model if off-target toxicity is suspected. |
| Discrepancies between in vitro and in vivo efficacy. | Poor bioavailability of Cepharanthine, rapid metabolism in the animal model, or complex tumor microenvironment interactions not present in vitro. | Investigate different drug delivery systems or formulations to improve bioavailability.[3] Analyze pharmacokinetic parameters in the chosen animal model. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000 cells per well and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with varying concentrations of Cepharanthine for 24 or 48 hours.[4]
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Aspirate the supernatant and add 100 μL of DMSO to dissolve the formazan crystals.[4]
-
Measurement: Quantify the optical density at 570 nm using a microplate reader.[4]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of Cepharanthine for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[5]
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease inhibitors.[4]
-
Quantification: Determine protein concentration using a BCA assay.[4]
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[4]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Key Concepts
General experimental workflow for Cepharanthine studies.
Troubleshooting decision tree for inconsistent results.
Cepharanthine's inhibition of the NF-κB signaling pathway.
Cepharanthine's inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the stabilization mechanisms of wet-milled cepharanthine nanosuspensions using systematical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects and Clinical Prospects of Cepharanthine [mdpi.com]
- 4. Frontiers | Cepharanthine hydrochloride: a novel ferroptosis-inducing agent for prostate cancer treatment [frontiersin.org]
- 5. Frontiers | Cepharanthine may inhibit the proliferation of prostate cells by blocking the EGFR/PI3K/AKT signaling pathway: comprehensive network analysis, molecular docking, and experimental evaluation [frontiersin.org]
Optimizing Cepharanthine Dosage for Cell Culture Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cepharanthine in cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Cepharanthine in cell culture experiments?
The effective concentration of Cepharanthine is highly dependent on the cell line being studied. Based on published data, a general starting range for initial screening is between 1 µM and 50 µM.[1][2][3][4][5] For sensitive cell lines, concentrations as low as 1 µM have shown significant effects, while other lines may require up to 50 µM or higher to observe a response.[2][4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I dissolve and store Cepharanthine?
Cepharanthine is sparingly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO.[4] For example, a 10 mM stock solution can be prepared and stored at -20°C.[4] When preparing your working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is non-toxic to your cells (typically below 0.1%).[4]
Q3: What are the known mechanisms of action for Cepharanthine in cancer cell lines?
Cepharanthine exhibits a multi-faceted mechanism of action against cancer cells. Key mechanisms include:
-
Induction of Apoptosis and Autophagy: Cepharanthine can trigger programmed cell death (apoptosis) and autophagy, often by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][6][7]
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G0/G1 or S phase in various cancer cell lines.[1][6]
-
Inhibition of NF-κB Signaling: As a potent inhibitor of the NF-κB pathway, Cepharanthine can suppress inflammation and promote cell death.[1][8][9]
-
Modulation of MAPK Pathway: It can regulate the activity of mitogen-activated protein kinases (MAPKs) like JNK, p38, and ERK.[1]
-
Reversal of Multidrug Resistance (MDR): Cepharanthine can inhibit the function of drug efflux pumps like P-glycoprotein, thereby increasing the sensitivity of cancer cells to other chemotherapeutic agents.[10]
-
Induction of Oxidative Stress: It can increase the accumulation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[2][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of Cepharanthine on cell viability. | 1. Concentration too low: The concentration used may be below the effective dose for your specific cell line. 2. Incorrect drug preparation: The Cepharanthine stock solution may have been improperly prepared or stored, leading to degradation. 3. Cell line resistance: The cell line may be inherently resistant to Cepharanthine. 4. Insufficient incubation time: The treatment duration may not be long enough to induce a measurable response. | 1. Perform a dose-response study with a wider range of concentrations (e.g., 1 µM to 100 µM). 2. Prepare a fresh stock solution of Cepharanthine in DMSO and store it properly at -20°C.[4] 3. Review the literature for data on Cepharanthine's effect on your specific cell line or similar cell types. Consider using a positive control cell line known to be sensitive to Cepharanthine. 4. Extend the incubation time (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[3] |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Incomplete drug dissolution: Cepharanthine may not be fully dissolved in the culture medium, leading to uneven distribution. 3. Edge effects in multi-well plates: Wells on the periphery of the plate may experience different environmental conditions. | 1. Ensure thorough mixing of the cell suspension before seeding and use a calibrated multichannel pipette. 2. Vortex the diluted Cepharanthine solution well before adding it to the cells. 3. Avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium. |
| Unexpected cell morphology or death in control (DMSO-treated) wells. | 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Ensure the final DMSO concentration is kept at a low, non-toxic level (typically ≤ 0.1%).[4] Perform a DMSO toxicity control experiment. 2. Regularly check your cell cultures for signs of contamination. Use aseptic techniques and sterile reagents. |
Data Presentation: Effective Concentrations of Cepharanthine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range | Observed Effects | Citation(s) |
| MCF-7, MDA-MB-231 | Breast Cancer | 5-10 µM | Inhibition of proliferation, induction of autophagy and apoptosis | [1][6] |
| CaSki, HeLa, C33A | Cervical Cancer | 25-50 µM | Inhibition of cell viability, induction of apoptosis and cell cycle arrest | [2][5] |
| KKU-M213, KKU-M214 | Cholangiocarcinoma | 2.5-20 µg/mL | Inhibition of cell growth, induction of apoptosis | [3] |
| Jurkat T cells | Leukemia | 5-15 µM | Inhibition of cell cycle progression | [1] |
| Primary Effusion Lymphoma (PEL) | Lymphoma | 1-10 µg/mL | Inhibition of cell growth, activation of caspase-3 | [1] |
| HT-29, SW-620 (p53 mutant) | Colorectal Cancer | More effective than in p53 wild-type | Induction of cell cycle arrest and apoptosis | [11] |
| Oral Squamous Carcinoma Cells (OSCC) | Oral Cancer | 10-30 µmol/L | Promotion of apoptosis, decreased cell viability | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in studies on cholangiocarcinoma and oral squamous cell carcinoma cell lines.[3][12]
-
Cell Seeding: Seed 3 x 10³ to 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Cepharanthine (and a vehicle control, e.g., 0.1% DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is a standard method for quantifying apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Cepharanthine for the determined effective concentration and time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Signaling Pathways and Experimental Workflows
Caption: Workflow for optimizing Cepharanthine dosage and investigating its cellular mechanisms.
Caption: Cepharanthine induces apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR pathway.
Caption: Cepharanthine blocks NF-κB activation, reducing inflammation and promoting apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cepharanthine as an effective small cell lung cancer inhibitor: integrated insights from network pharmacology, RNA sequencing, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Activity of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cepharanthine potently enhances the sensitivity of anticancer agents in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cepharanthine exhibits a potent anticancer activity in p53-mutated colorectal cancer cells through upregulation of p21Waf1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cepharanthine inhibits the proliferation and epithelial-mesenchymal transition of oral squamous cell carcinoma via HMGA2/FOXL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cepharanthine Cytotoxicity & Mitigation Strategies
Welcome to the technical support center for researchers working with Cepharanthine (CEP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate Cepharanthine's cytotoxicity in normal cells and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls when treated with Cepharanthine. What are the primary mechanisms of CEP-induced cytotoxicity?
A1: Cepharanthine exerts its cytotoxic effects through several mechanisms, which can also impact normal cells, particularly at higher concentrations. The primary mechanisms include:
-
Induction of Apoptosis: CEP can trigger programmed cell death by activating caspase cascades (caspase-3 and -9) and modulating the expression of apoptosis-related proteins like Bcl-2.[1][2]
-
Cell Cycle Arrest: It can halt the cell cycle, often at the G1 or S phase, by altering the expression of cyclins and upregulating cell cycle inhibitors like p21Waf1/Cip1.[3][4]
-
Generation of Reactive Oxygen Species (ROS): CEP can induce oxidative stress within cells, leading to cellular damage and triggering apoptosis.[4][5]
-
Inhibition of Key Signaling Pathways: It can interfere with critical cell survival pathways such as NF-κB, PI3K/Akt/mTOR, and STAT3.[1][2][6]
Q2: What are the recommended strategies to reduce the off-target cytotoxicity of Cepharanthine in our experiments?
A2: To minimize cytotoxicity in normal cells, researchers can explore two main strategies: advanced drug delivery systems and combination therapies.
-
Drug Delivery Systems: Encapsulating CEP in nanoparticles can facilitate targeted delivery to cancer cells while shielding normal cells from high concentrations of the free drug.[7][8] This approach can also improve bioavailability and achieve sustained release.[7][8]
-
Combination Therapy: Using CEP in combination with other chemotherapeutic agents or radiotherapy can allow for lower, less toxic doses of each component while achieving a synergistic therapeutic effect.[1][6]
Q3: Our team is interested in developing a nanoparticle-based delivery system for Cepharanthine. Which types of nanoparticles have shown promise?
A3: Several nanoparticle formulations have been successfully used to encapsulate Cepharanthine and reduce its side effects:
-
Liposomes: These are vesicular structures made of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs like CEP. They are a clinically established platform for drug delivery.[9][10]
-
Nanostructured Lipid Carriers (NLCs): NLCs are composed of a solid lipid matrix, which can improve drug loading and stability compared to other lipid-based nanoparticles.[7][8]
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that provide controlled, sustained release of CEP.[11]
-
Biomimetic Nanoparticles: A more advanced approach involves coating nanoparticles with cell membranes, such as those from macrophages or erythrocytes.[7][8][11] This "biomimetic" coating helps the nanoparticles evade the immune system and can even provide active targeting capabilities to sites of inflammation or tumors.[7][8]
Troubleshooting Guides
Issue: High variability in cell viability assays with Cepharanthine.
-
Possible Cause: Poor solubility of Cepharanthine in aqueous culture media. CEP is poorly soluble in water, which can lead to inconsistent concentrations and precipitation.[10][12]
-
Troubleshooting Steps:
-
Solvent Selection: Dissolve CEP in a suitable organic solvent like DMSO to create a stock solution before diluting it in the cell culture medium.[9]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) and consistent across all experimental and control groups to avoid solvent-induced cytotoxicity.
-
Vortexing and Sonication: After diluting the stock solution, vortex thoroughly and consider brief sonication to ensure a homogenous suspension.
-
Issue: Limited therapeutic effect at concentrations that are non-toxic to normal cells.
-
Possible Cause: Insufficient drug accumulation in target cancer cells or the development of multidrug resistance (MDR).
-
Troubleshooting Steps:
-
Synergistic Combinations: Investigate combining CEP with other anticancer agents. CEP has been shown to reverse MDR by inhibiting drug efflux pumps like P-glycoprotein (ABCB1) and ABCC10.[6][10] This can enhance the efficacy of other drugs, allowing for lower, less toxic concentrations of CEP.
-
Co-encapsulation in Nanoparticles: Consider co-loading CEP and another synergistic drug into a single nanoparticle formulation. This ensures that both agents are delivered to the target cells at a specific ratio, maximizing their combined effect.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Cepharanthine's cytotoxicity and the efficacy of strategies to mitigate it.
Table 1: In Vitro Cytotoxicity of Cepharanthine in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| CaSki | Cervical Cancer | ~25 | 48 | [5] |
| HeLa | Cervical Cancer | <25 | 48 | [5] |
| C33A | Cervical Cancer | ~30 | 48 | [5] |
| HT-29 | Colorectal Cancer | ~15 | 48 | [4] |
| COLO-205 | Colorectal Cancer | ~10 | 48 | [4] |
Table 2: Characteristics of Cepharanthine Nanoparticle Formulations
| Formulation | Average Diameter (nm) | Encapsulation Efficiency (%) | Drug Release Profile | Citation |
| cRGD-CEP-IR783-Lip | ~100 | Not specified | Sustained release over 7 days | [9] |
| MM-CEP/NLCs | ~150 | >85 | Sustained release | [7][8] |
| E-CPA-CNPs (PLGA) | ~200 | Not specified | Not specified | [11] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Cepharanthine.
-
Cell Seeding: Plate cells (e.g., 3x10³ to 5x10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[9]
-
Treatment: Treat the cells with various concentrations of Cepharanthine (and/or other compounds) for the desired duration (e.g., 24 or 48 hours).[4][5] Include untreated and solvent-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150-200 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[7] Cell viability is calculated as a percentage relative to the untreated control.
2. Preparation of Macrophage Membrane-Coated NLCs (MM-CEP/NLCs)
This protocol describes a biomimetic strategy to reduce systemic toxicity.
-
NLC Core Preparation: Prepare Cepharanthine-loaded NLCs (CEP/NLCs) using a suitable method such as emulsion-evaporation and high-pressure homogenization.
-
Macrophage Membrane Extraction: Isolate macrophage cells (e.g., RAW 264.7) and collect the cell membranes through a process of hypotonic lysis, centrifugation, and washing to remove intracellular components.
-
Membrane Coating: Co-extrude the prepared CEP/NLCs with the isolated macrophage membrane vesicles. This process forces the NLCs through a porous membrane, facilitating the fusion of the cell membranes onto the surface of the nanoparticles.
-
Characterization: Characterize the resulting MM-CEP/NLCs for size, surface charge (zeta potential), and successful membrane coating (e.g., by detecting macrophage-specific membrane proteins via western blot).
Visualizations
Below are diagrams illustrating key pathways and workflows related to Cepharanthine's action and strategies for cytotoxicity reduction.
Caption: Key signaling pathways affected by Cepharanthine leading to cytotoxicity.
Caption: Workflow for reducing cytotoxicity using nanoparticle-based drug delivery.
References
- 1. Pharmacological Activity of Cepharanthine | MDPI [mdpi.com]
- 2. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Cepharanthine Cytotoxicity in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cepharanthine loaded nanoparticles coated with macrophage membranes for lung inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Tumor-Targeted cRGD-Coated Liposomes Encapsulating Optimized Synergistic Cepharanthine and IR783 for Chemotherapy and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lung-Targeted Delivery of Cepharanthine by an Erythrocyte-Anchoring Strategy for the Treatment of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability Enhancement of Cepharanthine via Pulmonary Administration in Rats and Its Therapeutic Potential for Pulmonary Fibrosis Associated with COVID-19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Cepharanthine in Solution: A Technical Support & Troubleshooting Guide
This technical support center is designed for researchers, scientists, and drug development professionals working with Cepharanthine. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Cepharanthine?
A1: Cepharanthine is a crystalline solid with poor water solubility. It is readily soluble in acidic aqueous solutions and organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For aqueous buffers, it is recommended to first dissolve Cepharanthine in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Q2: My Cepharanthine precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue due to Cepharanthine's low aqueous solubility. Here are some troubleshooting steps:
-
Dissolve in an organic solvent first: As a first step, ensure you are dissolving the Cepharanthine in a small amount of a suitable organic solvent like DMSO before adding it to your aqueous buffer.
-
Use an acidic vehicle: Cepharanthine's solubility is enhanced in acidic conditions. Preparing your aqueous solution with a slightly acidic pH may improve dissolution.
-
Slow addition and mixing: Add the concentrated Cepharanthine stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Sonication: Gentle sonication can help to dissolve precipitated particles.
Q3: What are the optimal storage conditions for Cepharanthine solutions?
A3: The stability of Cepharanthine in solution depends on the solvent and storage temperature.
-
Solid Form: As a crystalline solid, Cepharanthine is stable for at least four years when stored at -20°C.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of Cepharanthine for more than one day.
-
DMSO Solutions: Solutions of Cepharanthine in DMSO can be stored at -20°C for up to two months.
Q4: Is Cepharanthine sensitive to light?
Troubleshooting Guide: Solution Instability
This guide addresses common stability issues you might encounter with Cepharanthine solutions.
| Issue | Potential Cause | Recommended Action |
| Cloudiness or precipitation in aqueous solution over time | - Poor aqueous stability- Change in pH | - Prepare fresh aqueous solutions daily- Ensure the pH of your buffer is stable and in the acidic range to maintain solubility |
| Discoloration of the solution | - Degradation of Cepharanthine | - Prepare fresh solutions- Protect solutions from light and store at the recommended temperature- Consider performing a forced degradation study to understand the degradation products |
| Loss of biological activity in an in vitro assay | - Degradation of Cepharanthine in the culture medium | - Minimize the pre-incubation time of Cepharanthine in the medium- Prepare fresh Cepharanthine stock for each experiment- Confirm the stability of Cepharanthine under your specific assay conditions (pH, temperature) |
Experimental Protocols
Protocol 1: Preparation of a Cepharanthine Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Cepharanthine in DMSO.
Materials:
-
Cepharanthine powder (MW: 606.71 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the mass of Cepharanthine required. For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 606.71 g/mol * 1000 mg/g = 6.0671 mg
-
Weigh out the calculated amount of Cepharanthine powder and place it in a sterile vial.
-
Add the desired volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the solution until the Cepharanthine is completely dissolved. Gentle warming in a water bath may be used if necessary.
-
Store the stock solution in aliquots at -20°C for up to 2 months.
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to assess the stability of Cepharanthine under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Objective: To generate potential degradation products of Cepharanthine and assess its intrinsic stability.
Materials:
-
Cepharanthine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Cepharanthine in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of Cepharanthine to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a portion of the sample in the mobile phase for HPLC analysis.
-
For solution stability, incubate the stock solution at 60°C and analyze at various time points.
-
-
Photolytic Degradation:
-
Expose the Cepharanthine solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be able to separate the intact Cepharanthine from its degradation products.
Data Presentation
The following tables provide an illustrative example of how to summarize quantitative data from a forced degradation study. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Summary of Forced Degradation Results for Cepharanthine
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 4 hours | Room Temp | 25.8% | 3 |
| 3% H₂O₂ | 8 hours | Room Temp | 10.5% | 1 |
| Dry Heat | 72 hours | 80°C | 8.3% | 1 |
| Photolysis | 7 days | Room Temp | 5.1% | 1 |
Table 2: Solubility of Cepharanthine in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | |
| Acidic Aqueous Solutions | Soluble | |
| Ethanol | ~2 mg/mL | |
| DMSO | ~5 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL |
Visualizations
Caption: Workflow for a forced degradation study of Cepharanthine.
Caption: Troubleshooting logic for Cepharanthine precipitation.
Technical Support Center: Quantification of Cepharanthine in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to quantifying Cepharanthine (CEP) in biological matrices. It includes detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the most common analytical techniques.
Methods for Cepharanthine Quantification: An Overview
The primary methods for the accurate and sensitive quantification of Cepharanthine in biological samples such as plasma, blood, and tissue are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with UV or diode-array detection (DAD). Currently, there are no commercially available ELISA kits specifically designed for the direct quantification of Cepharanthine.
-
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, allowing for the detection of very low concentrations of Cepharanthine.[1]
-
HPLC-UV/DAD offers a more accessible alternative to LC-MS/MS and is suitable for applications where lower sensitivity is acceptable.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for various validated methods for Cepharanthine analysis in biological samples.
| Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Accuracy (%) | Precision (% RSD) | Reference |
| UPLC-MS/MS | Rat Plasma | 0.5 - 100 | 0.5 | >81.1 | 95.3 - 101.2 | <13 | [3] |
| LC-ESI-MS/MS | Beagle Dog Plasma | 5 - 2,500 | 5 | Not Reported | <2.4 (RME%) | <8.7 | [1] |
| LC-DAD | Mouse Plasma | 75 - 2,000 | 75 | 56 - 58 | 99.0 - 102 | <5 | [2] |
Experimental Protocols and Workflows
Below are detailed protocols for the most common methods used to quantify Cepharanthine.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific for the determination of Cepharanthine in rat plasma.[3]
a) Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of internal standard (IS) solution (e.g., Midazolam).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: UPLC BEH C18 column.
-
Mobile Phase: Gradient elution with methanol and 0.1% formic acid in water.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
c) Experimental Workflow Diagram
High-Performance Liquid Chromatography with Diode-Array Detection (LC-DAD)
This method is suitable for pharmacokinetic studies in mouse plasma and offers an alternative to LC-MS/MS.[2]
a) Sample Preparation: Microextraction by Packed Sorbent (MEPS)
-
Condition the MEPS sorbent (e.g., silica-C8) with methanol and then water.
-
Draw 50 µL of plasma sample into the MEPS syringe.
-
Wash the sorbent with water to remove interfering substances.
-
Elute Cepharanthine and the internal standard with the mobile phase.
-
Inject the eluate directly into the HPLC system.
b) Chromatographic Conditions
-
Chromatographic Column: Kinetex XB-C18 column (2.6 µm).[2]
-
Mobile Phase: Acetonitrile with formic acid and 10 mM ammonium formate buffer (pH 3.5).[2]
-
Detection: Diode-Array Detector at 282 nm.[2]
c) Logical Relationship Diagram
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the quantification of Cepharanthine.
Frequently Asked Questions (FAQs)
-
Q1: Which is the best method for quantifying Cepharanthine in my samples?
-
A1: The choice of method depends on the required sensitivity and the available instrumentation. For very low concentrations, UPLC-MS/MS is the preferred method due to its high sensitivity and specificity.[1][3] For studies with higher expected concentrations, HPLC-UV/DAD can be a reliable and more accessible option.[2]
-
-
Q2: I can't find an ELISA kit for Cepharanthine. Does one exist?
-
A2: Based on current information, there are no commercially available ELISA kits specifically designed for the direct quantification of Cepharanthine. While ELISA has been used to measure biomarkers affected by Cepharanthine, it is not a standard method for quantifying the compound itself.[4]
-
-
Q3: What are the key stability considerations for Cepharanthine in biological samples?
-
A3: It is crucial to assess the stability of Cepharanthine under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C. One study on Cepharanthine nanosuspensions suggests that appropriate stabilizers can prevent aggregation for at least 30 days.[5] For any quantitative bioassay, stability must be validated according to regulatory guidelines.
-
Troubleshooting Common Issues
-
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Possible Cause: Interaction of the basic amine groups of Cepharanthine with residual silanols on the silica-based column.
-
Solution:
-
Mobile Phase Modification: Add a competing base like triethylamine (TEA) to the mobile phase to mask the silanol groups.
-
pH Adjustment: Lowering the pH of the mobile phase can help to protonate the silanol groups and reduce unwanted interactions.
-
Column Choice: Use a column with end-capping or a polar-embedded phase to minimize silanol interactions.
-
-
-
Problem 2: Peak Splitting in HPLC
-
Possible Causes:
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit, causing the sample to flow unevenly onto the column.[6][7]
-
Column Void: A void or channel in the stationary phase at the head of the column can cause the sample band to split.
-
Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can lead to peak distortion.[7]
-
-
Solutions:
-
Frit Blockage: Reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit.[6]
-
Column Void: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.
-
Solvent Incompatibility: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
-
Problem 3: Ion Suppression in LC-MS/MS
-
Possible Cause: Co-eluting matrix components (e.g., phospholipids from plasma) compete with Cepharanthine for ionization in the mass spectrometer's source, leading to a reduced signal.[3][8]
-
Solutions:
-
Improve Sample Preparation: Use a more rigorous sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate Cepharanthine from the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Cepharanthine will co-elute and experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby mitigating ion suppression, provided the Cepharanthine concentration remains above the LLOQ.[9]
-
-
-
Problem 4: Low Recovery During Sample Extraction
-
Possible Cause: The chosen extraction method is not efficient for Cepharanthine from the specific biological matrix.
-
Solutions:
-
Optimize Extraction Solvent: For liquid-liquid extraction, test different organic solvents and pH conditions to find the optimal combination for Cepharanthine.
-
Select Appropriate SPE Sorbent: For solid-phase extraction, screen different sorbent chemistries (e.g., C18, mixed-mode) and elution solvents to maximize recovery.
-
Evaluate Protein Precipitation: While simple, protein precipitation can sometimes result in lower recovery due to co-precipitation of the analyte. Compare its efficiency with LLE or SPE. One study reported a recovery of 56-58% using MEPS, which is a form of SPE.[2] Another UPLC-MS/MS method reported a recovery of over 81.1% using protein precipitation.[3] This highlights the need for method-specific optimization.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Cepharanthine in Plasma Based on Semiautomatic Microextraction by Packed Sorbent Combined with Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Cepharanthine, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. lctsbible.com [lctsbible.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Overcoming Challenges in Cepharanthine Drug Delivery Systems
Welcome to the Technical Support Center for Cepharanthine Drug Delivery Systems. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation, characterization, and evaluation of Cepharanthine (CEP)-based therapies. This guide provides troubleshooting advice, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the delivery of Cepharanthine?
A1: The main obstacles in developing effective Cepharanthine delivery systems stem from its inherent physicochemical properties. CEP is a bisbenzylisoquinoline alkaloid with poor water solubility and low oral bioavailability.[1][2][3] This limits its clinical application and necessitates the use of advanced drug delivery systems to enhance its therapeutic efficacy.[1][2]
Q2: Which drug delivery systems are most promising for Cepharanthine?
A2: Several nanoformulations have shown promise in overcoming the challenges of CEP delivery. These include liposomes, polymeric nanoparticles (such as PLGA-based nanoparticles), nanostructured lipid carriers (NLCs), and self-emulsifying drug delivery systems (SEDDS).[1][2][4][5] These systems can improve solubility, enhance bioavailability, and enable targeted delivery.[1][2]
Q3: How can the oral bioavailability of Cepharanthine be improved?
A3: Nanoformulations like SEDDS have been shown to significantly improve the oral bioavailability of Cepharanthine.[4][6][7] One study reported a 203.46% relative bioavailability for a CEP-SEDDS formulation compared to the pure drug in rats.[6][7] Additionally, pulmonary delivery has been explored as an alternative route to bypass first-pass metabolism, showing a five-fold increase in bioavailability compared to oral administration in one study.[8][9][10]
Q4: What are the key in vitro assays to assess the efficacy of Cepharanthine formulations?
A4: Key in vitro assays include cytotoxicity assays like the MTT or CCK-8 assay to determine the formulation's effect on cell viability.[11] In vitro release studies using methods like dialysis are crucial to understand the drug release profile from the delivery system.[2] Cellular uptake studies can also be performed to assess the efficiency with which cells internalize the nanoformulation.
Q5: What are the known molecular targets of Cepharanthine?
A5: Cepharanthine has been shown to exert its pharmacological effects through multiple signaling pathways. It is known to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.[2] It also modulates the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and autophagy.
Troubleshooting Guides
Liposome Formulations
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Aggregation/Instability | - Inappropriate lipid composition (e.g., lack of stabilizing lipids like cholesterol or PEGylated lipids).- Suboptimal storage conditions (temperature, pH).- High concentration of liposomes. | - Optimize the cholesterol-to-phospholipid ratio; a 30:70 ratio has been shown to enhance stability.[12]- Incorporate PEGylated lipids to provide steric stabilization.- Store liposomes at 4°C and at a pH where the formulation is most stable.- Dilute the liposomal suspension. |
| Low Encapsulation Efficiency | - Poor solubility of Cepharanthine in the aqueous or lipid phase.- Inefficient hydration method.- Drug leakage during formulation. | - Use a cosolvent to dissolve Cepharanthine before encapsulation.- Optimize the thin-film hydration method by controlling the hydration temperature and time.- Choose lipids that have a high affinity for Cepharanthine. |
| Particle Size Too Large or Polydisperse | - Inefficient homogenization or sonication.- Aggregation of vesicles. | - Optimize the sonication or extrusion parameters (time, power, number of cycles).- Ensure the lipid film is completely hydrated.- Incorporate charged lipids to increase electrostatic repulsion between vesicles. |
Nanoparticle Formulations (PLGA, NLCs)
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low Encapsulation Efficiency | - Poor partitioning of Cepharanthine into the organic phase during emulsification.- Rapid diffusion of the drug to the external aqueous phase. | - Use a solvent in which both Cepharanthine and the polymer are highly soluble.- Optimize the polymer concentration.- For double emulsion methods, adjust the pH of the aqueous phases to reduce drug solubility in the external phase. |
| Burst Release of Drug | - High amount of drug adsorbed on the nanoparticle surface.- Porous nanoparticle structure. | - Wash the nanoparticles thoroughly after preparation to remove surface-adsorbed drug.- Optimize the polymer and surfactant concentrations to create a denser nanoparticle matrix. |
| Inconsistent Particle Size | - Inconsistent energy input during homogenization or sonication.- Polymer precipitation at a non-uniform rate. | - Precisely control the stirring speed, sonication power, and temperature.- Optimize the solvent evaporation rate. |
Micelle Formulations
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Instability upon Dilution (Disassembly) | - Concentration dropping below the Critical Micelle Concentration (CMC). | - Use polymers with a lower CMC.[13]- Chemically crosslink the micelle core or shell to create a more stable structure.[13] |
| Low Drug Loading | - Poor compatibility between Cepharanthine and the hydrophobic core of the micelle. | - Select a polymer with a core that has a high affinity for Cepharanthine.- Optimize the drug-to-polymer ratio. |
Data Presentation
Table 1: Physicochemical Properties of Cepharanthine Nanoformulations
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |
| PLGA Nanoparticles (uncoated) | - | - | 183.38 ± 2.21 | -23.97 ± 0.63 | [14] |
| Chitosan-coated PLGA Nanoparticles | 4.65 | 81.53 | 216.09 ± 4.04 | +31.30 ± 1.82 | [14] |
| Nanostructured Lipid Carriers (NLCs) | - | 98.19 ± 0.48 | - | - | [5] |
| Macrophage Membrane-coated NLCs | - | 93.18 ± 1.57 | 152.48 ± 3.69 | -16.93 ± 0.17 | [2] |
| Self-Emulsifying Drug Delivery System (SEDDS) | 3.62 (36.21 mg/mL) | - | 36.70 | - | [4][6][7] |
| Liposomes (30:70 Cholesterol:Lipid) | - | 85 | ~105 | -14.2 | [12] |
Table 2: Bioavailability of Cepharanthine via Different Administration Routes
| Administration Route | Bioavailability (%) | Animal Model | Reference(s) |
| Oral (Pure Drug) | 13.15 | Rat | [8][9][10] |
| Oral (SEDDS) | 203.46 (relative) | Rat | [6][7] |
| Pulmonary | 68.07 | Rat | [8][9][10] |
| Intravenous | 100 (reference) | Rat | [8][10] |
Experimental Protocols
HPLC Analysis of Cepharanthine
This protocol is a representative method and may require optimization for specific formulations.
Objective: To quantify the concentration of Cepharanthine in a given sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH 3.5) in an optimized ratio (e.g., 50:50 v/v)
-
Cepharanthine standard
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of Cepharanthine in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
For nanoformulations, dissolve a known amount in methanol to disrupt the carrier and release the drug.
-
Centrifuge to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Isocratic elution with the optimized acetonitrile/buffer mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 282 nm
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the standards to establish the calibration curve.
-
Inject the prepared samples.
-
Quantify the Cepharanthine concentration in the samples by comparing their peak areas to the calibration curve.
-
Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential
Objective: To determine the hydrodynamic diameter and surface charge of nanoparticles in suspension.
Materials:
-
DLS instrument (e.g., Malvern Zetasizer)
-
Disposable or quartz cuvettes
-
Filtered deionized water or appropriate buffer
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with filtered deionized water or buffer to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Enter the viscosity and refractive index of the dispersant.
-
-
Particle Size Measurement:
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the instrument.
-
Perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a zeta potential cuvette.
-
Place the cuvette in the instrument.
-
Perform the measurement. The instrument will report the zeta potential in millivolts (mV).
-
MTT Assay for Cytotoxicity
Objective: To assess the effect of Cepharanthine formulations on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Cepharanthine formulation and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the Cepharanthine formulation. Include untreated and vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Cepharanthine's inhibition of the NF-κB signaling pathway.
Caption: Cepharanthine's modulation of the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for developing Cepharanthine delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Cepharanthine loaded nanoparticles coated with macrophage membranes for lung inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement of Cepharanthine via Pulmonary Administration in Rats and Its Therapeutic Potential for Pulmonary Fibrosis Associated with COVID-19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement of Cepharanthine via Pulmonary Administration in Rats and Its Therapeutic Potential for Pulmonary Fibrosis Associated with COVID-19 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jptcp.com [jptcp.com]
- 12. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lung-Targeted Delivery of Cepharanthine by an Erythrocyte-Anchoring Strategy for the Treatment of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Investigating Cepharanthine's Effects on Signaling Pathways
This guide provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting advice, and frequently asked questions for studying the effects of Cepharanthine (CEP) on key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways modulated by Cepharanthine? A1: Cepharanthine (CEP) is a bisbenzylisoquinoline alkaloid that exerts its pharmacological effects by modulating multiple intracellular signaling pathways.[1][2] Key pathways inhibited by CEP include the Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascades.[1][3][4] Its anti-inflammatory effects are largely attributed to the inhibition of NF-κB and activation of AMP-activated protein kinase (AMPK).[1][2]
Q2: How does Cepharanthine inhibit the NF-κB signaling pathway? A2: Cepharanthine inhibits the NF-κB pathway through several mechanisms. It can block the degradation of the inhibitor of NF-κB, IκBα, and prevent the phosphorylation of the NF-κB p65 subunit.[3][5] In some models, CEP has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for IκBα degradation.[6] This prevents the translocation of NF-κB dimers into the nucleus, thereby downregulating the expression of pro-inflammatory and anti-apoptotic target genes.[5][6]
Q3: What is the mechanism of Cepharanthine's effect on the STAT3 pathway? A3: Cepharanthine has been shown to inhibit the STAT3 signaling pathway, which is a key mediator of tumor cell proliferation, survival, and angiogenesis.[3][7] Studies have demonstrated that CEP can decrease the expression of STAT3 and inhibit its phosphorylation.[7] This leads to the downregulation of STAT3 target genes, such as the anti-apoptotic protein Bcl-xL and cell cycle regulators c-Myc and cyclin D1.[7]
Q4: How does Cepharanthine affect the PI3K/Akt/mTOR pathway? A4: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[6] Cepharanthine can inhibit this pathway, leading to reduced phosphorylation of both Akt and mTOR.[3][6] This inhibition can induce apoptosis and autophagy in cancer cells and may contribute to CEP's ability to reverse multidrug resistance by downregulating the expression of the ABCB1 transporter.[1][4]
Q5: What are typical working concentrations for Cepharanthine in in-vitro experiments? A5: The effective concentration of Cepharanthine can vary depending on the cell type and the specific endpoint being measured. For anti-inflammatory effects, concentrations around 2.5 to 10 µg/mL have been shown to inhibit the release of pro-inflammatory cytokines.[6] For anti-cancer studies, concentrations ranging from 2.5 to 20 µmol/L have been used to inhibit cell growth and induce apoptosis.[7] For example, in breast cancer cells, 5 and 10 μM of CEP were found to reduce levels of phosphorylated AKT and mTOR.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental system.
Data Summary: Cepharanthine Concentration and Effects
The following tables summarize quantitative data from various studies on the effects of Cepharanthine on specific signaling pathways.
Table 1: Effect of Cepharanthine on the NF-κB Pathway
| Cell Line/Model | Concentration | Effect | Reference |
| RAW 264.7 Macrophages | 2.5, 5, 10 µg/mL | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β release.[6] | [6] |
| Cholangiocarcinoma Cells | 20 µg/mL | Significant decrease in NF-κB DNA-binding activity within 6 hours.[5] | [5] |
| Diabetic Rats | 10 mg/kg/day | Significant inhibition of NF-κB expression and reduced IL-1β and TNF-α levels.[6] | [6] |
Table 2: Effect of Cepharanthine on the STAT3 Pathway
| Cell Line/Model | Concentration | Effect | Reference |
| SaOS2 Osteosarcoma Cells | 5, 10 µmol/L | Significant inhibition of STAT3 target gene expression (Bcl-xL, c-Myc, Cyclin D1).[7] | [7] |
| SaOS2 Osteosarcoma Cells | 10, 15 µmol/L | Significant decrease in STAT3 protein expression.[7] | [7] |
| SaOS2 Xenografts | 20 mg/kg/day | Reduced tumor volume and diminished STAT3 expression.[1][7] | [1][7] |
Table 3: Effect of Cepharanthine on the PI3K/Akt Pathway
| Cell Line/Model | Concentration | Effect | Reference |
| Breast Cancer Cells | 5, 10 µM | Significant reduction in phosphorylated Akt (Ser473) and mTOR levels.[3][6] | [3][6] |
| Ovarian Cancer Cells | Not specified | Inhibition of PI3K/Akt pathway leads to downregulation of ABCB1 expression.[1] | [1] |
| Macrophages (LPS-induced) | Not specified | Promoted phosphorylation of AMPK-α1/AKT/GSK-3β signaling pathway.[8] | [8] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by Cepharanthine and a general experimental workflow for its study.
Troubleshooting Guides
Western Blot Analysis
Q: I'm not seeing a signal (or a very weak signal) for my target protein after Cepharanthine treatment. What could be wrong? A: This is a common issue. Consider the following possibilities:
-
Protein Expression Levels: The target protein may not be highly expressed in your cell type. Confirm expression using resources like The Human Protein Atlas or by including a positive control cell line.[9] A protein load of at least 20-30 µg of whole-cell extract is recommended.[9]
-
Antibody Issues: Ensure your primary antibody is validated for Western Blot and stored correctly. You may need to optimize the antibody concentration or increase the incubation time (e.g., overnight at 4°C).[10]
-
Suboptimal Transfer: Low molecular weight proteins can be transferred through the membrane. Use a smaller pore size membrane (0.2 µm) and optimize transfer time and voltage.[11] Verify transfer efficiency with Ponceau S staining.
-
Inactive Pathway: For phosphorylated targets, ensure the signaling pathway was active in your "untreated" or "vehicle" control. You may need to stimulate the cells (e.g., with LPS or a cytokine) to see the inhibitory effect of CEP.[9]
Q: My blot has high background, making my bands difficult to see. How can I fix this? A: High background can obscure results. Try these solutions:
-
Blocking: Increase blocking time to at least 1 hour at room temperature or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Ensure blocking buffer contains a detergent like Tween 20 (0.05-0.1%).[10]
-
Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations. Use three 5-10 minute washes with agitation.[9][10]
-
Antibody Concentration: Your primary or secondary antibody concentration may be too high. Perform a titration to find the optimal concentration that maximizes signal-to-noise.[10]
-
Membrane Handling: Always handle the membrane with forceps and ensure it never dries out during the procedure.[10]
Luciferase Reporter Assay
Q: My luciferase signal is very weak or absent across all samples. What should I do? A: Several factors can lead to a weak signal:
-
Low Transfection Efficiency: This is a primary cause. Optimize the DNA-to-transfection reagent ratio for your specific cell line. Ensure you are using high-quality, endotoxin-free plasmid DNA.[12]
-
Weak Promoter: If your reporter construct is driven by a weak or inactive promoter in your chosen cell line, the signal will be low. Consider using a stronger constitutive promoter for initial tests or a positive control vector.[13]
-
Cell Lysis and Reagents: Ensure complete cell lysis to release the luciferase enzyme. Check that your luciferase assay reagents have not expired and have been stored correctly, protected from light and repeated freeze-thaw cycles.[13]
-
Assay Timing: Cells are often assayed 24-48 hours post-transfection, but the optimal time can vary. Perform a time-course experiment to determine the peak expression time.[12]
Q: I have high background signal in my negative control wells. What is the cause? A: High background can be due to:
-
Promoter Activity: The "promoterless" vector may contain cryptic transcription factor binding sites, leading to basal expression.[14] Using a newer generation vector (e.g., pGL4 series) can reduce this issue.[14]
-
Plate Type: Use opaque, white-walled plates designed for luminescence to prevent crosstalk between wells. Black plates can also be used for the best signal-to-noise ratio.[12][15]
-
Reagent Contamination: Prepare fresh reagents and use fresh samples to rule out contamination.[13]
Quantitative RT-PCR (qRT-PCR)
Q: My target gene is not amplifying, but my housekeeping gene works fine. Why? A: This points to an issue with your target-specific assay:
-
Primer/Probe Design: Your primers may be poorly designed or spanning an exon-exon junction in a gDNA-contaminated sample. Re-design primers using appropriate software and verify their specificity with a BLAST search.[16]
-
Low Target Abundance: The gene of interest may have very low expression in your cells. Increase the amount of cDNA template in the reaction or consider a pre-amplification step.[16]
-
Suboptimal Annealing Temperature: The annealing temperature for your primers may not be optimal. Run a temperature gradient PCR to determine the best temperature for efficient and specific amplification.[16]
Q: I see amplification in my No Template Control (NTC). What does this mean? A: Amplification in the NTC is a clear sign of contamination.
-
Reagent Contamination: One or more of your reagents (water, master mix, primers) is contaminated with template DNA or PCR product from a previous run. Use fresh aliquots of all reagents.[16]
-
Environment/Pipette Contamination: Your workspace or pipettes may be contaminated. Clean your work area and pipettes with a DNA-decontaminating solution. Use aerosol-resistant filter tips.[16]
-
Primer-Dimers: If the amplification signal appears late (high Cq value) and the melt curve shows a peak at a lower temperature than your target, it is likely due to primer-dimers. This can be resolved by optimizing primer concentrations or redesigning the primers.[17]
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated and Total Protein
This protocol is designed to assess the effect of Cepharanthine on the phosphorylation status of proteins like Akt, STAT3, or NF-κB p65.
-
Cell Seeding and Treatment: Plate cells (e.g., 1-2 x 10^6 cells in a 6-well plate) and allow them to adhere overnight. Treat cells with various concentrations of Cepharanthine or vehicle (e.g., DMSO) for the desired time. If necessary, stimulate the relevant pathway with an appropriate agonist (e.g., TNF-α for NF-κB, IL-6 for STAT3) for a short period before harvesting.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[18]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.[18]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with agitation.[18] (Note: Use BSA for phospho-antibodies).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[18]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To detect total protein, strip the membrane using a mild stripping buffer, block again, and re-probe with an antibody against the total, non-phosphorylated form of the protein. Use this for normalization.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol measures the transcriptional activity of NF-κB in response to Cepharanthine.
-
Cell Seeding: Plate cells in a 24-well or 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent. The Renilla plasmid is typically driven by a constitutive promoter.
-
Incubation: Allow cells to recover and express the reporters for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Cepharanthine or vehicle control. After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 4-6 hours.
-
Cell Lysis: Wash the cells with PBS. Lyse the cells using Passive Lysis Buffer (or equivalent) according to the manufacturer's protocol.
-
Luminescence Measurement: Use a dual-luciferase reporter assay system. In a luminometer, first add the Luciferase Assay Reagent II (LAR II) to the lysate to measure the firefly luciferase activity.
-
Normalization: After the first reading, add the Stop & Glo® Reagent to quench the firefly signal and simultaneously activate the Renilla luciferase. Measure the Renilla luminescence.
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well. Normalize the results to the stimulated vehicle control to determine the percent inhibition by Cepharanthine.
Protocol 3: qRT-PCR for Target Gene Expression
This protocol quantifies the mRNA levels of NF-κB or STAT3 target genes (e.g., IL6, MYC, BCL2L1) following treatment with Cepharanthine.
-
Cell Treatment: Seed and treat cells with Cepharanthine as described in Protocol 1, Step 1.
-
RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions. Ensure RNA is free of genomic DNA contamination by performing an on-column DNase digest or treating the extracted RNA with DNase I.
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers. Include a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well PCR plate. A typical 10 µL reaction includes: 5 µL of 2X SYBR Green Master Mix, 0.5 µL of Forward Primer (10 µM), 0.5 µL of Reverse Primer (10 µM), 2 µL of nuclease-free water, and 2 µL of diluted cDNA (e.g., 1:5 or 1:10 dilution). Set up each sample in triplicate. Include NTC and -RT controls.
-
qPCR Amplification: Run the plate on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Melt Curve Analysis: After amplification, perform a melt curve analysis to verify the specificity of the PCR product. A single peak indicates a single, specific product.
-
Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative gene expression using the ΔΔCq method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., ACTB, GAPDH). Calculate the fold change in Cepharanthine-treated samples relative to vehicle-treated controls.
References
- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. pcrbio.com [pcrbio.com]
- 17. blog.biosearchtech.com [blog.biosearchtech.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Cepharanthine: An In Vivo Anti-Inflammatory Powerhouse Outperforming Conventional Options
For researchers and professionals in drug development, the quest for potent and safe anti-inflammatory agents is relentless. Cepharanthine (CEP), a biscoclaurine alkaloid isolated from Stephania cepharantha Hayata, has emerged as a compelling candidate, demonstrating significant anti-inflammatory effects in various in vivo models. This guide provides an objective comparison of Cepharanthine's performance against established anti-inflammatory drugs, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Efficacy: Cepharanthine vs. Dexamethasone and NSAIDs
In preclinical in vivo models of acute inflammation, Cepharanthine has shown efficacy comparable to or exceeding that of the potent corticosteroid dexamethasone and non-steroidal anti-inflammatory drugs (NSAIDs). A key study in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model directly compared the anti-inflammatory effects of Cepharanthine and dexamethasone.
Key Findings:
-
Superior Cytokine Reduction: Cepharanthine demonstrated a remarkable ability to reduce the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), in the bronchoalveolar lavage fluid (BALF) of mice with LPS-induced ALI.[1]
-
Dose-Dependent Efficacy: The anti-inflammatory effects of Cepharanthine were found to be dose-dependent, with higher doses leading to a more significant reduction in inflammatory markers.[1]
-
Comparable to Dexamethasone: At optimal doses, Cepharanthine's ability to suppress the inflammatory cascade was comparable to that of dexamethasone, a widely used and potent anti-inflammatory corticosteroid.[1]
The following table summarizes the quantitative data from a pivotal study, showcasing the comparative efficacy of Cepharanthine and Dexamethasone in reducing pro-inflammatory cytokine levels in an in vivo model of acute lung injury.
Table 1: Comparison of Cepharanthine and Dexamethasone in Reducing Pro-inflammatory Cytokines in LPS-Induced Acute Lung Injury in Mice [1]
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 15.4 ± 3.2 | 8.7 ± 2.1 | 12.5 ± 2.8 |
| LPS | 289.6 ± 25.1 | 154.3 ± 18.7 | 452.1 ± 35.4 |
| LPS + Cepharanthine (5 mg/kg) | 187.2 ± 19.8 | 98.6 ± 12.4 | 298.7 ± 28.1 |
| LPS + Cepharanthine (10 mg/kg) | 112.5 ± 15.3 | 65.1 ± 9.8 | 185.4 ± 20.3 |
| LPS + Dexamethasone (5 mg/kg) | 125.8 ± 16.7 | 72.4 ± 10.1 | 201.6 ± 22.5 |
Data are presented as mean ± standard deviation.
While direct comparative in vivo studies between Cepharanthine and NSAIDs like ibuprofen and indomethacin are limited, data from separate studies using similar LPS-induced inflammation models suggest Cepharanthine's potent anti-inflammatory profile. For instance, studies on ibuprofen and indomethacin in LPS-induced models have shown varied effects on cytokine reduction, with some studies even suggesting a potential exacerbation of certain inflammatory markers under specific conditions.[2][3] This highlights the potentially more consistent and robust anti-inflammatory action of Cepharanthine.
Unraveling the Mechanism: Inhibition of Key Inflammatory Pathways
Cepharanthine exerts its potent anti-inflammatory effects by targeting critical signaling pathways involved in the inflammatory cascade. The primary mechanisms of action include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.
-
NF-κB Inhibition: Cepharanthine has been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[4] It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.[5]
-
NLRP3 Inflammasome Suppression: Cepharanthine also targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the production of active IL-1β and IL-18.[5][6] By inhibiting the assembly and activation of the NLRP3 inflammasome, Cepharanthine effectively dampens the inflammatory response.[6]
The following diagram illustrates the key signaling pathways targeted by Cepharanthine to exert its anti-inflammatory effects.
Caption: Cepharanthine's anti-inflammatory mechanism.
Experimental Protocols: A Guide to In Vivo Validation
The following is a detailed methodology for a key in vivo experiment cited in this guide, providing a framework for researchers looking to validate the anti-inflammatory effects of Cepharanthine.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice[1]
-
Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g) are used.
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Treatment:
-
Control Group: Receives an intraperitoneal (i.p.) injection of sterile saline.
-
LPS Group: Receives an i.p. injection of LPS (5 mg/kg) dissolved in sterile saline.
-
Cepharanthine Groups: Receive i.p. injections of Cepharanthine (e.g., 5 and 10 mg/kg) one hour before LPS administration.
-
Dexamethasone Group: Receives an i.p. injection of dexamethasone (5 mg/kg) one hour before LPS administration.
-
-
Sample Collection: Six hours after LPS injection, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect bronchoalveolar lavage fluid (BALF).
-
Cytokine Analysis: The concentrations of TNF-α, IL-1β, and IL-6 in the BALF are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Histopathological Analysis: Lung tissues are collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of inflammatory cell infiltration and lung injury.
The following diagram outlines the general experimental workflow for validating the in vivo anti-inflammatory effects of Cepharanthine.
Caption: A generalized workflow for in vivo studies.
References
- 1. Cepharanthine, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dexamethasone and ibuprofen on LPS-induced gene expression of TNF alpha, IL-1 beta, and MIP-1 alpha in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cepharanthine Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Cepharanthine and other anti-cancer compounds
A Comparative Analysis of Cepharanthine and Other Anti-Cancer Compounds
Introduction to Cepharanthine
Cepharanthine (CEP), a biscoclaurine alkaloid extracted from plants of the Stephania genus, is a compound with a diverse range of pharmacological properties.[1][2][3] For over 70 years, it has been used in Japan for various therapeutic purposes, including the treatment of leukopenia induced by radiotherapy and chemotherapy, alopecia, and venomous snakebites.[4][5][6] Recently, its anti-cancer properties have garnered significant attention within the scientific community.[1][3][7] Cepharanthine exhibits pleiotropic anti-cancer effects, including the inhibition of tumor cell proliferation, induction of apoptosis and autophagy, and suppression of angiogenesis and metastasis.[1][2][4] A particularly notable characteristic of CEP is its ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in successful chemotherapy.[2][4][5] This guide provides a comparative analysis of Cepharanthine against other established anti-cancer compounds, supported by experimental data and detailed methodologies.
Comparative Analysis of Anti-Cancer Activity
The efficacy of an anti-cancer compound is often initially assessed by its cytotoxicity against various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. This section compares the in vitro cytotoxicity and mechanisms of action of Cepharanthine with standard chemotherapeutic agents such as Doxorubicin and Cisplatin, as well as another bis-benzylisoquinoline alkaloid, Tetrandrine.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values) of Anti-Cancer Compounds
| Compound | Cancer Cell Line | IC50 Value (µM) | Citation(s) |
| Cepharanthine | Esophageal Cancer | 1.51 | [8] |
| Jurkat T (Leukemia) | 3.66 ± 0.22 | [9] | |
| MDA-MB-231 (Breast) | ~2.5 (Significant viability suppression >3 µg/ml) | [9] | |
| K562 (Leukemia) | >2 (non-cytotoxic dose used to test synergy) | [10] | |
| Small Cell Lung Cancer (SCLC) cells | Varies by cell line | [11] | |
| Doxorubicin | K562 (Leukemia) | 1.147 ± 0.04 | [10] |
| P388/R (Leukemia, Resistant) | Minimally cytotoxic alone, effective with CEP | [12][13] | |
| Cisplatin | Esophageal Squamous Cell Carcinoma | Varies; CEP reverses resistance | [4][14][15] |
| Tetrandrine | Jurkat T (Leukemia) | 3.98 ± 0.05 | [9] |
| MDA-MB-231 (Breast) | Lower than for MCF-7 cells | [9] |
Note: IC50 values can vary significantly based on experimental conditions, such as cell density and incubation time.
Table 2: Comparative Mechanisms of Anti-Cancer Action
| Compound | Primary Mechanism(s) of Action |
| Cepharanthine | - Induces apoptosis and autophagy via regulation of Akt/mTOR and AMPK signaling.[2] - Arrests cell cycle.[4] - Inhibits angiogenesis by blocking cholesterol transport and NF-κB activity.[2] - Reverses multidrug resistance by inhibiting efflux pumps like P-glycoprotein (P-gp) and MRP7.[2][4] - Induces ferroptosis in prostate cancer.[1] |
| Doxorubicin | - Intercalates into DNA, inhibiting topoisomerase II and blocking DNA replication and transcription. - Generates reactive oxygen species (ROS), leading to oxidative stress and cell damage.[16] |
| Cisplatin | - Forms platinum-DNA adducts, which trigger DNA damage responses and lead to apoptosis. - Induces cell cycle arrest.[14] |
| Tetrandrine | - Induces apoptosis. - Belongs to the same class of alkaloids as CEP, suggesting similar but distinct anti-cancer activities.[9] |
Table 3: Synergistic Effects of Cepharanthine in Combination Therapy
| Combination | Cancer Type | Observed Effect | Citation(s) |
| CEP + S-1 (Fluoropyrimidine) | Oral Squamous Cell Carcinoma | Markedly enhanced anti-tumor effects and induction of apoptosis in xenograft models. | [17] |
| CEP + Paclitaxel | Esophageal Cancer | Significantly reduced tumor volume and increased tumor growth inhibition compared to paclitaxel alone. | [8] |
| CEP + Cisplatin | Esophageal Squamous Cell Carcinoma | Reverses cisplatin resistance by activating JNK and p53 signaling pathways and downregulating MDR1 expression. | [5][14][15] |
| CEP + Doxorubicin | Leukemia (Doxorubicin-Resistant) | Reverses doxorubicin resistance and enhances its anti-tumor activity in vitro and in vivo. | [12][13] |
| CEP + Radiation | Oral Squamous Cell Carcinoma | Enhances tumor radioresponse by inhibiting DNA damage repair and inducing apoptosis. | [18] |
| CEP + Photodynamic Therapy | Lung Cancer | Synergistically boosts ROS-driven DNA damage and suppresses MTH1. | [19] |
Visualization of Mechanisms and Workflows
Signaling Pathways Modulated by Cepharanthine
Cepharanthine's anti-cancer effects are mediated through its interaction with multiple intracellular signaling pathways. A key mechanism is the induction of apoptosis and autophagy through the modulation of the PI3K/Akt/mTOR and AMPK pathways.[2][4] It can also activate JNK and p53 signaling to overcome chemoresistance.[14]
Caption: Key signaling pathways modulated by Cepharanthine in cancer cells.
Experimental Workflow for Comparative Drug Analysis
A standardized workflow is crucial for the objective comparison of anti-cancer compounds. This process typically involves cell culture, treatment with the compounds, and subsequent analysis of cell viability, apoptosis, and protein expression.
Caption: Standard experimental workflow for comparing anti-cancer compounds.
Logical Relationship of Cepharanthine's Multi-Modal Action
Cepharanthine's overall anti-cancer efficacy stems from a combination of direct cytotoxic effects and its ability to sensitize cancer cells to other treatments.
Caption: Cepharanthine's multi-modal approach to cancer therapy.
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. The following are standard protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[20][21] The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
Cepharanthine and other test compounds
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[20]
-
Solubilization solvent (e.g., DMSO or isopropanol)[20]
-
Multichannel pipettor
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[20]
-
Treatment: When cells reach 40-50% confluency, replace the medium with fresh medium containing serial dilutions of the test compounds.[20] Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[20][22]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate for 10-15 minutes in the dark on an orbital shaker. Read the absorbance at a wavelength between 540-595 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[24][25] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[24]
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment. For adherent cells, trypsinize and then neutralize with serum-containing media.[23][24] Collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.[23]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.[26][27] It involves separating proteins by size via SDS-PAGE, transferring them to a solid support membrane, and marking the target protein using specific primary and secondary antibodies.[26][28]
Materials:
-
Cell lysates
-
Lysis buffer with protease inhibitors[29]
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and control cells on ice using lysis buffer containing protease inhibitors.[29] Determine protein concentration using a protein assay (e.g., BCA).
-
Gel Electrophoresis: Denature protein samples by boiling in loading buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[27]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[28]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[28]
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[30] The intensity of the bands corresponds to the level of protein expression. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[30]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cepharanthine Hydrochloride Improves Cisplatin Chemotherapy and Enhances Immunity by Regulating Intestinal Microbes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cepharanthine inhibits hepatocellular carcinoma cell growth and proliferation by regulating amino acid metabolism and suppresses tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmaDrug Announces Positive Findings for the Combination of Cepharanthine and Frontline Chemotherapy for IND-Enabling Esophageal Cancer Study - BioSpace [biospace.com]
- 9. Potent antitumor activity of cepharanthine against triple-negative breast cancer spheroids compared with tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cepharanthine potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cepharanthine as an effective small cell lung cancer inhibitor: integrated insights from network pharmacology, RNA sequencing, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversal of resistance to doxorubicin with cepharanthine in murine P388 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of Resistance to Doxorubicin with Cepharanthine in Murine P388 Leukemia Cells [jstage.jst.go.jp]
- 14. Cepharanthine hydrochloride reverses the mdr1 (P-glycoprotein)-mediated esophageal squamous cell carcinoma cell cisplatin resistance through JNK and p53 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Cepharanthine Inhibits Doxorubicin-Induced Cellular Senescence by Activating Autophagy via the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of cepharanthine alone and in combination with fluoropyrimidine anticancer agent, S-1, on tumor growth of human oral squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The enhancement of tumor radioresponse by combined treatment with cepharanthine is accompanied by the inhibition of DNA damage repair and the induction of apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cepharanthine synergizes with photodynamic therapy for boosting ROS-driven DNA damage and suppressing MTH1 as a potential anti-cancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchtweet.com [researchtweet.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 25. scispace.com [scispace.com]
- 26. blog.championsoncology.com [blog.championsoncology.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. bosterbio.com [bosterbio.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. medium.com [medium.com]
Cepharanthine: A Potent Antiviral Agent Outperforming Existing Drugs in Preclinical Studies
For Immediate Release
Recent in vitro research has highlighted the significant antiviral potential of Cepharanthine (CEP), a naturally occurring alkaloid, demonstrating superior or comparable efficacy against several viruses, most notably SARS-CoV-2 and Human Immunodeficiency Virus (HIV), when compared to established antiviral medications. These findings position Cepharanthine as a promising candidate for further development in the fight against viral diseases.
Cepharanthine, a compound with a long history of use in Japan for various inflammatory conditions, has been the subject of numerous recent studies to evaluate its broader therapeutic applications. This comparison guide synthesizes the available preclinical data, offering a clear comparison of its antiviral efficacy against existing drugs and detailing the experimental frameworks used to generate these findings.
Comparative Antiviral Efficacy: Cepharanthine vs. Existing Drugs
The antiviral activity of Cepharanthine has been most extensively studied against SARS-CoV-2 and HIV. The following tables summarize the quantitative data from various in vitro studies, comparing the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50) of Cepharanthine and other antiviral agents. The Selectivity Index (SI), calculated as CC50/EC50 or CC50/IC50, is also presented to indicate the therapeutic window of each compound.
Table 1: In Vitro Antiviral Efficacy against SARS-CoV-2
| Drug | Virus Strain | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Cepharanthine | SARS-CoV-2 | VeroE6/TMPRSS2 | 0.35 | 25.10 | >70 | [1][2] |
| Cepharanthine | SARS-CoV-2 | A549-ACE2 | 0.1 | Not Reported | Not Reported | [3] |
| Cepharanthine | GX_P2V (SARS-CoV-2 model) | Vero E6 | 0.98 | 39.30 | 40.1 | [3] |
| Remdesivir | SARS-CoV-2 | VeroE6/TMPRSS2 | 1.58 | Not Reported | Not Reported | [3] |
| Remdesivir | SARS-CoV-2 | A549-ACE2 | 0.72 | Not Reported | Not Reported | [3] |
| Nelfinavir | SARS-CoV-2 | VeroE6/TMPRSS2 | IC90: 1.18 | >64 | Not Reported | [4] |
| Lopinavir | SARS-CoV-2 | VeroE6/TMPRSS2 | IC90: 3.61 | >64 | Not Reported | [4] |
| Chloroquine | SARS-CoV-2 | VeroE6/TMPRSS2 | IC90: 3.97 | >64 | Not Reported | [4] |
| Favipiravir | 2019-nCoV | Vero E6 | 61.88 | >400 | >6.46 | [5] |
Table 2: In Vitro Antiviral Efficacy against HIV-1
| Drug | Virus Strain/Stimulus | Cell Line | EC50 / IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Cepharanthine | HIV-1 (PMA-stimulated) | U1 (monocytic) | 0.016 | 2.2 | 137.5 | [6][7] |
| Lopinavir/Ritonavir | HIV-1 | Various | Not directly compared in the same study with Cepharanthine | Not directly compared in the same study with Cepharanthine | Not Reported |
Experimental Protocols
The data presented in this guide are derived from various in vitro studies. Below are the detailed methodologies for the key experiments cited.
SARS-CoV-2 Antiviral Assay in VeroE6/TMPRSS2 Cells
-
Cell Line: VeroE6 cells engineered to express human TMPRSS2.
-
Virus: SARS-CoV-2 isolate.
-
Methodology:
-
VeroE6/TMPRSS2 cells were seeded in 96-well plates.
-
The cells were treated with serial dilutions of the test compounds (Cepharanthine, Remdesivir, etc.).
-
Cells were then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 24-hour incubation period, the viral RNA in the cell culture supernatant was quantified using quantitative real-time reverse transcription PCR (qRT-PCR) to determine the extent of viral replication.
-
The EC50 value was calculated as the drug concentration at which a 50% reduction in viral RNA was observed compared to untreated controls.
-
-
Cytotoxicity Assay (MTT Assay):
-
VeroE6/TMPRSS2 cells were seeded in 96-well plates and treated with the same serial dilutions of the test compounds.
-
After the incubation period, MTT reagent was added to each well.
-
The formazan crystals produced by viable cells were dissolved, and the absorbance was measured to determine cell viability.
-
The CC50 value was calculated as the drug concentration that reduced cell viability by 50%.
-
HIV-1 Antiviral Assay in U1 Cells
-
Cell Line: U1, a human monocytic cell line chronically infected with HIV-1.
-
Stimulus: Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) to induce HIV-1 replication.
-
Methodology:
-
U1 cells were seeded in 96-well plates.
-
The cells were treated with various concentrations of Cepharanthine.
-
HIV-1 replication was induced by adding PMA or TNF-α.
-
After a 48 to 72-hour incubation, the level of HIV-1 p24 antigen in the culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).
-
The EC50 value was determined as the concentration of Cepharanthine that inhibited p24 antigen production by 50%.
-
-
Cytotoxicity Assay:
-
U1 cells were cultured with different concentrations of Cepharanthine for the same duration as the antiviral assay.
-
Cell viability was assessed using a standard method such as the MTT assay.
-
The CC50 value was calculated as the concentration that resulted in 50% cell death.
-
Mechanism of Action: Visualized Pathways
Cepharanthine exhibits its antiviral effects through distinct mechanisms of action against different viruses. These pathways are illustrated below using Graphviz diagrams.
Inhibition of SARS-CoV-2 Entry
Cepharanthine has been shown to interfere with the initial step of SARS-CoV-2 infection by blocking the interaction between the viral spike protein and the host cell's ACE2 receptor.[8]
Caption: Cepharanthine inhibits SARS-CoV-2 entry by blocking spike protein and ACE2 receptor interaction.
Inhibition of HIV-1 Replication via NF-κB Pathway
In the context of HIV-1, Cepharanthine inhibits viral replication in chronically infected monocytic cells by suppressing the activation of the NF-κB signaling pathway, which is a potent activator of HIV-1 gene expression.[6]
Caption: Cepharanthine inhibits HIV-1 gene expression by suppressing the TNF-α-induced NF-κB pathway.
Conclusion
The compiled preclinical data strongly suggest that Cepharanthine possesses potent antiviral properties, particularly against SARS-CoV-2 and HIV. Its ability to outperform or match the efficacy of established antiviral drugs in in vitro settings warrants further investigation. The distinct mechanisms of action, including the inhibition of viral entry and the modulation of host signaling pathways, highlight its potential as a broad-spectrum antiviral agent. Further clinical trials are necessary to validate these promising preclinical findings and to establish the safety and efficacy of Cepharanthine in treating viral infections in humans.
References
- 1. ablinc.com [ablinc.com]
- 2. Antiviral activity of cepharanthine against severe acute respiratory syndrome coronavirus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. outbreak.info [outbreak.info]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Unraveling the mechanism of action of cepharanthine for the treatment of novel coronavirus pneumonia (COVID-19) from the perspectives of systematic pharmacology - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the molecular mechanism of cepharanthine against COVID-19, based on a network pharmacology strategy combined with RNA-sequencing analysis, molecular docking, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Cepharanthine in the Spotlight: A Comparative Analysis of NF-κB Inhibitors in Preclinical Inflammation Models
For Immediate Release
In the landscape of anti-inflammatory drug discovery, the transcription factor NF-κB remains a pivotal target. Its central role in orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules has made it a focal point for therapeutic intervention in a host of inflammatory diseases. This guide provides a comparative analysis of Cepharanthine, a natural alkaloid, against other widely studied NF-κB inhibitors, offering a data-driven overview for researchers, scientists, and drug development professionals.
Cepharanthine, a biscoclaurine alkaloid isolated from Stephania cepharantha, has demonstrated potent anti-inflammatory properties, largely attributed to its ability to suppress the NF-κB signaling pathway.[1] This is achieved through the inhibition of the IκB kinase (IKK) complex, which prevents the degradation of the inhibitory protein IκBα and subsequently blocks the nuclear translocation of the active NF-κB p65 subunit.[2] The result is a downstream reduction in the production of key inflammatory mediators.
This report benchmarks Cepharanthine against a panel of established synthetic and natural NF-κB inhibitors: BAY 11-7082, MG-132, SC75741, and QNZ (EVP4593). By collating experimental data from various preclinical inflammation models, we aim to provide a clear, objective comparison to aid in the evaluation and selection of research tools and potential therapeutic leads.
Comparative Efficacy of NF-κB Inhibitors: A Quantitative Overview
The following tables summarize the in vitro potency of Cepharanthine and its counterparts in inhibiting NF-κB activation and the subsequent production of pro-inflammatory cytokines.
Table 1: In Vitro Inhibition of NF-κB Activation
| Inhibitor | Mechanism of Action | Cell Type | IC50 / EC50 | Reference |
| Cepharanthine | IKK Pathway Inhibition | U1 monocytic cells | 0.016 µg/mL (EC50 for HIV-1 replication via NF-κB) | [3] |
| Bladder cancer cells | 11.18 - 11.58 µM (IC50 for cell viability) | [4] | ||
| BAY 11-7082 | IκBα Phosphorylation Inhibition | Human endothelial cells | 5-10 µM (IC50 for adhesion molecule expression) | [5] |
| 10 µM (IC50 for TNF-α-induced IκBα phosphorylation) | [6] | |||
| MG-132 | Proteasome Inhibition | A549 cells | ~10 µM (Effective concentration) | [7] |
| SC75741 | NF-κB Inhibition | Not Specified | 200 nM (EC50) | [8] |
| QNZ (EVP4593) | NF-κB Transcriptional Activation Inhibition | Jurkat T cells | 11 nM (IC50) | [9][10] |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokine Production
| Inhibitor | Cytokine | Cell Type | Inhibition Data | Reference |
| Cepharanthine | TNF-α, IL-1β, IL-6 | RAW264.7 macrophages | Dose-dependent reduction (2.5-10 µg/mL) | [11] |
| BAY 11-7082 | TNF-α, IL-6, IL-1β, IL-23 | Mouse skin | Significant mRNA suppression | [12] |
| MG-132 | TNF-α, IL-1β, IL-6 | U937 monocytes | Significant inhibition of secretion | [13] |
| SC75741 | IL-6 | A549 cells | Reduced virus-induced expression | [8] |
| QNZ (EVP4593) | TNF-α | Murine splenocytes | 7 nM (IC50) | [10][14] |
Understanding the Molecular Battleground: The NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is a primary target for these inhibitors. The pathway is initiated by various stimuli, including lipopolysaccharide (LPS) and pro-inflammatory cytokines like TNF-α. This leads to the activation of the IKK complex, which then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cepharanthine inhibits migration, invasion, and EMT of bladder cancer cells by activating the Rap1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 6. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
- 13. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
A Head-to-Head Comparison of Cepharanthine and Other Autophagy Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cepharanthine and other common autophagy inhibitors. Supported by experimental data, this document details their mechanisms of action, potency, and provides comprehensive experimental protocols for their evaluation.
Autophagy, a cellular self-degradation process, plays a critical role in cellular homeostasis and has been implicated in a variety of diseases, including cancer. The modulation of autophagy with chemical inhibitors is a key strategy in both basic research and therapeutic development. Cepharanthine, a biscoclaurine alkaloid, has emerged as a potent autophagy inhibitor. This guide will compare Cepharanthine to other widely used autophagy inhibitors, providing a clear overview of their characteristics and the experimental methods used to assess their activity.
Mechanism of Action and Comparative Efficacy
Autophagy is a multi-step process that can be targeted at different stages. Inhibitors are broadly classified as early-stage or late-stage inhibitors. Early-stage inhibitors, such as 3-Methyladenine (3-MA), block the formation of the autophagosome. In contrast, late-stage inhibitors, like Chloroquine (CQ), Bafilomycin A1 (Baf A1), and Cepharanthine (CEP), interfere with the fusion of autophagosomes with lysosomes or inhibit lysosomal degradation.
Cepharanthine (CEP) acts as a late-stage autophagy inhibitor.[1][2] Mechanistic studies have shown that CEP impairs lysosomal acidification, which is crucial for the degradative function of the lysosome.[1] This leads to the accumulation of autophagosomes, which can be observed experimentally as an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62/SQSTM1.[1] Some studies suggest that Cepharanthine's anti-cancer effects are mediated through the inhibition of the AKT/mTOR signaling pathway.[3][4]
Bafilomycin A1 (Baf A1) is a highly potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[5][6] By blocking the V-ATPase, Baf A1 prevents the acidification of the lysosome, thereby inhibiting the degradation of autophagic cargo.[7] It is considered a gold-standard late-stage autophagy inhibitor in research settings.
Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ) are widely used lysosomotropic agents that accumulate in lysosomes and raise their pH.[8] This increase in pH inhibits the activity of lysosomal hydrolases and is thought to impair the fusion of autophagosomes with lysosomes.[8][9]
3-Methyladenine (3-MA) is a commonly used inhibitor of phosphoinositide 3-kinase (PI3K) class III, which is essential for the initiation of autophagosome formation.[10] By inhibiting PI3K, 3-MA prevents the formation of autophagosomes and thus blocks autophagy at an early stage.
Quantitative Comparison of Autophagy Inhibitors
The following table summarizes the key characteristics of Cepharanthine and other autophagy inhibitors based on available experimental data.
| Inhibitor | Mechanism of Action | Target | Stage of Inhibition | Effective Concentration / IC50 |
| Cepharanthine (CEP) | Impairs lysosomal acidification | Likely V-ATPase or other lysosomal targets | Late Stage | 1.25-5 µM (in melanoma cells)[1] |
| Bafilomycin A1 (Baf A1) | V-ATPase inhibitor | Vacuolar H+-ATPase | Late Stage | 0.44 nM (V-ATPase inhibition)[6]; 10-50 nM (cell growth inhibition)[11] |
| Chloroquine (CQ) | Lysosomotropic agent, raises lysosomal pH | Lysosomal pH | Late Stage | 20-100 µM (in various cell lines)[1][9] |
| 3-Methyladenine (3-MA) | PI3K inhibitor | Class III PI3K (Vps34) | Early Stage | 25 µM (Vps34 IC50)[12]; 5 mM (typical cell culture use) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Autophagy pathway with inhibitor targets.
Caption: Workflow for LC3 Turnover Assay.
Detailed Experimental Protocols
Accurate assessment of autophagy inhibition requires robust and well-controlled experiments. Below are detailed protocols for key assays used to measure autophagic activity.
LC3 Turnover Assay by Western Blot
This assay measures autophagic flux by quantifying the amount of LC3-II that accumulates in the presence of a lysosomal inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Autophagy inhibitor (e.g., Cepharanthine)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12-15% acrylamide)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B (1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the autophagy inhibitor at the desired concentrations for the desired time. For the last 2-4 hours of the treatment period, add the lysosomal inhibitor to a subset of the wells.[13] Include vehicle-treated controls with and without the lysosomal inhibitor.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Incubate the lysates on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until adequate separation of LC3-I and LC3-II is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an active autophagic flux. A block in flux by an inhibitor will show high LC3-II levels that do not further increase with the addition of a lysosomal inhibitor.
p62/SQSTM1 Degradation Assay by Western Blot
p62 is a protein that is selectively degraded by autophagy. An accumulation of p62 indicates an inhibition of autophagic flux.
Materials:
-
Same as for the LC3 Turnover Assay, with the following substitution:
-
Primary antibody: Rabbit anti-p62/SQSTM1 (1:1000 dilution)
-
Primary antibody: Mouse anti-β-actin (as a loading control)
Protocol:
-
Follow steps 1-7 of the LC3 Turnover Assay protocol.
-
Load the samples onto an SDS-PAGE gel (a lower percentage acrylamide gel, e.g., 10%, may be used for better separation of the higher molecular weight p62).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p62 antibody and anti-β-actin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify the band intensity for p62 and normalize it to the β-actin loading control. An increase in p62 levels upon treatment with an autophagy inhibitor indicates a blockage of autophagic degradation.
Autophagic Flux Assay using mCherry-GFP-LC3 Reporter
This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux. The tandem mCherry-GFP-LC3 reporter fluoresces yellow (merged red and green) in neutral pH autophagosomes and red in acidic autolysosomes (GFP is quenched by the low pH).
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 reporter construct
-
Glass-bottom culture dishes or coverslips
-
Autophagy inhibitor (e.g., Cepharanthine)
-
Autophagy inducer (e.g., HBSS for starvation) as a positive control
-
Confocal microscope
Protocol:
-
Seed the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat the cells with the autophagy inhibitor or inducer for the desired time. Include an untreated control.
-
Fix the cells with 4% paraformaldehyde (optional, for endpoint assays).
-
Image the cells using a confocal microscope with appropriate laser lines and filters for GFP (green) and mCherry (red).
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in yellow puncta upon treatment with an inhibitor like Cepharanthine indicates a block in autophagic flux at a late stage, preventing the maturation of autophagosomes into autolysosomes.[1] An autophagy inducer will increase both yellow and red puncta, with a higher proportion of red puncta indicating efficient flux.
Conclusion
Cepharanthine is a valuable tool for studying autophagy, acting as a late-stage inhibitor by impairing lysosomal acidification. Its efficacy is comparable to other late-stage inhibitors like Chloroquine and Bafilomycin A1, though potency can vary depending on the cell type and experimental conditions. The choice of an autophagy inhibitor should be guided by the specific research question and the stage of the autophagy pathway being investigated. The experimental protocols provided in this guide offer a robust framework for the characterization and comparison of Cepharanthine and other autophagy modulators, enabling researchers to generate reliable and reproducible data in the field of autophagy research.
References
- 1. mdpi.com [mdpi.com]
- 2. Cepharanthine Enhances MHC-I Antigen Presentation and Anti-Tumor Immunity in Melanoma via Autophagy Inhibition. – Ingentium Magazine [magazine.ingentium.com]
- 3. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. interchim.fr [interchim.fr]
- 12. moleculeprobes.com [moleculeprobes.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Cepharanthine's Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Cepharanthine (CEP), a biscoclaurine alkaloid derived from Stephania cepharantha Hayata.[1][2] For decades, CEP has been utilized in Japan for various conditions, including leukopenia induced by radiation, alopecia, and venomous snakebites.[1][2] Its established safety profile and diverse pharmacological activities—including anti-inflammatory, immunomodulatory, and antiviral effects—have spurred investigation into its potential as an oncologic therapeutic.[3][4] This document synthesizes experimental data to compare its performance against different cancer types, detailing its mechanisms of action and providing relevant experimental protocols.
Core Anti-Cancer Mechanisms of Cepharanthine
Cepharanthine exerts its anti-tumor effects through a multi-faceted approach, rather than a single mechanism.[1] Its actions can be broadly categorized into four main areas: the reversal of multidrug resistance (MDR), induction of programmed cell death (apoptosis and autophagy), inhibition of key oncogenic signaling pathways, and cell cycle arrest.[5][6]
Caption: Overview of Cepharanthine's primary anti-cancer mechanisms.
Comparative Efficacy Data
The sensitivity of cancer cells to Cepharanthine varies significantly across different types. The following table summarizes quantitative data from various preclinical studies.
| Cancer Type | Cell Line(s) | Key Quantitative Findings | Primary Mechanism(s) | Reference(s) |
| Esophageal Cancer | Not Specified | IC50: 1.51 µM. Showed ~5x greater potency than cisplatin in vitro. | Reversal of chemoresistance. | [7][8] |
| Liver Cancer | Huh7, HepG2 | Significant apoptosis at 10 µM (Huh7) and 20 µM (HepG2). | Inhibition of Wnt/β-catenin/Hedgehog signaling axis. | [2][9] |
| Hep3B, HCCLM3 | Dose-dependent inhibition of cell viability and proliferation. | Regulation of amino acid metabolism, apoptosis induction. | [10][11] | |
| Small Cell Lung Cancer (SCLC) | Not Specified | Significant inhibition of proliferation, migration, and invasion. | Downregulation of key enzymes in cholesterol synthesis (HMGCR, HMGCS1). | [12][13] |
| Breast Cancer | Not Specified | Reduction in phosphorylated AKT and mTOR at 5 and 10 µM. | Induction of apoptosis and autophagy via AKT/mTOR pathway inhibition. | [3][14][15] |
| Leukemia | K562 (P-gp negative) | Markedly enhanced cytotoxicity of doxorubicin and vincristine. | Increased nuclear accumulation of chemotherapeutic agents. | [1][16] |
| P388 (Dox-resistant) | Marked apoptosis induction at 10 µg/ml after 6 hours. | Induction of reactive oxygen species and Fas-antigen expression. | [17] | |
| Neuroblastoma | SMSR, BE2c, SY5Y | 10 µM CEP reduced viability >88%. 3 µM CEP + 50nM Vincristine reduced viability >90%. | Reversal of multidrug resistance, sensitization to vincristine. | [18] |
| Cholangiocarcinoma | Not Specified | Suppression of tumor growth in vitro and in vivo. | Inhibition of NF-κB activation and nuclear translocation. | [6] |
In-Depth Analysis by Cancer Type
1. Liver Cancer (Hepatocellular Carcinoma) Cepharanthine demonstrates significant antitumor activity in liver cancer models by targeting developmental signaling pathways often hijacked by cancer.[2][9][10] Studies show that Cepharanthine hydrochloride (CH) inhibits the Wnt/β-catenin and Hedgehog signaling pathways, which are crucial for liver cancer progression.[2][9] It suppresses the transcription and activity of the key Hedgehog effector, Gli1.[9] Furthermore, CEP has been found to regulate amino acid metabolism in hepatocellular carcinoma cells, leading to the inhibition of proliferation and induction of apoptosis.[10][11]
Caption: CEP inhibits Wnt/Hedgehog signaling in liver cancer.
2. Lung Cancer Recent studies have highlighted CEP as a promising therapeutic agent for aggressive lung cancers.[12][13][15] In small cell lung cancer (SCLC), a malignancy with notoriously poor prognosis, CEP was found to inhibit cholesterol synthesis by downregulating key metabolic enzymes.[12][13] This novel mechanism disrupts cellular processes essential for rapid cancer cell growth. In lung squamous cell carcinoma (LUSC) and adenocarcinoma, CEP has been shown to modulate pathways related to cell senescence and autophagy, thereby inhibiting malignant behavior.[15]
3. Breast Cancer In breast cancer cells, Cepharanthine's primary mechanism involves the induction of apoptosis and autophagy.[3][15] It achieves this by inhibiting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][5] Treatment with CEP leads to a significant reduction in the phosphorylated (active) forms of AKT and mTOR, as well as their downstream targets, ultimately triggering cell death.[3][14]
Caption: CEP inhibits the PI3K/Akt/mTOR pathway in breast cancer.
4. Reversal of Multidrug Resistance (MDR) A hallmark of Cepharanthine's anti-cancer activity is its ability to reverse multidrug resistance across various cancer types, including leukemia, ovarian cancer, and neuroblastoma.[1][3][18] MDR is frequently caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapy drugs out of cancer cells.[3][16] CEP directly interferes with these pumps.[3] It has been shown to inhibit P-gp and another transporter, ABCC10 (MRP7), thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents like doxorubicin and vincristine.[1][3][18]
Caption: Mechanism of CEP-mediated reversal of multidrug resistance.
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effect of Cepharanthine on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., Huh7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cepharanthine (e.g., 0-60 µM).[2] A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated for a defined period (e.g., 24 or 48 hours).[2]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control group.
-
2. Cell Invasion Assay (Transwell Assay)
-
Objective: To evaluate the effect of Cepharanthine on the invasive potential of cancer cells.
-
Methodology:
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.[2]
-
Cell Seeding: Cancer cells are suspended in a serum-free medium and seeded into the upper chamber of the Transwell insert.[2]
-
Treatment: The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS) and the desired concentration of Cepharanthine.[2]
-
Incubation: The plate is incubated for a period (e.g., 48 hours) to allow cells to invade through the Matrigel and the membrane.[2]
-
Cell Staining: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification: The number of invaded cells is counted in several microscopic fields, or the stain is eluted and quantified by measuring its absorbance.
-
Caption: A generalized workflow for in vitro analysis of Cepharanthine.
3. Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells after Cepharanthine treatment.
-
Methodology:
-
Cell Treatment: Cells are cultured and treated with Cepharanthine as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (typically conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence signals from each cell.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is calculated.[2]
-
References
- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pharmacological Effects and Clinical Prospects of Cepharanthine | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmadrug Announces Positive Research Results of Cepharanthine to Treat Multiple Cancers - BioSpace [biospace.com]
- 8. PharmaDrug Announces Positive Findings for the Combination of Cepharanthine and Frontline Chemotherapy for IND-Enabling Esophageal Cancer Study - BioSpace [biospace.com]
- 9. Cepharanthine hydrochloride inhibits the Wnt/βcatenin/Hedgeh...: Ingenta Connect [ingentaconnect.com]
- 10. Cepharanthine inhibits hepatocellular carcinoma cell growth and proliferation by regulating amino acid metabolism and suppresses tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cepharanthine inhibits hepatocellular carcinoma cell growth and proliferation by regulating amino acid metabolism and suppresses tumorigenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cepharanthine as an effective small cell lung cancer inhibitor: integrated insights from network pharmacology, RNA sequencing, and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cepharanthine as an effective small cell lung cancer inhibitor: integrated insights from network pharmacology, RNA sequencing, and experimental validation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Cepharanthine on the Stemness of Lung Squamous Cell Carcinoma Based on Network Pharmacology and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cepharanthine potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cepharanthine inhibits proliferation of cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Cepharanthine in Combination with Chemotherapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of Cepharanthine (CEP) when used in combination with conventional chemotherapy agents. By summarizing key experimental findings, this document aims to offer an objective comparison of Cepharanthine's performance in enhancing anti-cancer treatment and overcoming multidrug resistance. The information presented is collated from preclinical and in vitro studies, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Overview of Cepharanthine's Synergistic Action
Cepharanthine, a biscoclaurine alkaloid extracted from Stephania cepharantha, has demonstrated significant potential in augmenting the efficacy of various chemotherapeutic drugs.[1] Its primary mechanisms of action in a combination therapy setting include the reversal of multidrug resistance (MDR), induction of apoptosis and autophagy, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3]
Quantitative Efficacy Data
The following tables summarize the quantitative data from various studies, highlighting the enhanced anti-tumor effects of combining Cepharanthine with standard chemotherapy drugs.
Table 1: In Vivo Tumor Growth Inhibition
| Cancer Type | Animal Model | Combination Therapy | Monotherapy | Tumor Inhibition Rate (%) | Source |
| Esophageal Squamous Cell Carcinoma | Mice | Cisplatin (CDDP) + Cepharanthine Hydrochloride (CEH) | CDDP alone | 54.75 ± 7.96% | [4] |
| Esophageal Squamous Cell Carcinoma | Mice | Cisplatin (CDDP) + Cepharanthine Hydrochloride (CEH) | CEH alone | 29.10 ± 8.12% | [4] |
| Esophageal Cancer | Mice | Paclitaxel + Oral Cepharanthine (PD-001) | Paclitaxel alone | 53% reduction in tumor volume | [5] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cancer Cell Line | Chemotherapy Agent | Cepharanthine (CEP) Concentration | Observation | Source |
| K562 (P-gp negative) | Doxorubicin (ADM) | Not specified | Enhanced cytotoxicity and apoptosis | [6] |
| K562 (P-gp negative) | Vincristine (VCR) | Not specified | Enhanced cytotoxicity and apoptosis | [6] |
| Esophageal Cancer | N/A | 1.51 µM | 50% growth inhibition | [5] |
| Multiple Cancer Types | Various SoC Chemotherapy | Varies | Favorable IC50 values | [7] |
Key Experimental Protocols
This section details the methodologies employed in the key studies cited.
In Vivo Xenograft Mouse Model for Esophageal Cancer
-
Objective: To evaluate the in vivo efficacy of Cepharanthine Hydrochloride (CEH) in combination with Cisplatin (CDDP).
-
Animal Model: Tumor-bearing mice.
-
Treatment Groups:
-
Control (untreated)
-
CEH alone
-
CDDP alone
-
CEH + CDDP combination
-
-
Drug Administration: Specific dosages and routes of administration were not detailed in the provided search results.
-
Efficacy Evaluation: Tumor size and weight were measured to calculate the tumor inhibition rate. Bodyweight was monitored as an indicator of toxicity.
-
Apoptosis Analysis:
-
TUNEL Staining: To detect cellular apoptosis in xenograft tumors.
-
Western Blotting: To measure the protein levels of cleaved PARP, Caspase-8, Caspase-9, and Caspase-3, as well as Bcl-2 and Cytochrome C.[4]
-
In Vitro Cytotoxicity and Apoptosis Assays
-
Objective: To assess the ability of Cepharanthine to enhance the cytotoxic effects of Doxorubicin (ADM) and Vincristine (VCR) in P-glycoprotein negative K562 cells.
-
Cell Line: K562 (human leukemia cell line).
-
Methodology: The specific assays used to measure cytotoxicity and apoptosis (e.g., MTT assay, flow cytometry for Annexin V/PI staining) were not explicitly stated in the search results. However, the study confirmed that Cepharanthine enhanced apoptosis induced by ADM and VCR.
-
Mechanism of Action Investigation: The study observed that Cepharanthine altered the intracellular distribution of ADM from cytoplasmic vesicles to the nucleoplasm by inhibiting the acidification of cytoplasmic organelles.[6]
Molecular Mechanisms and Signaling Pathways
Cepharanthine's synergistic effect with chemotherapy is attributed to its influence on several critical signaling pathways.
Reversal of Multidrug Resistance (MDR)
A major obstacle in cancer treatment is the development of resistance to chemotherapeutic agents.[6] Cepharanthine effectively reverses MDR through the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1) and Multidrug Resistance Protein 7 (MRP7 or ABCC10).[2][8][9] By blocking these efflux pumps, Cepharanthine increases the intracellular accumulation of anticancer drugs in cancer cells.[9][10]
Caption: Mechanism of Cepharanthine in reversing P-glycoprotein-mediated multidrug resistance.
Modulation of PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and angiogenesis. Cepharanthine has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[2][9] Specifically, treatment with Cepharanthine reduces the phosphorylation of Akt and mTOR, as well as their downstream targets.[9] The suppression of ABCB1 function by Cepharanthine is also linked to the inhibition of the PI3K/Akt signaling pathway.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Cepharanthine.
Induction of Apoptosis via NF-κB Inhibition and Caspase Activation
Cepharanthine promotes apoptosis in cancer cells through multiple mechanisms. It inhibits the activation of NF-κB, a key transcription factor that promotes tumor cell proliferation and survival.[11] This inhibition leads to the suppression of NF-κB's downstream anti-apoptotic targets.[11] Furthermore, Cepharanthine treatment activates the caspase cascade, including caspase-3 and caspase-9, which are crucial executioners of apoptosis.[2][11]
Caption: Cepharanthine-induced apoptosis through NF-κB inhibition and caspase activation.
Conclusion
The evidence strongly suggests that Cepharanthine is a promising agent for combination chemotherapy. Its ability to overcome multidrug resistance, induce cancer cell death through multiple pathways, and enhance the efficacy of standard chemotherapeutic drugs warrants further investigation. The data presented in this guide provides a solid foundation for researchers and drug development professionals to explore the full clinical potential of Cepharanthine in oncology. Future clinical trials are necessary to translate these preclinical findings into effective cancer therapies.[10]
References
- 1. What is the mechanism of Cepharanthine? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Cepharanthine sensitizes gastric cancer cells to chemotherapy by targeting TRIB3-FOXO3-FOXM1 axis to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cepharanthine Hydrochloride Improves Cisplatin Chemotherapy and Enhances Immunity by Regulating Intestinal Microbes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmaDrug Announces Positive Findings for the Combination of Cepharanthine and Frontline Chemotherapy for IND-Enabling Esophageal Cancer Study - BioSpace [biospace.com]
- 6. Cepharanthine potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmaDrug Provides Research Results and Initiates IND-Enabling Studies for Cepharanthine in the Treatment of Multiple Cancers [newsfilecorp.com]
- 8. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Effects and Clinical Prospects of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Capacity of Cepharanthine Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Cepharanthine, a biscoclaurine alkaloid with a range of pharmacological activities, against well-established antioxidants: Vitamin C, Vitamin E (α-tocopherol), and Glutathione. The following sections present a summary of quantitative data from various antioxidant assays, detailed experimental protocols for these assays, and visualizations of the key signaling pathways influenced by these compounds.
Data Presentation: Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of Cepharanthine, Vitamin C, Vitamin E, and Glutathione have been evaluated using various in vitro assays. The table below summarizes key findings from studies employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Lower IC50 values indicate higher antioxidant activity. It is important to note that the antioxidant values for the known antioxidants can vary between studies due to different experimental conditions. No published ORAC (Oxygen Radical Absorbance Capacity) value for Cepharanthine was identified at the time of this review.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) |
| Cepharanthine | 22.2[1] | 7.26[2] | Data not available |
| Vitamin C (Ascorbic Acid) | ~2 - 50[3][4][5] | ~2.65[6] | 128 - 133[7] |
| Vitamin E (α-tocopherol) | ~27[1] | ~18.6[2] | 580 - 585[7] |
| Glutathione | ~100 - 2000+ | Data variable | Data variable |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate replication and comparison of results.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compound (e.g., Cepharanthine, Vitamin C) and a standard antioxidant.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[8]
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Reaction: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at a specific time point (e.g., 6 minutes) after the initial mixing.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value is determined.[2]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: The test sample or standard is mixed with the fluorescent probe in a microplate well.
-
Initiation: The reaction is initiated by the addition of AAPH.
-
Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.[9][10]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the antioxidant mechanisms of Cepharanthine and the general experimental workflows for the antioxidant assays.
Caption: Cepharanthine's antioxidant signaling pathways.
Caption: General mechanisms of known antioxidants.
Caption: DPPH Assay Experimental Workflow.
Caption: ABTS Assay Experimental Workflow.
Caption: ORAC Assay Experimental Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.unpad.ac.id [journals.unpad.ac.id]
- 6. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionbiotech.mx [ionbiotech.mx]
- 8. mdpi.com [mdpi.com]
- 9. What is the Mechanism of Action of Vitamin E? | Benefits & Sources - SOST [m.sostapi.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unveiling Cepharanthine's Antiviral Potential: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published data on the antiviral activity of Cepharanthine. It synthesizes key experimental findings, details methodologies for replication and validation, and visually represents the underlying mechanisms of action.
Cepharanthine, a biscoclaurine alkaloid extracted from the Stephania species, has emerged as a promising broad-spectrum antiviral agent.[1][2][3][4][5] Initially used for conditions like alopecia and leukopenia, recent in vitro and in vivo studies have highlighted its potent inhibitory effects against a range of viruses, most notably SARS-CoV-2 and Human Immunodeficiency Virus (HIV).[2][6][7] This guide collates and compares findings from various independent research groups to offer a comprehensive overview for further investigation and drug development.
Comparative Efficacy of Cepharanthine Against Various Viruses
The antiviral potency of Cepharanthine has been quantified across multiple studies, primarily through the determination of its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), alongside its cytotoxic concentration (CC50) to assess its therapeutic index. The data presented below is a summary from key publications.
| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Study Highlights | Reference |
| SARS-CoV-2 | VeroE6/TMPRSS2 | 0.35 | >10 | More potent than remdesivir in this cell model. | Ohashi et al., 2021[8] |
| SARS-CoV-2 | A549-ACE2 | 0.1 | Not specified | Seven times more potent than remdesivir in this study. | Drayman et al., 2021[1] |
| SARS-CoV-2 | A549-ACE2 | 1.67 | 30.92 | Identified as a potent inhibitor in a high-throughput screen. | [8] |
| SARS-CoV-2 (GX_P2V model) | VeroE6 | 0.73 | 39.30 | Identified as the most potent inhibitor among 2406 clinically approved drugs. | [6] |
| SARS-CoV | VeroE6 | 9.5 (µg/mL) | Not specified | Demonstrated antiviral activity against the earlier SARS coronavirus. | Zhang et al., 2005[9] |
| HCoV-OC43 | MRC-5 | Not specified | Not specified | Inhibits viral replication and expression of spike and nucleoprotein. | [6] |
| HIV-1 | U1 (monocytic) | 0.016 (µg/mL) | 2.2 (µg/mL) | Inhibits HIV-1 replication in a dose-dependent manner. | Okamoto et al.[6] |
| HIV-1 | Not specified | 0.026 | Not specified | Inhibitory activity linked to NF-κB inhibition. | [2] |
| African Swine Fever Virus (ASFV) | PAMs | 0.3223 | Not specified | Identified as a potent inhibitor of ASFV replication. | [10] |
Experimental Protocols for Antiviral Activity Assessment
The validation of Cepharanthine's antiviral activity relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
1. Cell Lines and Virus Culture:
-
Cell Lines: Commonly used cell lines for SARS-CoV-2 research include VeroE6 (African green monkey kidney epithelial cells), often engineered to express TMPRSS2 to enhance viral entry, Calu-3 (human lung adenocarcinoma cells), and A549 (human lung carcinoma cells) engineered to express ACE2.[8][11] For HIV studies, monocytic cell lines like U1 are utilized.[6]
-
Virus Strains: Studies have used various clinical isolates of SARS-CoV-2, as well as pseudoviruses expressing the SARS-CoV-2 spike protein.[2][8] For HIV, laboratory-adapted strains such as HIV-1 are common.[6]
2. Cytotoxicity Assay:
-
Purpose: To determine the concentration of Cepharanthine that is toxic to the host cells (CC50).
-
Methodology: Cells are seeded in 96-well plates and incubated with serial dilutions of Cepharanthine for a period that mirrors the antiviral assay (typically 48-72 hours). Cell viability is then assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay or MTT assay, which measure metabolic activity.
3. Antiviral Activity Assay (e.g., Plaque Reduction Assay):
-
Purpose: To determine the concentration of Cepharanthine that inhibits viral replication by 50% (EC50 or IC50).
-
Methodology:
-
Host cells are seeded in plates and grown to confluence.
-
The cells are pre-treated with various concentrations of Cepharanthine for a short period.
-
The drug-containing medium is removed, and the cells are infected with the virus at a specific multiplicity of infection (MOI).
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing different concentrations of Cepharanthine, often in a semi-solid medium like agarose to restrict viral spread to adjacent cells.
-
After incubation to allow for plaque formation (areas of cell death), the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to untreated, virus-infected controls.
-
4. Time-of-Addition Assay:
-
Purpose: To elucidate the stage of the viral life cycle that Cepharanthine targets (e.g., entry, replication, or egress).
-
Methodology: Cepharanthine is added to the cell cultures at different time points relative to viral infection: before infection (pre-treatment), during infection (co-treatment), or after infection (post-treatment). The antiviral effect is then measured at each time point to determine the critical window of inhibition. Studies suggest Cepharanthine primarily inhibits the early stages of infection, including viral entry.[8][10][12]
Visualizing Experimental and Mechanistic Pathways
To further clarify the processes involved in evaluating and understanding Cepharanthine's antiviral activity, the following diagrams illustrate a typical experimental workflow and the proposed signaling pathway of the drug's action.
The proposed mechanism of Cepharanthine's antiviral activity involves multiple targets. A significant aspect is its ability to interfere with viral entry and to modulate host cell inflammatory responses.
The primary mechanism of Cepharanthine against SARS-CoV-2 is the inhibition of viral entry by blocking the binding of the viral spike protein to the host cell's ACE2 receptor.[8][12] Additionally, Cepharanthine has been shown to suppress the activation of the NF-κB signaling pathway.[6][11] This pathway is crucial for the production of inflammatory cytokines, and its inhibition by Cepharanthine can dampen the hyper-inflammatory response often associated with severe viral infections.[6][11] Some studies also suggest that Cepharanthine may interfere with other host factors, such as the NPC1 protein, to inhibit viral infection.[6][13]
References
- 1. Dissecting the molecular mechanism of cepharanthine against COVID-19, based on a network pharmacology strategy combined with RNA-sequencing analysis, molecular docking, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cepharanthine: A Promising Old Drug against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of cepharanthine as an effective inhibitor of African swine fever virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of cepharanthine: a potential small-molecule drug against COVID-19 [frontiersin.org]
- 12. Potential anti-COVID-19 agents, cepharanthine and nelfinavir, and their usage for combination treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Activity of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cephradine
For laboratory professionals, including researchers, scientists, and drug development experts, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step operational plan for the proper disposal of Cephradine, a first-generation cephalosporin antibiotic. Adherence to these procedures is essential for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Logistical Information
Cephradine should be handled with care throughout its lifecycle, from use to disposal. Improper disposal can lead to environmental contamination and potential health hazards. It is crucial to prevent Cephradine from entering drains, sewers, or waterways.
Personal Protective Equipment (PPE): Before handling Cephradine for disposal, it is imperative to use appropriate PPE, including:
-
Safety glasses
-
Gloves
-
Lab coat
Operational and Disposal Plans
The primary principle for managing Cephradine waste is proper segregation. Pharmaceutical waste must be kept separate from general waste streams.
Waste Classification: Cephradine is typically classified as non-hazardous pharmaceutical waste, unless it is mixed with a substance that would render it hazardous.
Recommended Disposal Method: The recommended method for the final disposal of Cephradine is high-temperature incineration.
Alternative Disposal Method: In situations where incineration is not feasible, waste immobilization through encapsulation or inertization followed by landfilling is a possible alternative.
Quantitative Data for Disposal
The following table summarizes key quantitative and qualitative parameters for the disposal of Cephradine.
| Parameter | Value/Instruction | Source |
| Waste Classification | Non-hazardous pharmaceutical waste (unless mixed with hazardous substances). | [1] |
| Recommended Disposal Method | High-temperature incineration. | [1] |
| Alternative Disposal Method | Waste immobilization (encapsulation or inertization) followed by landfill. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Storage Conditions | Store in a dry, cool, well-ventilated place in a tightly sealed container. | [1] |
| Hazardous Decomposition | May emit toxic fumes under fire conditions. | [1] |
Experimental Protocols for Disposal
Protocol 1: Disposal of Bulk Quantities
This protocol is intended for research institutions and drug development facilities that generate significant quantities of Cephradine waste.
Methodology:
-
Segregation: Collect all materials contaminated with Cephradine, including unused product, contaminated labware (e.g., vials, gloves, bench paper), and solutions, in a designated waste container. This container should be separate from general and hazardous chemical waste.
-
Container Labeling: The waste container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should identify the contents, including "Cephradine."
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials.
-
Collection: Arrange for a licensed waste management contractor to collect the container for disposal via high-temperature incineration.
Protocol 2: Disposal of Small, Residual Quantities
For very small quantities, where a dedicated pharmaceutical waste stream may not be practical, the following procedure, adapted from FDA guidelines for household disposal, can be considered. However, institutional policies should always be consulted first.
Methodology:
-
Removal from Original Container: Take the Cephradine powder or solution out of its original container.
-
Mixing: Mix the Cephradine with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less attractive to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Containment: Place the mixture in a sealable bag, empty can, or other container to prevent the drug from leaking or breaking out of a garbage bag.
-
Final Disposal: Place the sealed container in the regular municipal trash.
Diagram of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cephradine.
Caption: Cephradine Disposal Workflow
References
Essential Safety and Operational Guide for Handling Cepharanthine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Cepharanthine, a bisbenzylisoquinoline alkaloid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk. The information presented is compiled from safety data sheets and best practices for handling potent chemical compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion of Cepharanthine. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of powder-free nitrile gloves (double-gloving).- A disposable, low-permeability gown with a solid front and tight-fitting cuffs. |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles.- Powder-free nitrile gloves.- A disposable or dedicated lab coat. |
| Spill Cleanup | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical for the safe handling of Cepharanthine.
2.1. Preparation and Donning PPE
-
Hand Hygiene: Thoroughly wash hands with soap and water before beginning any work.
-
Gown: Don a disposable, low-permeability gown, ensuring it is securely tied.
-
Respiratory Protection: If handling the powder form, put on a fit-tested N95 respirator.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Gloves: Don the inner pair of nitrile gloves, followed by the outer pair, ensuring the outer glove cuff is pulled over the gown's cuff.
2.2. Handling and Experimentation
-
Designated Area: All handling of solid Cepharanthine and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not breathe dust or aerosols.[1]
-
Weighing: When working with the powder, conduct all weighing activities within a ventilated enclosure.
-
Solution Preparation: To avoid splashing, add the solvent to the solid compound. Cepharanthine is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF) and is sparingly soluble in aqueous buffers.[2] For maximum solubility in aqueous buffers, first dissolve Cepharanthine in DMF and then dilute with the aqueous buffer.[2]
-
Personal Hygiene: After handling and before leaving the laboratory, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the handling area.[1][2]
2.3. Doffing PPE
-
Gloves: Remove the outer pair of gloves first, peeling them away from your body. Then, remove the inner pair.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove the face shield and safety goggles from the back.
-
Respiratory Protection: Remove the respirator from the back without touching the front.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Disposal Plan
Proper disposal of Cepharanthine and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Containers: Dispose of all contaminated materials, including gloves, gowns, and consumables, in a designated hazardous waste container.
-
Regulations: All waste disposal must be in accordance with local, regional, and national regulations for hazardous materials.[3]
-
Unused Product: Dispose of unused Cepharanthine as hazardous waste. Do not discard it down the drain or in the regular trash.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is required.
4.1. Immediate Actions
-
Evacuate: Evacuate the immediate area of the spill.
-
Alert: Notify laboratory personnel and the safety officer.
-
Secure the Area: Restrict access to the spill area.
4.2. Cleanup Procedure
-
Don Appropriate PPE: Before beginning cleanup, don the PPE specified for spill cleanup in the table above.
-
Containment: For small spills, cover with an absorbent material such as vermiculite or sand.
-
Collection: Carefully collect the absorbed material into a sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable decontamination solution (e.g., soap and water, followed by 70% ethanol).
-
Ventilation: Ensure the area is well-ventilated.
Cepharanthine Spill Response Workflow
The following diagram illustrates the logical flow of actions to be taken in the event of a Cepharanthine spill.
Caption: Workflow for a safe and effective response to a Cepharanthine spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
